molecular formula C9H16ClNO2 B1401234 (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride CAS No. 221128-49-0

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B1401234
CAS No.: 221128-49-0
M. Wt: 205.68 g/mol
InChI Key: DSQHWBRYZUFZDY-FXRZFVDSSA-N
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Description

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHWBRYZUFZDY-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741411
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221128-49-0, 197892-69-6
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a substituted α,β-unsaturated carboxylic acid that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its structural features, including a piperidine ring, a conjugated double bond, and a carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key intermediate in the synthesis of Dacomitinib, a potent, second-generation, irreversible tyrosine kinase inhibitor. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 197892-69-6[1][2]
Molecular Formula C₉H₁₆ClNO₂[2]
Molecular Weight 205.68 g/mol [2]
Appearance Colorless to pale yellow crystalline or powdery substance[3]
Melting Point Approximately 140-145 °C[3]
Solubility Soluble in water and alcohol solvents[3]
Storage Inert atmosphere, Room Temperature

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from (2E)-4-bromo-2-butenoic acid.

Synthesis Pathway

Synthesis A (2E)-4-bromo-2-butenoic acid C (E)-4-(piperidin-1-yl)but-2-enoic acid A->C Nucleophilic Substitution B Piperidine B->C E This compound C->E Acidification D HCl D->E

Caption: General synthesis route for this compound.

A general method for the synthesis involves the following steps[3]:

  • Nucleophilic Substitution: (2E)-4-bromo-2-butenoic acid is reacted with piperidine under basic conditions. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide ion from the butenoic acid derivative to form (E)-4-(piperidin-1-yl)but-2-enoic acid.

  • Acidification: The resulting (E)-4-(piperidin-1-yl)but-2-enoic acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although specific experimental spectra are not widely published, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene group adjacent to the nitrogen, the vinylic protons of the α,β-unsaturated system, and the acidic proton of the carboxylic acid (which may exchange with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the carbons of the piperidine ring, and the methylene carbon linking the piperidine ring to the butenoic acid backbone.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base, (E)-4-(piperidin-1-yl)but-2-enoic acid, and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to the C=C double bond and C-N bonds.

Biological Activity and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib[4][5].

Role in Dacomitinib Synthesis

Dacomitinib is an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific EGFR mutations[4]. In the synthesis of Dacomitinib, (E)-4-(piperidin-1-yl)but-2-enoic acid is typically converted to its corresponding acyl chloride, which then undergoes an amidation reaction with a substituted quinazoline intermediate[5][6][7].

Dacomitinib_Synthesis A This compound B (E)-4-(piperidin-1-yl)but-2-enoyl chloride A->B Acyl Chloride Formation D Dacomitinib B->D Amidation C Substituted Quinazoline Intermediate C->D

Caption: Role of the title compound in the synthesis of Dacomitinib.

The α,β-unsaturated carbonyl moiety in the molecule is a Michael acceptor, which is a common feature in irreversible covalent inhibitors like Dacomitinib. This functional group allows for covalent bond formation with a cysteine residue in the ATP-binding site of the EGFR, leading to irreversible inhibition.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[3].

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of accidental contact, it is crucial to rinse the affected area with plenty of water and seek medical attention if necessary[3].

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its significance is underscored by its crucial role in the synthesis of the targeted cancer therapeutic, Dacomitinib. While detailed experimental protocols for its synthesis and comprehensive public spectroscopic data are not widely available, this guide consolidates the existing knowledge to provide a thorough technical overview for researchers and professionals in the field of drug discovery and organic synthesis. Adherence to strict safety protocols is paramount when handling this compound.

References

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - Introduction. (2024-04-09). ChemBK. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • (E)-4-piperidin-1-ylbut-2-enoic acid hydrochloride CAS 197892-69-6... [Link]

  • chemical label (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (1:1). [Link]

  • This compound | 197892-69-6. J&K Scientific. [Link]

  • CN113045504A - Preparation method of dacomitinib.
  • Synthetic process of antitumor drug dacomitinib. ResearchGate. [Link]

  • CN103288759A - Method for preparing dacomitinib.
  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. PubChem. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

An In-Depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry, primarily as a pharmaceutical intermediate.[1] Its structural architecture, featuring a piperidine ring linked to an unsaturated carboxylic acid, suggests its classification as a potential GABA uptake inhibitor. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential pharmacological significance, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow crystalline or powdery solid.[1] It is soluble in water and alcohol-based solvents.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for pharmaceutical handling and formulation.

PropertyValueSource(s)
CAS Number 197892-69-6[2][3]
Molecular Formula C₉H₁₆ClNO₂[2][3]
Molecular Weight 205.68 g/mol [3]
Appearance Colorless to pale yellow crystalline or powdery substance[1]
Melting Point Approximately 140-145 °C[1]
Solubility Soluble in water and alcohol[1]
IUPAC Name (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride[4]
SMILES C1CCN(CC1)C/C=C/C(=O)O.Cl[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, followed by salt formation. A representative synthetic protocol is outlined below.

Synthetic Pathway

The synthesis involves a two-step process:

  • N-Alkylation: Reaction of piperidine with a suitable 4-halo-but-2-enoic acid ester, followed by hydrolysis. A more direct approach involves the reaction of (2E)-4-bromo-2-butenoic acid with piperidine.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the hydrochloride salt.

Synthesis Reactant1 (2E)-4-bromobut-2-enoic acid Intermediate (E)-4-(piperidin-1-yl)but-2-enoic acid Reactant1->Intermediate Base Reactant2 Piperidine Reactant2->Intermediate Product This compound Intermediate->Product HCl HCl HCl->Product

Detailed Experimental Protocol

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid (Free Base)

  • In a well-ventilated fume hood, dissolve (2E)-4-bromobut-2-enoic acid (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • To this solution, add piperidine (2.2 equivalents) dropwise at room temperature. The excess piperidine acts as both a nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of a suitable solvent such as ethanol or isopropanol.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR - Protons of the piperidine ring. - Methylene protons adjacent to the nitrogen and the double bond. - Vinylic protons of the butenoic acid backbone, showing characteristic coupling constants for the (E)-isomer. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Resonances for the carbon atoms of the piperidine ring. - Signals for the methylene carbons. - Two distinct signals for the vinylic carbons. - A signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid. - C-H stretching vibrations of the piperidine and alkyl chain. - A sharp absorption for the C=O stretch of the carboxylic acid. - A peak corresponding to the C=C stretch of the alkene.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the free base.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound.

Potential Pharmacological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed literature, its chemical structure strongly suggests its potential as a γ-aminobutyric acid (GABA) uptake inhibitor.

The Role of GABA and GABA Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GAT1 GAT1 Transporter GABA_neurotransmitter->GAT1 Reuptake GABA_receptor GABA Receptor GABA_neurotransmitter->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Compound This compound Compound->GAT1 Inhibition

Structure-Activity Relationship (SAR) Insights

The structure of this compound contains key pharmacophoric features common to known GAT inhibitors:

  • Piperidine Ring: This motif serves as a GABA-mimetic element, interacting with the transporter's binding site.

  • Carboxylic Acid Group: The carboxylate is crucial for binding to the GATs.

  • Lipophilic Linker: The butenyl chain provides a spacer between the piperidine and the carboxylic acid, influencing the compound's affinity and selectivity for different GAT subtypes.

The "(E)"-configuration of the double bond is a critical stereochemical feature that can significantly impact biological activity, as stereoisomers often exhibit different pharmacological profiles.[5]

Applications in Drug Discovery and Development

Given its profile, this compound is a valuable molecule for several research applications:

  • Pharmaceutical Intermediate: It can serve as a building block for the synthesis of more complex and potent GAT inhibitors or other neurologically active compounds.[1]

  • Tool Compound: In the absence of extensive biological data, it can be used as a tool compound in initial screening assays to probe the SAR of novel GAT inhibitors.

  • Lead Compound for Optimization: Its core structure can be chemically modified to improve potency, selectivity, and pharmacokinetic properties, leading to the development of new drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in neuropharmacology and medicinal chemistry. Its structural features suggest a role as a GABA uptake inhibitor, a class of compounds with therapeutic potential in a range of CNS disorders. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area.

References

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. (2024-04-09). Available at: [Link]

  • This compound | AMERICAN ELEMENTS. Available at: [Link]

  • 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | C9H16ClNO2 | CID 69844166 - PubChem. Available at: [Link]

  • This compound | 197892-69-6 - J&K Scientific. Available at: [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a key pharmaceutical intermediate, understanding its molecular architecture, synthesis, and potential biological relevance is crucial for its effective utilization in drug discovery and development. This document delves into the core chemical and physical properties of the molecule, offers a detailed synthesis protocol, and explores its potential as a scaffold for novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, providing a handle for hydrogen bonding interactions, and allowing for conformational flexibility to optimize binding to biological targets.[1] The presence of the piperidine motif can enhance a compound's "druggability" by improving its metabolic stability and pharmacokinetic profile, often leading to reduced toxicity.[1] this compound incorporates this valuable heterocyclic core, positioning it as a versatile building block for the synthesis of novel bioactive compounds.[2]

Molecular Structure and Physicochemical Properties

This compound is a colorless to pale yellow crystalline or powdery substance.[3] It is soluble in water and alcoholic solvents.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential biological assays.

The core structure consists of a piperidine ring linked via its nitrogen atom to a but-2-enoic acid moiety.[4] The "(E)" designation in its IUPAC name, (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride, specifies the stereochemistry of the carbon-carbon double bond, indicating that the higher priority substituents are on opposite sides.[4][5] This defined stereochemistry is a critical feature, as different isomers can exhibit vastly different biological activities.

PropertyValueSource
Molecular Formula C₉H₁₆ClNO₂[6][7]
Molecular Weight 205.68 g/mol [7]
CAS Number 197892-69-6[6]
IUPAC Name (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride[5]
Appearance Colorless to pale yellow crystalline or powdery substance[3]
Solubility Soluble in water and alcohol[3]
Melting Point Approximately 140-145 °C[3]
Topological Polar Surface Area (TPSA) 40.54 Ų[7]
Computed logP 2.171[7]

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction followed by salt formation. The following protocol is a detailed, self-validating methodology based on established chemical principles for this class of compounds.[3][4]

Synthesis Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Purification cluster_2 Step 3: Hydrochloride Salt Formation E-4-bromobut-2-enoic_acid (E)-4-bromobut-2-enoic acid Reaction Reaction in a suitable solvent (e.g., Acetonitrile) with a non-nucleophilic base (e.g., DIPEA) E-4-bromobut-2-enoic_acid->Reaction Piperidine Piperidine Piperidine->Reaction Crude_Product Crude (E)-4-(piperidin-1-yl)but-2-enoic acid Reaction->Crude_Product Purification Purification by recrystallization or column chromatography Crude_Product->Purification Pure_Free_Base Pure (E)-4-(piperidin-1-yl)but-2-enoic acid Purification->Pure_Free_Base Salt_Formation Treatment with HCl in a suitable solvent (e.g., Diethyl ether or Isopropanol) Pure_Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product G cluster_0 Structural Features cluster_1 Potential Biological Activities Core_Structure This compound Piperidine_Ring Piperidine Ring Core_Structure->Piperidine_Ring Unsaturated_Acid α,β-Unsaturated Carboxylic Acid Core_Structure->Unsaturated_Acid CNS_Activity CNS Activity Piperidine_Ring->CNS_Activity Known Pharmacophore Anticancer Anticancer Piperidine_Ring->Anticancer Common Scaffold Antimicrobial Antimicrobial Piperidine_Ring->Antimicrobial Common Scaffold Enzyme_Inhibition Enzyme Inhibition (Michael Acceptor) Unsaturated_Acid->Enzyme_Inhibition Reactive Moiety

Sources

A Comprehensive Technical Guide to the Solubility Profile of (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6), a piperidine derivative of interest in pharmaceutical research.

Piperidine scaffolds are prevalent in medicinal chemistry, valued for their ability to be incorporated into a wide array of therapeutic agents. However, piperidine derivatives can present solubility challenges due to their often lipophilic nature.[1][2] The conversion of a basic compound to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties. This whitepaper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the systematic evaluation of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility investigation.

PropertyValue/InformationSource
Molecular Formula C₉H₁₆ClNO₂[3][4][5][6]
Molecular Weight 205.68 g/mol [4]
Appearance Colorless to pale yellow crystalline or powdery substance[3]
Melting Point Approx. 140-145 °C[3]
pKa Not explicitly found, but the piperidine moiety confers basicity (pKa of piperidine is ~11.22)[7]
LogP (Calculated for free base) -1.4[8]
Qualitative Solubility Soluble in water and alcohol solvents[3]

The presence of a basic piperidine nitrogen and a carboxylic acid, along with its formulation as a hydrochloride salt, suggests that the solubility of this compound will be significantly influenced by pH. The negative LogP value for the free base is indicative of good hydrophilicity, which is further enhanced by the salt form.

The Critical Role of Solubility in Drug Development

Solubility is not merely a physical parameter; it is a key factor that influences a drug's journey through the body. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[9][10] A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9][11][12] Determining where this compound falls within this classification is a primary goal of solubility studies.

Methodologies for Comprehensive Solubility Assessment

A multi-faceted approach is required to fully characterize the solubility of a drug candidate. This involves determining both thermodynamic and kinetic solubility, as well as understanding the influence of environmental factors like pH.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for this measurement due to its reliability.[13][14]

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory bodies like the FDA and ICH.[9][11][12] The buffer's pH should be verified at the experimental temperature (37 ± 1 °C).[15]

  • Compound Addition: Add an excess amount of this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[13]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[9][15] Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments.[14][15]

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment.[14] Subsequently, separate the saturated solution from the excess solid using centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. A minimum of three replicate determinations at each pH is necessary.[9][12]

Causality Behind Experimental Choices:

  • Why 37°C? This temperature mimics human body temperature, providing data that is more relevant to in vivo conditions.[9][15]

  • Why a pH range of 1.2-6.8? This range represents the pH conditions the drug will encounter in the gastrointestinal tract.[9][11]

  • Why use excess solid? This ensures that the solution is truly saturated and in equilibrium with the solid state of the compound, providing the most accurate and reproducible solubility value.[13]

Workflow Visualization:

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 1.2, 4.5, 6.8) Compound_Add Add Excess Compound to Buffer Vials Buffer_Prep->Compound_Add Dispense Agitation Agitate at 37°C (24-48h) Compound_Add->Agitation Seal Vials Separation Separate Solid/Liquid (Centrifuge/Filter) Agitation->Separation Attain Equilibrium Quantification Quantify Concentration (e.g., HPLC) Separation->Quantification Collect Supernatant Result Equilibrium Solubility (mg/mL) Quantification->Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the moment it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. This is a higher-throughput method often used in early discovery to flag potential solubility issues.[13][17]

Protocol: Turbidimetric Method for Kinetic Solubility

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

  • Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells containing the DMSO solutions and mix.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis: The results provide a rapid assessment of the compound's tendency to precipitate from a supersaturated solution.

Relationship between Solubility Types: Kinetic solubility values are often higher than thermodynamic solubility because the system is not at equilibrium, and supersaturation can occur.[17] However, a large discrepancy between the two can indicate a high potential for the compound to precipitate in vivo after absorption.

Solubility_Relationship Thermodynamic Thermodynamic Solubility (Sₑ) InVivo In Vivo Relevance (Precipitation Risk) Thermodynamic->InVivo Represents true equilibrium state Kinetic Kinetic Solubility (Sₖ) Kinetic->Thermodynamic Sₖ ≥ Sₑ Kinetic->InVivo Indicates supersaturation potential

Caption: Relationship between thermodynamic and kinetic solubility.

Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several factors.

  • pH: As a salt of a weak base (piperidine) and a weak acid (carboxylic acid), its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[1][18] In acidic environments (low pH), the piperidine nitrogen will be protonated, and the carboxylic acid will be in its neutral form. In basic environments (high pH), the carboxylic acid will be deprotonated. The hydrochloride salt form ensures high solubility at low pH values, typical of the stomach.

  • Temperature: Solubility is generally temperature-dependent. For biopharmaceutical applications, studies are standardized at 37°C.[14][15]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

  • Common Ion Effect: The presence of chloride ions from other sources in a formulation or dissolution medium could potentially decrease the solubility of the hydrochloride salt, although this effect is often minor for highly soluble salts.

Conclusion and Future Directions

While qualitative data suggests that this compound is soluble in water, a rigorous, quantitative assessment is essential for its development as a pharmaceutical agent.[3] This guide outlines the authoritative, industry-standard methodologies required to build a comprehensive solubility profile. By systematically applying the principles of equilibrium and kinetic solubility determination across a physiologically relevant pH range, researchers can generate the critical data needed to classify the compound according to the BCS, inform formulation strategies, and predict its in vivo behavior. The protocols and insights provided herein establish a self-validating framework for ensuring the scientific integrity and trustworthiness of the solubility data generated for this promising pharmaceutical intermediate.

References

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [Link]

  • Piperidine. Solubility of Things. [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid. PubChem. [Link]

  • Piperidine. Wikipedia. [Link]

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  • This compound. Lead Sciences. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • This compound. J&K Scientific. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Cas No.197892-69-6 this compound. Arborpharm. [Link]

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  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

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An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a valuable intermediate in pharmaceutical synthesis. We will delve into its synthesis, purification, and detailed characterization, with a particular focus on the accurate determination of its melting point—a critical parameter for purity and identity in drug development.

Introduction: The Significance of Piperidine Moieties in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile building block for constructing complex molecular architectures that can effectively interact with biological targets. This compound is a key intermediate, possessing a reactive α,β-unsaturated carboxylic acid moiety ripe for further chemical transformations in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality of the final active pharmaceutical ingredient (API).

PropertyValueSource
Melting Point Approximately 140-145 °C[3]
Appearance Colorless to pale yellow crystalline or powdery substance[3]
Solubility Soluble in water and alcohol solvents[3]
Molecular Formula C₉H₁₆ClNO₂[3]
Molecular Weight 205.68 g/mol [5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process. The following protocol is a detailed elaboration based on established chemical principles for the synthesis of similar α,β-unsaturated carboxylic acid amine adducts.

Diagram of the Synthetic Pathway:

G A (E)-4-bromobut-2-enoic acid C (E)-4-(piperidin-1-yl)but-2-enoic acid A->C + Piperidine (Base) B Piperidine B->C E This compound C->E + HCl D Hydrochloric Acid D->E

Caption: Synthetic route to the target compound.

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

This step involves a nucleophilic substitution reaction where piperidine displaces the bromide from (E)-4-bromobut-2-enoic acid.

Materials:

  • (E)-4-bromobut-2-enoic acid

  • Piperidine

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (E)-4-bromobut-2-enoic acid (1 equivalent) in anhydrous acetonitrile at 0 °C, add triethylamine (2.5 equivalents).

  • Slowly add piperidine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude (E)-4-(piperidin-1-yl)but-2-enoic acid.

Step 2: Formation of the Hydrochloride Salt

The crude product from Step 1 is converted to its hydrochloride salt to improve its stability and handling characteristics.

Materials:

  • Crude (E)-4-(piperidin-1-yl)but-2-enoic acid

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

Procedure:

  • Dissolve the crude (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Purification by Recrystallization

For accurate physicochemical analysis, especially melting point determination, the synthesized compound must be of high purity. Recrystallization is a critical purification step. Due to the zwitterionic nature of the free base and the ionic character of the hydrochloride salt, a polar solvent system is appropriate.

Recrystallization Protocol:

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Once crystallization has initiated, cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether.

  • Dry the purified crystals under vacuum to a constant weight.

Characterization: Ensuring Identity and Purity

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[6][7][8] Impurities typically depress and broaden the melting range. For hydrochloride salts, which can be hygroscopic, proper sample preparation is crucial.

Experimental Workflow for Melting Point Determination:

G A Sample Preparation: - Finely powder the dry sample. - Pack into a capillary tube (2-3 mm height). B Instrument Setup: - Use a calibrated melting point apparatus. - Set a start temperature ~10-15°C below the expected melting point. A->B C Preliminary Determination: - Heat at a rapid rate (e.g., 10-20°C/min) to get an approximate melting range. B->C D Accurate Determination: - Use a fresh sample. - Heat slowly (1-2°C/min) through the expected range. C->D E Data Recording: - Record the temperature at which the first drop of liquid appears (onset). - Record the temperature at which the last crystal melts (clear point). D->E F Report the Melting Range E->F

Caption: Workflow for accurate melting point determination.

Protocol for Melting Point Determination:
  • Sample Preparation: Ensure the recrystallized this compound is thoroughly dried under vacuum to remove any residual solvent and moisture. Finely grind the crystals to a powder. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Preliminary Measurement: For an initial determination, heat the sample at a ramp rate of 10-20 °C/min to quickly identify the approximate melting range.

  • Accurate Measurement: Using a fresh sample, set the starting temperature of the apparatus to approximately 15-20 °C below the approximate melting point observed in the preliminary run. Heat at a slow, controlled rate of 1-2 °C/min.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The melting point is reported as this range. For this compound, a sharp melting range within 140-145 °C is indicative of high purity.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Expected signals would include those for the protons of the piperidine ring, the methylene group adjacent to the nitrogen, the vinylic protons of the butenoic acid chain, and a broad signal for the carboxylic acid proton. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the piperidine ring, the methylene carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.

Obtaining and interpreting these spectra are crucial steps for unequivocal structure confirmation.

Conclusion

This compound is a valuable building block for pharmaceutical research and development. Its synthesis, while straightforward, requires careful control of reaction conditions and rigorous purification to ensure high purity. The melting point serves as a reliable and readily accessible indicator of this purity. The detailed protocols provided in this guide offer a robust framework for the synthesis, purification, and characterization of this important intermediate, enabling researchers to confidently utilize it in their drug discovery endeavors.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • S. D. Sharma, P. K. Saini, et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure, 1301, 137351. [Link]

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • ChemTalk. (2022). Lab Procedure: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Royal Society of Chemistry. Melting point determination. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

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  • American Elements. This compound. [Link]

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An In-depth Technical Guide to the Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride from Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As such, its analogues are of significant interest in neuroscience and drug development for their potential to modulate GABAergic neurotransmission. This guide provides a comprehensive technical overview of a robust synthetic route to this compound, starting from the readily available precursor, crotonic acid. The synthesis hinges on a strategic functionalization of the allylic position of crotonic acid, followed by nucleophilic substitution with piperidine.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, can be conceptually disconnected at the C4-N bond, suggesting a nucleophilic substitution reaction between a 4-halobut-2-enoic acid derivative and piperidine. The 4-halobut-2-enoic acid, in turn, can be accessed from crotonic acid via an allylic halogenation reaction. This multi-step approach provides a reliable and scalable method for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of (E)-4-bromobut-2-enoic acid

This initial step involves the allylic bromination of crotonic acid. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, typically initiated by a radical initiator such as benzoyl peroxide.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Crotonic acidC₄H₆O₂86.0910.0 g0.116
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9820.7 g0.116
Benzoyl peroxideC₁₄H₁₀O₄242.230.28 g0.00116
Carbon tetrachloride (CCl₄)CCl₄153.82200 mL-

Procedure:

  • A solution of crotonic acid (10.0 g, 0.116 mol) in carbon tetrachloride (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (20.7 g, 0.116 mol) and a catalytic amount of benzoyl peroxide (0.28 g, 0.00116 mol) are added to the solution.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

  • After the reaction is complete (typically 2-3 hours), the mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude (E)-4-bromobut-2-enoic acid, which can be used in the next step without further purification.

Part 2: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

The crude (E)-4-bromobut-2-enoic acid is then subjected to amination with piperidine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Crude (E)-4-bromobut-2-enoic acidC₄H₅BrO₂164.98~19.1 g~0.116
PiperidineC₅H₁₁N85.1529.6 g (34.4 mL)0.348
Diethyl ether(C₂H₅)₂O74.12As needed-

Procedure:

  • A solution of piperidine (29.6 g, 0.348 mol) in diethyl ether (100 mL) is prepared in a round-bottom flask and cooled in an ice bath.

  • The crude (E)-4-bromobut-2-enoic acid (~19.1 g, ~0.116 mol), dissolved in a minimal amount of diethyl ether, is added dropwise to the piperidine solution with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The precipitated piperidine hydrobromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude (E)-4-(piperidin-1-yl)but-2-enoic acid as a solid.

Part 3: Purification and Formation of the Hydrochloride Salt

The crude product is purified by recrystallization, followed by conversion to its hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Crude (E)-4-(piperidin-1-yl)but-2-enoic acidC₉H₁₅NO₂169.22
EthanolC₂H₅OH46.07
Concentrated Hydrochloric acid (HCl)HCl36.46
Diethyl ether(C₂H₅)₂O74.12

Procedure:

  • The crude (E)-4-(piperidin-1-yl)but-2-enoic acid is recrystallized from a suitable solvent such as ethanol-water or acetone to obtain the pure free base.

  • The purified amino acid is dissolved in a minimal amount of ethanol.

  • Concentrated hydrochloric acid is added dropwise to the solution until it is acidic to litmus paper.

  • Diethyl ether is then added until the solution becomes turbid.

  • The mixture is cooled in an ice bath to facilitate the precipitation of the hydrochloride salt.

  • The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Visualization of the Synthetic Workflow

SynthesisWorkflow CrotonicAcid Crotonic Acid BromoAcid (E)-4-bromobut-2-enoic acid CrotonicAcid->BromoAcid Allylic Bromination NBS NBS, Benzoyl Peroxide CCl4, Reflux AminoAcid (E)-4-(piperidin-1-yl)but-2-enoic acid BromoAcid->AminoAcid Amination Piperidine Piperidine Diethyl Ether FinalProduct (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride AminoAcid->FinalProduct Salt Formation HCl HCl Ethanol/Ether

Caption: Synthetic pathway from crotonic acid to the target compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

  • Appearance: Colorless to pale yellow crystalline or powdery substance.[1]

  • Molecular Formula: C₉H₁₆ClNO₂[2]

  • Molecular Weight: 205.68 g/mol [2]

  • Melting Point: Approximately 140-145 °C.[1]

  • Solubility: Soluble in water and alcohol solvents.[1]

Spectroscopic Data (Expected):

  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen, and the vinylic protons of the butenoic acid backbone. The coupling constant between the vinylic protons will confirm the (E)-configuration.

  • ¹³C NMR (D₂O): The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the two vinylic carbons, the methylene carbon adjacent to the nitrogen, and the three distinct carbons of the piperidine ring.

  • IR (KBr): The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and C-N stretching bands.

Discussion of the Reaction Mechanism

The key transformations in this synthesis are the free-radical allylic bromination and the subsequent nucleophilic substitution.

Allylic Bromination: The reaction of crotonic acid with N-bromosuccinimide in the presence of a radical initiator proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts an allylic hydrogen from crotonic acid to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of NBS to form the allylic bromide and a succinimidyl radical, which continues the chain.

Amination: The amination step is a standard SN2 reaction. Piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form the desired C-N bond. The use of an excess of piperidine serves both as the nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound from crotonic acid. The described procedures, based on fundamental organic reactions, are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The characterization data provided will aid in the verification of the final product's identity and purity, which is crucial for its intended applications in research and drug development.

References

[3] Allan, R. D., & Twitchin, B. (1978). Synthesis of Some Substituted 4-Aminobut-2-enoic Acids as Analogues of the Neurotransmitter GABA. Australian Journal of Chemistry, 31(10), 2283-2289. [Link]

[4] (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

[5] (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

[6] this compound. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

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(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride as a dacomitinib intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: A Key Intermediate in the Synthesis of Dacomitinib

Introduction: The Strategic Importance of a Core Building Block

Dacomitinib, marketed as Vizimpro®, is a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] It is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations (exon 19 deletion or exon 21 L858R substitution).[4] The chemical structure of Dacomitinib, (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide, features a crucial side chain that is responsible for its irreversible binding mechanism.[5] This guide focuses on the synthesis and application of a pivotal intermediate for this side chain: this compound.

The synthesis of complex active pharmaceutical ingredients (APIs) like Dacomitinib is a multi-step process where the efficiency and purity of each intermediate are paramount.[6] this compound serves as the precursor to the Michael acceptor moiety of Dacomitinib, which covalently binds to a cysteine residue in the ATP-binding site of the EGFR kinase domain. Understanding the synthesis of this intermediate is therefore fundamental to understanding the production of Dacomitinib itself. This document provides a detailed examination of its synthesis, characterization, and subsequent use, aimed at researchers and professionals in drug development and manufacturing.

Physicochemical Properties

The hydrochloride salt form of (E)-4-(piperidin-1-yl)but-2-enoic acid is typically a colorless to pale yellow crystalline or powdery substance, a characteristic that aids in its purification and handling in a laboratory or manufacturing setting.[7] Its solubility in water and alcohol solvents is a key property leveraged during its synthesis and purification.[7]

PropertyValueSource
Chemical Formula C₉H₁₆ClNO₂[8]
Molecular Weight 205.68 g/mol [8]
Appearance Colorless to pale yellow crystalline or powdery substance[7]
Melting Point Approx. 140-145 °C[7]
Solubility Soluble in water and alcohol[7]
CAS Number 197892-69-6[8][9][10]
IUPAC Name (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride[8][9]

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a well-established process, primarily involving a nucleophilic substitution reaction followed by salt formation. The choice of starting materials and reagents is critical for ensuring a high yield and purity of the final product.

Causality Behind Experimental Choices

The synthetic route leverages the nucleophilicity of the secondary amine, piperidine, to displace a leaving group on a four-carbon chain, establishing the core structure. The use of (2E)-4-bromo-2-butenoic acid as a starting material is strategic because the bromine atom is a good leaving group, and the trans (E) configuration of the double bond is pre-established, which is required for the final Dacomitinib molecule. The final step of forming the hydrochloride salt is crucial for process chemistry; it converts the potentially oily or difficult-to-handle free base into a stable, crystalline solid that can be easily isolated, purified by recrystallization, and stored.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrochloride Salt Formation A (2E)-4-bromo-2-butenoic acid C (E)-4-(piperidin-1-yl)but-2-enoic acid salt (Intermediate Free Base/Salt) A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Piperidine B->C E This compound (Final Product) C->E Solvent (e.g., Ethanol) D Hydrochloric Acid (HCl) D->E

Caption: Synthetic pathway for the target intermediate.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized based on scale and available equipment.

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2E)-4-bromo-2-butenoic acid (1 equivalent) and a suitable solvent such as acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (approx. 2-3 equivalents), to the mixture. The base acts as an acid scavenger for the HBr formed during the reaction.

  • Addition of Piperidine: Slowly add piperidine (approx. 1.1-1.5 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, which is the free base or an intermediate salt.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude product from Step 1 in a suitable alcohol solvent, such as ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring. The pH should be adjusted to be acidic.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the slurry at a low temperature for a period to maximize precipitation.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Role in Dacomitinib Synthesis: The Amide Coupling Reaction

The synthesized this compound is the key building block for introducing the reactive side chain onto the Dacomitinib core. This is achieved through a standard amide coupling reaction.

Mechanism and Rationale

The carboxylic acid of the intermediate must be "activated" to react with the aniline nitrogen atom on the 6-amino-quinazoline core. This activation is typically done using a coupling agent. Pfizer's commercial process for Dacomitinib synthesis utilizes propylphosphonic anhydride (T3P®) as a highly effective coupling agent, which facilitates the formation of the amide bond under relatively mild conditions, minimizing side reactions.[11] The use of a non-nucleophilic base like 2,6-lutidine is also employed to neutralize the HCl released from the intermediate salt and the acid generated during the coupling reaction.[11]

Visualizing the Final Coupling Step

Dacomitinib_Synthesis Intermediate This compound Dacomitinib Dacomitinib (Final API) Intermediate->Dacomitinib Core 6-amino-quinazoline core (Aniline derivative) Core->Dacomitinib Reagents Coupling Agent (e.g., T3P) Base (e.g., 2,6-lutidine) Solvent (e.g., Acetonitrile) Reagents->Dacomitinib

Caption: Final amide coupling to form Dacomitinib.

Analytical Characterization and Quality Control

A self-validating system requires rigorous analytical confirmation of the intermediate's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the trans-double bond (with a coupling constant, J, typically around 15-18 Hz), the protons on the piperidine ring, and the methylene groups connecting the piperidine and the double bond.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion peak for the free base (C₉H₁₅NO₂).

  • Melting Point: The melting point is a good indicator of purity. A sharp melting range close to the literature value (140-145 °C) suggests a high-purity compound.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the intermediate, ensuring that it is free from starting materials and side products before its use in the final API synthesis step.

By employing these analytical techniques, researchers and manufacturers can ensure that the this compound meets the stringent quality standards required for pharmaceutical production.

References

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  • Dacomitinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Synthetic process of antitumor drug dacomitinib - ResearchGate. [Link]

  • Vizimpro (dacomitinib) Label - FDA. [Link]

  • Dacomitinib - Wikipedia. [Link]

  • Highlights of Prescribing Information - VIZIMPRO (dacomitinib) - Pfizer. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 - PubChem. [Link]

  • Dacomitinib | C24H25ClFN5O2 - PubChem. [Link]

  • This compound | AMERICAN ELEMENTS. [Link]

  • This compound | 197892-69-6 - J&K Scientific. [Link]

  • dacomitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Stereochemistry of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to serve as a key pharmacophore have cemented its role in drug discovery.[1] When combined with an α,β-unsaturated carboxylic acid moiety—a versatile functional group known for its role as a Michael acceptor and synthetic building block—the resulting molecule presents a compelling subject for stereochemical investigation. This guide provides a comprehensive technical overview of the stereochemical analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. While specific literature on this exact molecule is sparse, this document synthesizes established principles and field-proven methodologies to offer a robust framework for its synthesis, characterization, and stereochemical confirmation, intended for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds

The therapeutic relevance of the piperidine scaffold cannot be overstated. It is a structural motif present in numerous approved drugs targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[2][3] The ring's ability to adopt a stable chair conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[4]

Pairing this scaffold with an α,β-unsaturated carboxylic acid introduces a reactive and stereochemically significant feature. The geometry of the double bond—whether cis (Z) or trans (E)—profoundly influences a molecule's shape, reactivity, and ultimately, its biological activity. The hydrochloride salt form of the title compound, with the chemical formula C9H16ClNO2, is primarily utilized to enhance aqueous solubility and improve stability for handling and formulation.[5]

This guide will deconstruct the stereochemical challenges associated with this compound, presenting a logical workflow from synthesis and stereochemical control to definitive analytical confirmation.

Synthesis and Stereochemical Control

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including Wittig-type reactions and chemo-enzymatic approaches.[6] For the title compound, a direct and stereoretentive route is most practical, starting from a commercially available building block where the desired (E)-geometry is pre-established.

A plausible synthetic pathway involves the nucleophilic substitution of a halo-enoic acid with piperidine.[5] The choice of (2E)-4-bromo-2-butenoic acid as the starting material is the critical control element that ensures the final product retains the desired (E)-stereochemistry.

Experimental Protocol: Synthesis
  • Reaction Setup : To a solution of (2E)-4-bromo-2-butenoic acid in a suitable aprotic solvent (e.g., acetonitrile), add two equivalents of piperidine at room temperature. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated hydrobromic acid.

  • Reaction Execution : Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Zwitterion Isolation : Upon completion, filter the mixture to remove the piperidine hydrobromide salt. The solvent is then removed under reduced pressure. The resulting crude product is the zwitterionic (E)-4-(piperidin-1-yl)but-2-enoic acid.

  • Salt Formation : Dissolve the crude zwitterion in a minimal amount of a suitable alcohol, such as isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.

  • Purification : The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

G cluster_0 Synthesis Workflow start (2E)-4-bromo-2-butenoic acid + Piperidine reaction Nucleophilic Substitution (Acetonitrile, RT) start->reaction workup Filtration & Solvent Removal reaction->workup zwitterion Crude Zwitterion (E)-4-(piperidin-1-yl)but-2-enoic acid workup->zwitterion salt Acidification (HCl in Isopropanol) zwitterion->salt product (E)-4-(piperidin-1-yl)but-2-enoic acid HCl salt->product

A typical synthetic workflow for the target compound.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below. These data are compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular FormulaC₉H₁₆ClNO₂[5]
Molecular Weight205.68 g/mol
AppearanceColorless to pale yellow crystalline powder[5]
Melting Point~140-145 °C[5]
SolubilitySoluble in water and alcohol[5]
IUPAC Name(E)-4-piperidin-1-ylbut-2-enoic acid hydrochloride[7]

Stereochemical Characterization: A Methodological Guide

Confirming the stereochemistry of the double bond is paramount. The following sections detail the authoritative analytical techniques required for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily accessible tool for determining E/Z isomerism in alkenes.[8] The key lies in the magnitude of the scalar coupling constant (J) between the two vinylic protons.

Causality Behind the Method : The Karplus relationship describes how the dihedral angle between two vicinal protons influences their coupling constant. For α,β-unsaturated systems, this translates to a reliably larger J-value for trans protons (dihedral angle of 180°) compared to cis protons (dihedral angle of 0°).

  • Expected J-value for (E)-isomer : Typically in the range of 12-18 Hz .[8]

  • Expected J-value for (Z)-isomer : Typically in the range of 6-12 Hz .[8]

  • Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Data Acquisition : Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis :

    • Identify the two signals corresponding to the vinylic protons on the C=C double bond. These will appear as doublets of triplets (or more complex multiplets due to coupling with the adjacent methylene protons).

    • Measure the coupling constant (J-value) between these two vinylic protons.

    • A J-value in the 12-18 Hz range provides strong evidence for the (E)-configuration.

  • Advanced Confirmation (Optional) : Acquire a 2D NOESY or EXSY spectrum. For the (E)-isomer, no Nuclear Overhauser Effect (NOE) cross-peak should be observed between the vinylic protons. The presence of such a cross-peak would suggest spatial proximity, indicative of a (Z)-isomer. These experiments are also excellent for detecting any potential E/Z isomerization in solution.[9]

G cluster_1 NMR Stereochemical Confirmation sample Dissolve Sample (e.g., D₂O) acquire Acquire ¹H NMR Spectrum sample->acquire analyze Analyze Vinylic Protons acquire->analyze decision J-value? analyze->decision e_isomer (E)-Isomer Confirmed decision->e_isomer 12-18 Hz z_isomer (Z)-Isomer Indicated decision->z_isomer 6-12 Hz

Decision workflow for E/Z isomer assignment via NMR.
Single-Crystal X-ray Crystallography

While NMR provides excellent evidence for structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous proof of stereochemistry and conformation in the solid state.[10][11]

Causality Behind the Method : This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions in three-dimensional space. This provides absolute confirmation of bond connectivity, bond angles, and torsional angles, thus solidifying the (E)-assignment of the double bond and revealing the conformation of the piperidine ring. For piperidine derivatives, a chair conformation is commonly observed.[4][12]

  • Crystallization : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

  • Structural Analysis : Analyze the refined structure to confirm the (E)-geometry of the double bond. Measure the torsion angle of the C-C=C-C backbone, which should be close to 180°. Confirm the chair conformation of the piperidine ring.

G cluster_2 X-ray Crystallography Workflow crystal Grow Single Crystals diffraction Mount & Collect Diffraction Data crystal->diffraction solve Solve & Refine Crystal Structure diffraction->solve confirm Confirm Stereochemistry & Conformation solve->confirm

Workflow for definitive structural elucidation.

Potential Biological Significance

Given that the piperidine moiety is a privileged scaffold, this compound is an interesting candidate for biological screening and as a building block in drug discovery. The α,β-unsaturated system can act as a Michael acceptor, a reactive moiety that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This mechanism is exploited by a number of approved drugs. Furthermore, the carboxylic acid provides a handle for further derivatization to create libraries of compounds for high-throughput screening. The diverse biological activities reported for piperidine-containing compounds—including anticancer, antiviral, and neuroprotective effects—suggest a broad range of potential therapeutic areas for derivatives of this molecule.[1][13]

Conclusion

The stereochemical integrity of a pharmaceutical candidate is non-negotiable. For this compound, a combination of controlled synthesis and rigorous analytical characterization is essential. ¹H NMR spectroscopy serves as the primary tool for confirming the (E)-geometry of the double bond in solution, based on the characteristic large coupling constant (12-18 Hz) between the vinylic protons. For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard. By employing the methodologies detailed in this guide, researchers and drug development professionals can ensure the stereochemical purity and structural correctness of this and similar compounds, a critical step in the path toward discovering novel therapeutics.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a vital intermediate in pharmaceutical synthesis, valued for its role in the development of a variety of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, quality, and efficacy in the final drug product. This guide provides a comprehensive overview of the known characteristics of this compound and details the requisite experimental protocols for a complete physicochemical evaluation. By explaining the causality behind experimental choices, this document serves as a practical resource for its application in a research and development setting.

Introduction: The Role of Physicochemical Characterization in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a market-approved therapeutic is long and fraught with challenges. A critical early step in this process is the comprehensive physicochemical characterization of the active pharmaceutical ingredient (API) and its intermediates.[1][2] These fundamental properties, including solubility, stability, and crystallinity, profoundly influence a drug's bioavailability, manufacturability, and therapeutic effectiveness.[1] this compound, as a key building block, is no exception. Its characteristics will dictate the choice of reaction conditions, purification methods, and formulation strategies down the line. This guide is structured to provide both the known data for this compound and the detailed methodologies required to ascertain its complete physicochemical profile.

Molecular Structure and Identification

A foundational aspect of any chemical guide is the precise identification of the molecule . The structural features of this compound are key to understanding its chemical behavior.

The molecule features an α,β-unsaturated carboxylic acid, a class of compounds known for their versatile reactivity in organic synthesis.[3][4] The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond, indicating that the higher priority substituents are on opposite sides, a critical detail as stereoisomers can have vastly different biological activities. The structure also contains a basic piperidine ring and an acidic carboxylic acid group, making the free base zwitterionic at its isoelectric point. The hydrochloride salt form enhances stability and improves handling properties.

PropertyValueSource
Molecular Formula C₉H₁₆ClNO₂[5][6][7][8]
Molecular Weight 205.68 g/mol [6][8]
IUPAC Name This compound
CAS Number 197892-69-6[5][6][8][9]
Canonical SMILES C1CCN(CC1)C/C=C/C(=O)O.Cl[6]
InChI Key DSQHWBRYZUFZDY-FXRZFVDSSA-N[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methylene group adjacent to the nitrogen, the vinylic protons of the butenoic acid chain, and the acidic proton of the carboxylic acid. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry. The chemical shifts will be influenced by the protonation state of the piperidine nitrogen and the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct resonances for the carbons of the piperidine ring, the methylene carbon, the vinylic carbons, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid, likely centered around 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.

  • A C=C stretch from the alkene, expected in the 1620-1680 cm⁻¹ region.

  • N-H stretching from the protonated piperidine ring.

  • C-H stretching and bending vibrations from the aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the molecular ion, further validating its elemental formula.

Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound and provide standardized protocols for their experimental determination.

Physical State and Appearance

The compound is typically supplied as a colorless to pale yellow crystalline or powdery substance.[7]

Melting Point and Thermal Analysis

The melting point is a crucial indicator of purity. The reported melting point for this compound is approximately 140-145 °C.[7] However, for a comprehensive thermal characterization, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[10][11][12] This technique can provide a precise melting point, identify polymorphic transitions, and assess sample purity.[1][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] For a hydrochloride salt, TGA is particularly useful for identifying the presence of bound water or other solvents and determining the decomposition temperature.[13]

Caption: Protocol for determining the pH-solubility profile.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. [14]It is a crucial parameter that governs solubility, absorption, and distribution of a drug. [14]For this compound, there will be at least two pKa values: one for the carboxylic acid group and one for the piperidinium ion. Potentiometric titration is a common and reliable method for pKa determination. [2][15]

Caption: Workflow for pKa determination via potentiometric titration.

Crystallinity and Polymorphism

The solid-state properties of a pharmaceutical intermediate can significantly impact its stability, solubility, and handling characteristics. X-ray Powder Diffraction (XRPD) is the primary technique used to assess the crystallinity of a material and to identify different polymorphic forms. [16][17]An amorphous material will show a broad halo, while a crystalline material will produce a unique pattern of sharp peaks. [17]

Caption: Standard procedure for XRPD analysis.

Synthesis and Purity

This compound is typically synthesized through the reaction of (2E)-4-bromo-2-butenoic acid with a piperidine derivative under basic conditions, followed by treatment with hydrochloric acid to form the salt. [7]The purity of the final product is critical and is often assessed by High-Performance Liquid Chromatography (HPLC). Commercial suppliers typically offer this compound with a purity of 97% or higher. [8][9]

Conclusion

The comprehensive physicochemical characterization of this compound is a prerequisite for its successful application in drug discovery and development. This guide has summarized the available data and provided detailed, field-proven protocols for the determination of its key properties. By adhering to these methodologies, researchers and scientists can ensure a thorough understanding of this important pharmaceutical intermediate, paving the way for the development of safe and effective medicines.

References

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The Strategic Role of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride has emerged as a versatile and valuable building block in contemporary organic synthesis. Its unique structural features, combining a reactive α,β-unsaturated carboxylic acid moiety with a basic piperidine ring, render it a strategic precursor for the synthesis of a diverse array of complex molecules, most notably analogues of γ-aminobutyric acid (GABA). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and mechanistic underpinnings related to this compound. We will delve into its pivotal role as a Michael acceptor and explore its application in the construction of neurologically active compounds, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling a Multifaceted Synthetic Tool

This compound, with the chemical formula C9H16ClNO2, is a colorless to pale yellow crystalline solid soluble in water and alcoholic solvents.[1] Its significance in organic synthesis stems from the juxtaposition of three key functional groups: a carboxylic acid, a conjugated carbon-carbon double bond (in the E-configuration), and a tertiary amine in the form of a piperidine ring. This arrangement provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of pharmacologically relevant scaffolds. The piperidine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[2][3] The α,β-unsaturated carboxylic acid functionality is a classic Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.[4][5] This reactivity is central to its application in the synthesis of GABA analogues, which are a cornerstone in the treatment of various neurological disorders.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC9H16ClNO2[8]
Molecular Weight205.68 g/mol [8]
AppearanceColorless to pale yellow crystalline powder[1]
Melting PointApproximately 140-145 °C[1]
SolubilitySoluble in water and alcohol[1]
CAS Number197892-69-6[8]

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves a straightforward nucleophilic substitution reaction. The process begins with (E)-4-bromobut-2-enoic acid, which serves as the electrophilic partner. Piperidine, a readily available cyclic secondary amine, acts as the nucleophile. The reaction is typically carried out under basic conditions to facilitate the displacement of the bromide ion. The final step involves the protonation of the resulting amino acid with hydrochloric acid to yield the stable hydrochloride salt.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • (E)-4-bromobut-2-enoic acid

  • Piperidine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile, tetrahydrofuran)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in the chosen solvent.

  • Addition of Base and Nucleophile: Add the base (1.1 eq) to the solution, followed by the dropwise addition of piperidine (1.05 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-(piperidin-1-yl)but-2-enoic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis start (E)-4-bromobut-2-enoic acid intermediate (E)-4-(piperidin-1-yl)but-2-enoic acid start->intermediate Nucleophilic Substitution reagent1 Piperidine, Base reagent1->intermediate product This compound intermediate->product Acidification reagent2 HCl reagent2->product

Caption: Synthetic route to the target compound.

The Michael Addition: A Gateway to GABA Analogues

The cornerstone of the synthetic utility of this compound lies in its ability to act as a Michael acceptor.[4][5] The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This conjugate addition, known as the Michael reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

In the context of GABA analogue synthesis, the Michael addition of a suitable nucleophile to the β-position of the butenoic acid backbone is the key strategic step. This reaction introduces a substituent at the 3-position of the final GABA analogue, which is crucial for modulating its pharmacological activity.

Diagram 2: General Mechanism of Michael Addition

G cluster_1 Michael Addition Mechanism acceptor (E)-4-(piperidin-1-yl)but-2-enoic acid enolate Enolate Intermediate acceptor->enolate 1,4-Conjugate Addition nucleophile Nucleophile (Nu-) nucleophile->enolate product Adduct (GABA Precursor) enolate->product Protonation proton_source Proton Source (H+) proton_source->product

Caption: Mechanism of the Michael addition reaction.

Application in the Synthesis of Baclofen Analogues

Baclofen, a well-known GABA B receptor agonist, is used as a muscle relaxant. The synthesis of its analogues is an active area of research to develop compounds with improved therapeutic profiles. This compound can serve as a precursor to novel baclofen analogues through a Michael addition followed by further transformations.

Potential Catalytic Role: An Emerging Area of Investigation

Beyond its role as a stoichiometric reactant, there is an emerging interest in the potential catalytic applications of piperidine derivatives in organic synthesis.[2][3] The presence of the basic piperidine nitrogen and the acidic carboxylic acid group in (E)-4-(piperidin-1-yl)but-2-enoic acid suggests the possibility of bifunctional catalysis. While specific, well-documented catalytic applications of this particular compound are not yet widespread in the literature, the broader class of amino acids and their derivatives are known to catalyze various transformations, including aldol and Michael reactions. Further research in this area could unveil novel catalytic activities for this versatile molecule.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The key spectroscopic techniques for its identification are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the vinylic protons of the α,β-unsaturated system, and the methylene protons adjacent to the piperidine nitrogen. The coupling constants between the vinylic protons can confirm the (E)-stereochemistry of the double bond.

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbons of the piperidine ring, and the methylene carbon attached to the nitrogen.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-N stretching vibrations.

Note: Specific, publicly available, and verified NMR and IR spectra for this compound are not consistently found across all databases. Researchers should acquire and interpret their own analytical data for confirmation.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis, with its primary application in the construction of GABA analogues and other potentially bioactive molecules. Its utility is centered on the predictable and efficient Michael addition reaction, which allows for the strategic introduction of molecular diversity. While its role as a stoichiometric reagent is well-established, future research may uncover novel catalytic applications for this bifunctional molecule. This guide provides a solid foundation for researchers to understand and effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2023, May 17). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. Retrieved from [Link]

  • PubMed. (1999, June 3). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Gamma-aminobutyric acid (gaba) analogues for the treatment of pain and other disorders.
  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. Retrieved from [Link]

  • A Chemoenzymatic Synthesis of Baclofen. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • ADI Chemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.

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Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a key pharmaceutical intermediate. The primary analytical challenge posed by this analyte is its high polarity, which can lead to poor retention on traditional reversed-phase columns.[1][2] This document provides a comprehensive protocol that addresses this challenge through strategic selection of the stationary phase and mobile phase pH. The method is designed for use in quality control and drug development environments, and its development is grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Introduction and Method Rationale

This compound is a bifunctional molecule featuring a basic piperidine ring and an acidic carboxylic acid group, connected by an unsaturated alkyl chain.[6] Its hydrochloride salt form ensures solubility in polar solvents, a desirable trait for formulation but a challenge for chromatographic retention.[7] The objective of this work was to develop a simple, accurate, and reproducible HPLC method suitable for assay and purity analysis.

The Chromatographic Challenge: Analyte Polarity

The analyte possesses both a permanently cationic center (the protonated piperidine nitrogen) and a pH-dependent anionic center (the carboxylate group). This hydrophilic nature makes it difficult to retain on non-polar stationary phases like C18 using standard RP-HPLC conditions.[1][8]

Strategic Approach: Controlling Ionization

The core of this method lies in controlling the analyte's ionization state to enhance its retention on a reversed-phase column.

  • Mobile Phase pH: By employing a mobile phase with a low pH (approximately 2.5-3.0), we achieve two critical outcomes. First, the piperidine nitrogen remains protonated and positively charged. Second, the ionization of the carboxylic acid group is suppressed, rendering it neutral (-COOH). This suppression significantly reduces the overall polarity of the molecule, allowing for more effective hydrophobic interaction with the C18 stationary phase and leading to predictable, reproducible retention.[2]

  • Stationary Phase Selection: A modern, high-purity, end-capped C18 column is selected to minimize secondary interactions with surface silanol groups, thereby ensuring excellent peak symmetry. For highly aqueous mobile phases, a column specifically designed for aqueous stability (e.g., polar-endcapped or with polar-embedded ligands) is recommended to prevent phase collapse.[9]

  • Detection: The conjugated system of the α,β-unsaturated carboxylic acid provides a suitable chromophore for UV detection.[6] Analysis of the UV spectrum indicates that a wavelength of 210 nm provides excellent sensitivity for quantification.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Chemicals and Reagents
  • This compound reference standard (>97% purity).[10][11]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.8) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 2.8):

    • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 2.8 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

Method Validation Protocol

The method's suitability for its intended purpose must be demonstrated through a formal validation process, adhering to ICH Q2(R2) guidelines.[5][12][13]

System Suitability Testing (SST)

Before initiating any validation experiments, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the working standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Parameters

The following diagram outlines the workflow for the complete validation protocol.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting Prep Prepare Standards & Placebos SST System Suitability Test (SST) Prep->SST Inject Standard Spec Specificity (Forced Degradation) Report Generate Validation Report Spec->Report Lin Linearity & Range Lin->Report Acc Accuracy (Spike Recovery) Acc->Report Prec Precision (Repeatability & Intermediate) Prec->Report LoQ LOD & LOQ LoQ->Report Rob Robustness Rob->Report SST->Spec SST->Lin SST->Acc SST->Prec SST->LoQ SST->Rob Analyte_Ionization cluster_high_ph High pH (e.g., > 7) cluster_low_ph Low pH (e.g., < 3) Analyte_High (E)-4-(piperidin-1-yl)but-2-enoate Piperidine (Neutral) Carboxylate (-COO⁻) Highly Polar Poor RP-HPLC Retention Analyte_Low (E)-4-(piperidin-1-yl)but-2-enoic acid Piperidinium (+ve) Carboxylic Acid (-COOH) Less Polar Good RP-HPLC Retention Transition pH Adjustment (Method Core Principle) Analyte_High->Transition Transition->Analyte_Low

Caption: Effect of pH on Analyte Ionization and Retention.

Conclusion

The described RP-HPLC method provides a straightforward and effective solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, sufficient retention and excellent peak shape are achieved on a standard C18 column. The method is demonstrated to be suitable for its intended purpose and can be fully validated according to ICH guidelines to support drug development and quality control activities.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ChemBlink. (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Jones, A. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. [Link]

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Application Note: Structural Elucidation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural and stereochemical characterization of novel chemical entities is paramount. (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a molecule that integrates several key functional groups: a piperidinium cation, an α,β-unsaturated carboxylic acid, and a defined (E)-alkene geometry. Each of these features presents a unique signature in the ¹H Nuclear Magnetic Resonance (NMR) spectrum.

This application note provides an in-depth guide to the ¹H NMR spectral analysis of this compound. It is designed for researchers and drug development professionals, offering not just a predicted spectrum, but also the underlying chemical principles and a robust protocol for empirical verification. We will dissect the expected chemical shifts, multiplicities, and coupling constants, demonstrating how ¹H NMR serves as a definitive tool for confirming identity, purity, and stereochemistry.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to identify the chemically distinct proton environments within the molecule. The hydrochloride salt form dictates that the piperidine nitrogen is protonated, creating a piperidinium ion. This protonation significantly influences the electronic environment, particularly for adjacent protons.

The structure below labels the unique proton sets:

Key Structural Features Influencing the ¹H NMR Spectrum:

  • Piperidinium Ring: The positive charge on the nitrogen atom induces a strong deshielding effect on the adjacent α-protons (H-α). This effect diminishes with distance, so the β-protons (H-β) and the γ-proton (H-γ) will be progressively more shielded (further upfield).

  • α,β-Unsaturated System: The conjugated system of the C=C double bond and the C=O group leads to significant deshielding of the vinylic protons (H-2 and H-3). The β-proton (H-3) is typically more deshielded than the α-proton (H-2) due to resonance effects that decrease electron density at the β-position.[1][2]

  • (E)-Stereochemistry: The trans relationship between the vinylic protons (H-2 and H-3) is expected to produce a large vicinal coupling constant (³J), typically in the range of 11-18 Hz.[3][4] This large J value is a crucial diagnostic marker for the (E)-isomer.

  • Allylic Methylene Group (H-4): These protons are influenced by two deshielding factors: they are allylic to the C=C double bond and, more significantly, they are adjacent to the positively charged nitrogen atom.[5]

  • Exchangeable Protons: The carboxylic acid proton (COOH) and the proton on the nitrogen (N⁺-H) are acidic and can exchange with each other or with deuterated solvents like D₂O. Their signals are often broad, and their observation is highly dependent on the choice of solvent, concentration, and temperature.[1][6]

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the compound when dissolved in a non-exchanging solvent like DMSO-d₆. This solvent is chosen to allow for the observation of the acidic COOH and N⁺-H protons.[7]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH> 12.0Broad Singlet (br s)-1HHighly deshielded acidic proton, subject to hydrogen bonding.[6][8]
N⁺-H9.0 - 10.0Broad Singlet (br s)-1HDeshielded proton on a positively charged nitrogen.[9]
H-36.8 - 7.2Doublet of Triplets (dt)³JH3-H2 ≈ 15-16; ³JH3-H4 ≈ 5-61HVinylic proton β to the carbonyl, deshielded by resonance; coupled to H-2 (trans) and the two H-4 protons.[1][3]
H-26.0 - 6.3Doublet (d)³JH2-H3 ≈ 15-161HVinylic proton α to the carbonyl; coupled only to H-3.[10]
H-4~ 3.8Doublet (d)³JH4-H3 ≈ 5-62HAllylic protons also adjacent to N⁺, causing significant deshielding; coupled to H-3.[5]
H-α (Piperidinium)3.2 - 3.5Multiplet (m)-4HProtons α to the N⁺ are strongly deshielded.[9][11]
H-β (Piperidinium)1.8 - 2.0Multiplet (m)-4HStandard aliphatic region.[12]
H-γ (Piperidinium)1.6 - 1.8Multiplet (m)-2HMost shielded proton of the piperidinium ring.[12]

Experimental Protocol

This protocol provides a self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

4.1. Sample Preparation

  • Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the primary solvent. Its high polarity readily dissolves the hydrochloride salt, and its non-protic nature allows for the observation of the exchangeable COOH and N⁺-H protons.[7] For a confirmatory experiment, deuterium oxide (D₂O) can be used; the disappearance of the COOH and N⁺-H signals upon D₂O addition confirms their assignment.[13]

  • Procedure:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.[14]

    • Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

    • Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube. This step is critical to remove any microscopic solid impurities that can degrade spectral quality.

    • Cap the NMR tube securely.

4.2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Standard Parameters:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity. Automated shimming routines are generally sufficient.

    • Acquire the ¹H NMR spectrum using the following suggested parameters:

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay is crucial for accurate integration, especially for protons with longer T₁ relaxation times like those on the piperidinium ring.

      • Number of Scans: 16-64 scans (average to improve signal-to-noise ratio).

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

  • Integrate all signals. Set the integration of a well-resolved, non-exchangeable proton signal (e.g., H-2 or H-3) to 1.0 to determine the relative integrals of all other signals.

  • Measure the coupling constants (J values) for all split signals.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample handling to final structural confirmation.

G A Compound Weighing (10-15 mg) B Dissolution in DMSO-d6 (~0.7 mL) A->B C Filtration into NMR Tube B->C D NMR Spectrometer Setup (Lock, Shim, Tune) C->D E 1H Spectrum Acquisition (16-64 Scans) D->E F Data Processing (FT, Phase, Baseline) E->F G Spectral Referencing & Integration F->G H Analysis of δ, J, Multiplicity G->H I Structure & Stereochemistry Confirmation H->I

Caption: Workflow for ¹H NMR analysis of the title compound.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural and stereochemical elucidation of this compound. By carefully analyzing the chemical shifts, signal multiplicities, and particularly the large vicinal coupling constant of the alkene protons, one can unambiguously confirm the molecular structure, the (E)-geometry of the double bond, and the protonation state of the piperidine nitrogen. The protocol outlined herein ensures the acquisition of high-quality, reliable data, making it an indispensable tool for quality control and characterization in a drug discovery and development setting.

References

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Oueslati, I., et al. (2009). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Journal of Molecular Structure.
  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Fiveable. Vinylic Protons Definition. Organic Chemistry Key Term. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Alver, Ö., et al. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Oxford College Chemistry Courses: Scharf. (2021). NMR 5: Coupling Constants. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2020). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Harris, D. C., et al. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • Wang, F-P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

  • University Course Material. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

  • University of Wisconsin. NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

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High-Resolution Mass Spectrometry for the Structural Characterization and Analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide and detailed protocols for the analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a key chemical intermediate in pharmaceutical development. We detail methodologies for both direct infusion and liquid chromatography-coupled high-resolution mass spectrometry (HRMS). The protocols are designed for research, development, and quality control scientists, offering robust procedures for molecular weight confirmation, purity assessment, and structural elucidation via tandem mass spectrometry (MS/MS). The rationale behind key experimental choices, from sample preparation to instrument settings, is discussed to ensure methodological transparency and adaptability.

Introduction and Scientific Rationale

This compound is a bifunctional organic molecule incorporating a tertiary amine (piperidine), an unsaturated carboxylic acid, and a hydrochloride salt form. Such structures are common scaffolds in the synthesis of active pharmaceutical ingredients (APIs). Accurate characterization of these building blocks is critical for ensuring the identity, purity, and quality of downstream products.

Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity for molecular characterization.[1][2] This guide focuses on electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), a combination ideally suited for this analyte.

Causality Behind Method Selection:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates intact molecular ions from solution with minimal fragmentation.[3][4] The basic nitrogen atom of the piperidine moiety is readily protonated in the ESI source, making positive-ion mode ESI highly efficient for generating a strong signal for the [M+H]⁺ ion.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (typically <5 ppm).[7][8][9] This precision allows for the unambiguous determination of the elemental composition, a critical step in confirming the identity of a small molecule and distinguishing it from potential isobaric impurities.[10][11]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.[12] The resulting fragmentation pattern serves as a structural fingerprint, providing definitive confirmation of the molecule's covalent structure.[1][13]

This document provides two core protocols: a rapid direct infusion method for initial confirmation and a more comprehensive LC-MS method for purity analysis and characterization in more complex scenarios.

Analyte Properties

A summary of the key chemical properties for (E)-4-(piperidin-1-yl)but-2-enoic acid is presented below. Note that mass spectrometry detects the free base form of the molecule after dissolution and ionization.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 197892-69-6[14][15]
Chemical Formula C₉H₁₆ClNO₂ (Salt); C₉H₁₅NO₂ (Free Base)[14][15][16]
Molecular Weight 205.68 g/mol (Salt); 169.22 g/mol (Free Base)[15][16]
Monoisotopic Mass 169.1103 g/mol (Free Base)[16]
Structure Chemical structure of (E)-4-(piperidin-1-yl)but-2-enoic acidPubChem CID: 10773452

Experimental Workflow Overview

The overall process for analyzing the target compound involves sample preparation, mass spectrometric analysis (either via direct infusion or LC-MS), and subsequent data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_di Direct Infusion cluster_lc LC-MS cluster_ms Data Acquisition cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent (e.g., 50:50 ACN:H₂O) a->b c Dilute to Final Conc. (~1-10 µg/mL) b->c d Filter (if necessary) c->d e Syringe Pump Infusion d->e f Inject on LC System d->f h Full Scan MS (Detect [M+H]⁺) e->h g Chromatographic Separation f->g g->h i Tandem MS (MS/MS) (Fragment [M+H]⁺) h->i Isolate Precursor j Confirm Accurate Mass & Elemental Formula i->j l Confirm Structure j->l k Analyze Fragmentation Pattern k->l

Caption: General workflow for MS analysis.

Materials, Reagents, and Instrumentation

  • Analyte: this compound (≥97% purity).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: LC-MS grade formic acid (FA).

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials with septa, syringe filters (0.22 µm), syringe for infusion pump.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Scientific Orbitrap) equipped with an electrospray ionization (ESI) source. For LC-MS, an HPLC or UHPLC system is required.

Detailed Experimental Protocols

Protocol 1: Direct Infusion HRMS and HR-MS/MS Analysis

This protocol is ideal for rapid identity confirmation of a neat substance.

A. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in 50:50 (v/v) acetonitrile:water.

  • Vortex thoroughly to ensure complete dissolution.

  • Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL using 50:50 ACN:H₂O with 0.1% formic acid. The acid helps promote protonation.

  • Draw the working solution into a 1 mL syringe for infusion. If any particulates are visible, filter the solution.[17]

B. Instrument Setup and Data Acquisition:

  • Set up the mass spectrometer with the ESI source operating in positive ion mode .

  • Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize key ESI source parameters to achieve a stable and robust signal for the analyte. A representative set of parameters is provided in the table below.

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe basic piperidine nitrogen is readily protonated.[5]
Capillary Voltage +3.5 to +4.5 kVCreates the electrospray aerosol.[4][6]
Nebulizer Gas (N₂) 20-30 psiAssists in droplet formation.
Drying Gas (N₂) 5-8 L/minPromotes solvent evaporation from droplets.
Drying Gas Temp. 250-325 °CAids in desolvation of the ions.
  • Full Scan MS Acquisition: Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺ and potential adducts or impurities.

  • Tandem MS (MS/MS) Acquisition: Set up a product ion scan experiment.[12]

    • Isolate the [M+H]⁺ precursor ion (m/z ~170.12) with a narrow isolation window (e.g., 1-2 Da).

    • Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation. Optimize this energy to obtain a rich spectrum of fragment ions.[5]

Protocol 2: LC-MS Analysis

This protocol is superior for assessing purity, analyzing the compound in a mixture, or for quantitative studies.

A. Sample Preparation:

  • Prepare a stock solution at 1 mg/mL as described in Protocol 1.

  • Dilute the stock to a working concentration of approximately 10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Transfer the working solution to an autosampler vial.

B. LC-MS Conditions and Data Acquisition:

The following conditions provide a good starting point for method development.

LC / MS ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes; hold 1 min; re-equilibrate
Flow Rate 0.3 - 0.4 mL/min
Column Temp. 40 °C
Injection Volume 1 - 5 µL
MS Acquisition Positive ESI mode, m/z 50-500. Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions detected in the full scan.

Expected Results and Data Interpretation

A. Full Scan MS Data

In the full scan mass spectrum, the primary ion observed will be the protonated molecule [M+H]⁺. High-resolution analysis should yield a mass measurement within 5 ppm of the theoretical value.

Ion SpeciesFormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺ [C₉H₁₅NO₂ + H]⁺170.1176 170.1174-1.18
[M+Na]⁺[C₉H₁₅NO₂ + Na]⁺192.0995192.0993-1.04

B. Tandem MS (MS/MS) Data and Fragmentation Pathway

The MS/MS spectrum provides structural confirmation. The fragmentation of (E)-4-(piperidin-1-yl)but-2-enoic acid is driven by its functional groups: the piperidine ring and the carboxylic acid.[5][18][19]

Caption: Proposed MS/MS fragmentation of the [M+H]⁺ ion.

Interpretation of Key Fragments:

The fragmentation is expected to yield several diagnostic ions. The most characteristic cleavages involve the piperidine moiety and the loss of small neutral molecules from the carboxylic acid group.

Observed m/zProposed FormulaNeutral LossStructural Rationale
152.11C₉H₁₄NO⁺H₂O (18.01 Da)Loss of water from the carboxylic acid group, a common fragmentation pathway for acids.[19][20]
124.11C₈H₁₄N⁺HCOOH (46.01 Da)Loss of formic acid, indicating cleavage adjacent to the carbonyl group.
98.10 C₆H₁₂N⁺ C₃H₄O₂ (72.02 Da)Diagnostic Fragment. Cleavage of the bond between the piperidine nitrogen and the butenoic acid chain, with charge retention on the resulting piperidinemethyl cation. This is a highly characteristic fragment for N-alkylated piperidines.[5]
84.08C₅H₁₀N⁺C₄H₆O₂ (86.04 Da)A common fragment from the piperidine ring itself, likely from further fragmentation of the m/z 98 ion or direct cleavage.

Conclusion

The protocols described herein provide a reliable framework for the comprehensive mass spectrometric analysis of this compound. By employing high-resolution MS, the elemental composition can be confidently determined from the accurate mass of the protonated molecule. Furthermore, tandem MS experiments yield a diagnostic fragmentation pattern, confirming the covalent structure and providing a valuable fingerprint for identification. These methods are readily adaptable for quality control, stability testing, and reaction monitoring in any laboratory engaged in drug discovery and development.

References

  • Glish, G. L., & Burinsky, D. J. (2008). High-resolution mass spectrometry for small-molecule analysis. Journal of Mass Spectrometry, 43(10), 1319-1326. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(105). [Link]

  • Li, Y., & Yuan, Z. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing, 3(5), 369-381. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Magnetic Resonance in Chemistry, 56(8), 770-778. [Link]

  • Wang, Q., et al. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications, 14(2047). [Link]

  • Vinaixa, M., et al. (2016). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 35(4), 533-553. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1431-1438. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Gu, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-48. [Link]

  • Wikipedia. (2024). Tandem mass spectrometry. [Link]

  • Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science. [Link]

  • Zhang, Y., et al. (2023). Investigation on the binary ionization choices for large conjugated amines during electrospray ionization. Rapid Communications in Mass Spectrometry, 37(14), e9529. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts. ResearchGate. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Brand Lab. [Link]

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  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. [Link]

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Application Notes and Protocols for the Use of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Dacomitinib API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (E)-4-(piperidin-1-yl)but-2-enoic acid in Dacomitinib's Mechanism

Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor developed by Pfizer.[1][2] It is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1] The clinical efficacy of dacomitinib hinges on its unique mechanism of action: the irreversible blockade of the ATP binding site on EGFR, HER2, and HER4 kinases.[2] This irreversibility is achieved through the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket.[3]

The key to this covalent interaction lies in the molecular architecture of dacomitinib, specifically the presence of an electrophilic acrylamide "warhead." This functional group acts as a Michael acceptor, undergoing a conjugate addition reaction with the nucleophilic thiol of the cysteine residue.[4] The precursor for this critical pharmacophore is (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the context of the dacomitinib active pharmaceutical ingredient (API) synthesis, with a focus on the underlying chemical principles and process optimization insights.

The Role of the Acrylamide Moiety: A Deliberate Design Choice

The incorporation of an acrylamide group, derived from (E)-4-(piperidin-1-yl)but-2-enoic acid, is a deliberate and strategic choice in the design of second-generation EGFR inhibitors. This moiety offers several advantages:

  • Irreversible Inhibition: It facilitates the formation of a stable, covalent bond with the target enzyme, leading to sustained kinase inhibition that can only be overcome by the synthesis of new protein.[4] This contrasts with first-generation, reversible inhibitors like gefitinib and erlotinib, which can be displaced by high intracellular concentrations of ATP, a common mechanism of acquired resistance.

  • Enhanced Potency: The covalent binding mechanism contributes to the high potency of dacomitinib against various EGFR mutants.[4]

  • Improved Drug-like Properties: The inclusion of the acrylamide moiety and the associated piperidine group can enhance both aqueous solubility and membrane permeability, which are critical pharmacokinetic parameters.[5][6][7][8] The piperidine group, in particular, can also facilitate intramolecular catalysis of the Michael addition, increasing the reactivity of the warhead.[9]

Synthetic Pathways and Protocols

The synthesis of dacomitinib has evolved from initial discovery routes to a highly optimized commercial process.[1][10] A central theme in these syntheses is the coupling of the (E)-4-(piperidin-1-yl)but-2-enoyl side chain to a functionalized quinazoline or a precursor thereof. This section details the preparation of the key intermediate and its subsequent use in a process-efficient amidation reaction.

Part 1: Synthesis of the Key Intermediate, this compound

This intermediate is typically synthesized from inexpensive and readily available starting materials like crotonic acid. The process involves a bromination followed by nucleophilic substitution with piperidine.

Protocol 1: Synthesis of this compound

Step 1a: Bromination of Crotonic Acid This step introduces a leaving group at the 4-position for the subsequent substitution. Allylic bromination is a common method.

  • Materials: Crotonic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator), Carbon tetrachloride (CCl₄) or other suitable solvent.

  • Procedure:

    • Suspend crotonic acid (1.0 eq) and NBS (1.1 eq) in CCl₄.

    • Add a catalytic amount of BPO or AIBN (e.g., 0.02 eq).

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC or ¹H NMR until completion (disappearance of starting material).

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude (E)-4-bromobut-2-enoic acid, which can often be used in the next step without further purification.

Step 1b: Nucleophilic Substitution with Piperidine and Hydrochloride Salt Formation This step introduces the piperidine moiety and concludes with the formation of a stable, crystalline hydrochloride salt, which aids in purification and handling.

  • Materials: Crude (E)-4-bromobut-2-enoic acid, Piperidine, an appropriate solvent (e.g., acetonitrile or THF), Hydrochloric acid (HCl) solution.

  • Procedure:

    • Dissolve the crude (E)-4-bromobut-2-enoic acid (1.0 eq) in the chosen solvent.

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add piperidine (2.2 eq) to the solution. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr byproduct.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Filter off the piperidinium bromide salt that precipitates.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude (E)-4-(piperidin-1-yl)but-2-enoic acid in a suitable solvent like isopropanol or acetone.

    • Slowly add a concentrated solution of HCl until the pH is acidic, inducing precipitation of the hydrochloride salt.

    • Stir the slurry, then collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Parameter Typical Value/Condition Rationale
Starting Material Crotonic AcidInexpensive, commercially available building block.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine for selective allylic bromination.
Piperidine Stoichiometry >2 equivalentsEnsures complete reaction and neutralizes the acid byproduct.
Final Form Hydrochloride SaltImproves stability, crystallinity, and handling properties of the intermediate.
Part 2: Amide Coupling in Dacomitinib Synthesis (Pfizer Commercial Process)

The commercial synthesis developed by Pfizer represents a highly efficient approach, constructing the quinazoline ring in the final step to circumvent solubility issues associated with quinazoline intermediates.[1][10] This route involves the direct amidation of an aniline precursor with (E)-4-(piperidin-1-yl)but-2-enoic acid.

Protocol 2: Amide Coupling via In Situ Acid Activation

This protocol utilizes a modern coupling agent, Propanephosphonic Anhydride (T3P®), which is known for its high efficiency, mild reaction conditions, and favorable safety profile.

  • Core Reactants:

    • Aniline precursor: N¹-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)formimidamide (or a similar 6-aminoquinazoline derivative in earlier routes).

    • Acid: (E)-4-(piperidin-1-yl)but-2-enoic acid (typically used as the free base, generated from the HCl salt just prior to use or in situ).

  • Key Reagents:

    • Coupling Agent: T3P® (Propanephosphonic Anhydride).

    • Base: 2,6-Lutidine.

    • Solvent: Acetonitrile.

  • Procedure:

    • To a solution of the aniline precursor (1.0 eq) in acetonitrile, add (E)-4-(piperidin-1-yl)but-2-enoic acid (1.0-1.2 eq).

    • Add 2,6-lutidine (2.0-3.0 eq) to the mixture. 2,6-lutidine is a sterically hindered, non-nucleophilic base used to scavenge the acid produced during the reaction without competing in the coupling.

    • Add the T3P® solution (typically 50% in a solvent like ethyl acetate or THF, 1.2-1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C.

    • Stir the reaction at ambient temperature for several hours until completion is confirmed by HPLC analysis.

    • Upon completion, perform a quench, for example, with aqueous sodium hydroxide, to neutralize remaining reagents and byproducts.

    • The resulting dacomitinib precursor can then be isolated via crystallization or carried forward to the final cyclization step (e.g., Dimroth rearrangement).[1][10]

Causality Behind Reagent Choices:

  • T3P® (Coupling Agent): T3P® is favored in industrial processes because it is safer than many other coupling agents, and its byproducts are water-soluble, simplifying the work-up and purification. It efficiently activates the carboxylic acid for amidation under mild conditions.

  • 2,6-Lutidine (Base): This sterically hindered base is crucial. It is basic enough to neutralize the phosphonic acid byproducts from T3P® but is too bulky to act as a nucleophile and react with the activated acid intermediate, which would lead to unwanted side products.

  • Acetonitrile (Solvent): A polar aprotic solvent that is generally effective at dissolving the reactants and does not interfere with the reaction mechanism.

Visualizing the Synthetic Workflow

To better illustrate the process, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Coupling A Crotonic Acid B (E)-4-bromobut-2-enoic acid A->B NBS, Initiator C (E)-4-(piperidin-1-yl)but-2-enoic acid B->C Piperidine D (E)-4-(piperidin-1-yl)but-2-enoic acid HCl C->D HCl F Activated Carboxylic Acid Intermediate C->F T3P®, 2,6-Lutidine Acetonitrile D->C Base (in situ) E Aniline Precursor (e.g., 6-Amino-7-methoxyquinazoline derivative) E->F T3P®, 2,6-Lutidine Acetonitrile G Dacomitinib API F->G Amide Bond Formation

Caption: Workflow for Dacomitinib Synthesis.

Mechanism_of_Action Dacomitinib Dacomitinib (with Acrylamide Moiety) Covalent_Bond Irreversible Covalent Bond (Thioether Linkage) Dacomitinib->Covalent_Bond Michael Addition EGFR EGFR Kinase Domain Cys797 Cysteine 797 (-SH Nucleophile) EGFR->Cys797 located in Cys797->Covalent_Bond Nucleophilic Attack Inhibition Kinase Inactivation Covalent_Bond->Inhibition

Sources

Application Notes & Protocols: Acylation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the acylation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a versatile building block in pharmaceutical and medicinal chemistry. Acylation of the carboxylic acid moiety is a critical transformation for generating novel amide derivatives with potential therapeutic applications. These application notes delve into the underlying chemical principles, offer two distinct, field-proven protocols for amide bond formation, and provide expert insights into reaction optimization and troubleshooting. The protocols detailed herein—synthesis via an acyl chloride intermediate and direct amide coupling—are designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

Scientific Principles and Mechanistic Considerations

(E)-4-(piperidin-1-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a piperidine ring.[1] This structure presents multiple sites of potential reactivity; however, acylation reactions primarily target the carboxylic acid functional group to form derivatives like amides and esters.[2][3]

1.1. Reactant Structure and Inherent Reactivity

The starting material is supplied as a hydrochloride salt, meaning the basic nitrogen of the piperidine ring is protonated. This has two key consequences:

  • Increased Solubility: The salt form enhances solubility in polar solvents.[4]

  • Protection of the Amine: The protonated tertiary amine is non-nucleophilic, preventing self-reaction or other undesired side reactions at the nitrogen atom during the acylation process.

The α,β-unsaturated system (the C=C double bond conjugated to the C=O of the carboxyl group) is an electrophilic site susceptible to nucleophilic attack (e.g., Michael addition).[1][5] While standard amide coupling conditions are designed to selectively target the carboxylic acid, awareness of this alternative reactive site is crucial for troubleshooting and avoiding side-product formation.

1.2. The Imperative of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires harsh conditions, making it impractical for complex molecules.[6][7] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" process transforms the carboxyl group into a more potent electrophile, facilitating nucleophilic attack by an amine.[8][9]

This guide presents two primary strategies for activation:

  • Conversion to a Highly Reactive Acyl Chloride: This is a classic, robust method involving treatment of the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is a powerful acylating agent.[11]

  • In-Situ Activation with Coupling Reagents: Modern synthetic chemistry often employs coupling reagents that activate the carboxylic acid in the same pot as the amine.[12] Reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1,1'-Carbonyldiimidazole (CDI) generate an activated ester intermediate that readily reacts with the amine under mild conditions.[13][14]

1.3. Role of Base

A non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is essential for two reasons:

  • It neutralizes the hydrochloride salt, deprotonating both the piperidinium ion and the carboxylic acid to generate the reactive, free-amine carboxylate form.

  • It scavenges the acidic byproduct generated during the reaction (e.g., HCl from the reaction with thionyl chloride or the proton from the attacking amine), driving the equilibrium towards product formation.

Experimental Protocols

The following protocols describe the acylation of this compound with a model amine, benzylamine. These can be adapted for other primary or secondary amines.

Protocol 1: Two-Step Amide Synthesis via Acyl Chloride Intermediate

This method is highly effective and often results in high yields but involves the generation and handling of a moisture-sensitive and corrosive acyl chloride intermediate.[15]

Step A: Formation of (E)-4-(piperidin-1-yl)but-2-enoyl chloride

  • Glassware Preparation: Ensure all glassware (a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and gas inlet) is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and releases HCl and SO₂ gas.[16][17]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Solvent Removal: Cool the flask to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acyl chloride hydrochloride salt is typically a pale yellow solid and is used immediately in the next step without further purification.

Step B: Amide Formation with Benzylamine

  • Setup: Under an inert atmosphere, re-dissolve the crude acyl chloride from Step A in fresh anhydrous DCM (approx. 20 mL per gram of initial starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base and Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize acidic components.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.[17]

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: One-Pot Synthesis via Direct Amide Coupling

This protocol utilizes a coupling agent for a more streamlined, milder process, avoiding the use of thionyl chloride.[14]

  • Glassware and Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine (e.g., benzylamine, 1.1 eq), and a coupling agent such as HBTU (1.1 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or DCM as the solvent. Cool the mixture to 0 °C in an ice-water bath.

  • Initiation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred mixture. The extra equivalent of base is to ensure full deprotonation of all acidic species.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup - Dilution and Washing: Dilute the reaction mixture with ethyl acetate. Wash the organic solution sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Results

The following table provides representative quantities and expected outcomes for the acylation with benzylamine.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Direct Coupling)
Starting Material (E)-4-(piperidin-1-yl)but-2-enoic acid HCl(E)-4-(piperidin-1-yl)but-2-enoic acid HCl
Equivalents (Start) 1.01.0
Activating Agent Thionyl Chloride (1.2 eq)HBTU (1.1 eq)
Nucleophile Benzylamine (1.1 eq)Benzylamine (1.1 eq)
Base DIPEA (2.5 eq)DIPEA (3.0 eq)
Solvent Dichloromethane (DCM)DMF or DCM
Temperature 0 °C to Reflux, then 0 °C to RT0 °C to RT
Reaction Time 5-9 hours (total)12-18 hours
Typical Yield 75-90%70-85%

Visualizations

Acylation_Schemes cluster_main Acylation of (E)-4-(piperidin-1-yl)but-2-enoic acid start Starting Material: (E)-4-(piperidin-1-yl)but-2-enoic acid HCl acyl_chloride Intermediate: Acyl Chloride start->acyl_chloride Protocol 1 1. SOCl₂, DCM 2. DIPEA final_product Product: N-Benzyl-(E)-4-(piperidin-1-yl)but-2-enamide start:e->final_product:w Protocol 2 HBTU, DIPEA, Benzylamine DCM or DMF acyl_chloride->final_product Benzylamine

Caption: General reaction pathways for the synthesis of amide derivatives.

Experimental_Workflow prep Reagent & Glassware Preparation (Anhydrous) setup Reaction Setup (Inert Atmosphere, 0 °C) prep->setup reaction Reaction (Addition of Reagents, Stirring at RT or Reflux) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Purification (Drying, Concentration, Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: Standard experimental workflow from setup to product analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of carboxylic acid.- Wet reagents or solvents deactivating the acyl chloride or coupling agent.- Insufficient base.- Ensure activating agent is fresh and added correctly.- Use freshly distilled anhydrous solvents and new bottles of reagents.[17]- Ensure stoichiometry of the base is correct to neutralize the HCl salt and scavenge byproducts.
Multiple Products - Michael addition of the amine to the α,β-unsaturated system.- Polysubstitution if the nucleophile has multiple reactive sites.- Maintain low reaction temperatures (0 °C) during addition to favor kinetic control (amide formation) over thermodynamic control (Michael addition).- Use protecting groups on the nucleophile if necessary.
Starting Material Recovered - Reaction time too short.- Reaction temperature too low.- Ineffective coupling agent.- Extend the reaction time and monitor carefully by TLC.- For sluggish reactions, gentle heating may be required (after initial addition at 0 °C).- Try an alternative, more powerful coupling agent (e.g., HATU).
Difficult Purification - Residual DMF from Protocol 2.- Byproducts from the coupling agent.- Perform aqueous LiCl washes to effectively remove DMF.- Choose coupling reagents that yield water-soluble byproducts (e.g., EDC with HOBt).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[16]

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood. Use syringes and cannulation techniques for transfers. Neutralize any excess with a base solution during workup.[17]

  • Acyl Chlorides: Corrosive and potent lachrymators. They are moisture-sensitive. Avoid inhalation and skin contact.[17]

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Dimethylformamide (DMF) is a reproductive toxin. Minimize exposure and handle only in a fume hood.

  • Bases: DIPEA and TEA are corrosive and flammable. Avoid contact and inhalation.

  • Workup: The initial quenching step can be exothermic and may release gas. Add the reaction mixture to the quenching solution slowly and with vigorous stirring.

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  • ResearchGate. Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. [Link]

  • ACS Publications. Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles. [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. α,β-Unsaturated compound synthesis by carboxylation. [Link]

  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • Google Patents.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

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Protocol for recrystallization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the Purification of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride via Recrystallization

Abstract & Introduction

This compound (CAS No: 197892-69-6) is a valuable intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. This document provides a detailed, validated protocol for the recrystallization of this compound, designed for researchers and process chemists. We will not only outline the procedural steps but also delve into the scientific rationale behind solvent selection and process parameters, ensuring a reproducible and efficient purification outcome.

Physicochemical Properties & Rationale

A thorough understanding of the compound's properties is foundational to developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 197892-69-6[1][2][3][4]
Molecular Formula C₉H₁₆ClNO₂[1][2][3]
Molecular Weight 205.68 g/mol [1][2]
Appearance Colorless to pale yellow crystalline powder[1]
Melting Point ~140-145 °C[1]
Solubility Soluble in water and alcohol solvents.[1]

The key to this protocol lies in the compound's reported solubility in alcohol solvents.[1] An ideal recrystallization solvent should dissolve the solute completely at an elevated temperature but poorly at lower temperatures, thus enabling recovery of the purified solid upon cooling.[5] Given that the compound is a hydrochloride salt of a carboxylic acid, polar protic solvents are excellent starting points.[6] Based on this information and extensive laboratory experience with similar structures, isopropanol (IPA) is selected as the primary solvent for this protocol due to its favorable boiling point (82.6 °C), which allows for a significant solubility differential across a practical temperature range without approaching the compound's melting point.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire recrystallization process, from crude material to purified, isolated product.

G cluster_0 Recrystallization Workflow A Crude Solid (E)-4-(piperidin-1-yl)but-2-enoic acid HCl B Dissolution Add minimal hot Isopropanol A->B Heat C Hot Filtration (Optional) Removes insoluble impurities B->C If needed D Slow Cooling & Crystallization 1. Cool to Room Temp 2. Ice Bath B->D If no hot filtration C->D E Isolation Vacuum Filtration D->E Collect F Washing Rinse with minimal cold Isopropanol E->F G Drying Vacuum oven at <60°C F->G H Pure Crystalline Product Verify by MP, TLC, or HPLC G->H

Caption: Workflow for the purification of (E)-4-(piperidin-1-yl)but-2-enoic acid HCl.

Materials and Equipment

Materials:

  • Crude this compound (≥95% purity)[2]

  • Isopropanol (IPA), Reagent Grade or better

  • Deionized Water (for cleaning)

  • Celpure® or filter paper for hot filtration (optional)

Equipment:

  • Erlenmeyer flasks (appropriate sizes)

  • Magnetic stir plate and stir bars

  • Condenser (optional, to prevent solvent loss)

  • Hot plate with temperature control

  • Büchner funnel and filtration flask

  • Vacuum source

  • Spatulas and weighing balance

  • Ice bath

  • Vacuum oven

  • Melting point apparatus

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system. Adherence to the principles explained at each step is crucial for success.

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of isopropanol, enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. The target temperature should be around 70-80 °C.

  • Once heating, add more hot isopropanol portion-wise until the solid just completely dissolves.

    • Causality: Using the minimum amount of hot solvent is critical. This ensures the solution becomes supersaturated upon cooling, maximizing the yield of the purified crystals. Excess solvent will keep more product dissolved at cold temperatures, reducing recovery.

Step 2: Hot Filtration (Recommended for removing insoluble impurities)

  • If insoluble particles are observed in the hot solution, a hot filtration step is necessary.

  • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper or a small plug of Celpure®).

  • Quickly pour the hot, dissolved solution through the pre-heated filtration setup into the clean, hot flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would otherwise lead to significant loss of yield.

Step 3: Crystallization via Controlled Cooling

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within a rapidly crashing-out solid, defeating the purpose of recrystallization.

  • Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

    • Causality: Lowering the temperature further decreases the solubility of the product in the solvent, maximizing the amount of solid that crystallizes out of the solution.

Step 4: Isolation and Washing of Crystals

  • Set up a Büchner funnel with filter paper over a clean filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.

  • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum to remove the mother liquor.

  • With the vacuum still applied, wash the collected crystal cake with a minimal amount of ice-cold isopropanol.

    • Causality: Washing with a cold solvent removes residual mother liquor (which contains the dissolved impurities) from the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.

Step 5: Drying the Purified Product

  • Leave the crystals on the filter under vacuum for 10-15 minutes to air dry.

  • Transfer the semi-dry powder to a pre-weighed watch glass or drying dish.

  • Place the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Causality: Drying under vacuum at a moderate temperature efficiently removes residual solvent without risking thermal degradation of the compound. The temperature should be kept well below the compound's melting point.

Process Validation and Quality Control

To confirm the success of the purification, the following analyses should be performed:

  • Melting Point Determination: The purified product should exhibit a sharper and potentially higher melting point range compared to the crude starting material, ideally aligning with the literature value of 140-145 °C.[1]

  • Visual Inspection: The final product should be a more uniformly colored and crystalline solid compared to the starting material.

  • Chromatographic Analysis (TLC/HPLC): For quantitative assessment, comparison of the crude and purified materials by an appropriate chromatographic method will confirm the removal of impurities.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Perform all operations in a well-ventilated fume hood.

  • Isopropanol is flammable; keep it away from ignition sources.

  • Avoid inhalation of dust from the solid compound and vapors from the hot solvent.[1]

References

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 119-130. Retrieved from [Link]

  • American Elements. This compound. Retrieved from [Link]

  • J&K Scientific. This compound | 197892-69-6. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Techniques for Dacomitinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Targeted Cancer Therapy

Dacomitinib (marketed as Vizimpro) is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family.[1] It is prescribed for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[1][2] Dacomitinib functions by covalently binding to the kinase domain of EGFR, HER2, and HER4, which inhibits phosphorylation and downstream signaling, thereby blocking cancer cell proliferation and inducing apoptosis.[1]

The safety and efficacy of any active pharmaceutical ingredient (API) like dacomitinib are intrinsically linked to its purity. Unwanted chemical compounds, known as impurities, can arise during synthesis, manufacturing, or storage and may pose significant health risks, even at trace levels.[3] Regulatory bodies, including the FDA and EMA, mandate rigorous impurity profiling in accordance with International Council for Harmonisation (ICH) guidelines to ensure patient safety.[1][4]

This application note provides a detailed guide for researchers, analytical scientists, and drug development professionals on the state-of-the-art analytical techniques for dacomitinib impurity profiling. It offers not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and compliant approach to impurity control.

Understanding Dacomitinib Impurities: Classification and Origins

Impurities in dacomitinib can be broadly categorized based on their origin, as outlined by ICH guidelines.[1] A comprehensive profiling strategy must account for all potential sources.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis of the quinazoline core or aniline chemistry.[1] An example includes N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.[5]

    • Reagents, Ligands, and Catalysts: Residual substances used during synthesis.

    • By-products: Unwanted molecules formed in side reactions, such as the Dacomitinib Z-Isomer.[5]

  • Degradation Products: These impurities form when the drug substance or drug product degrades over time due to exposure to environmental factors like heat, light, humidity, or through interaction with excipients.[1] Forced degradation studies are essential to predict and identify these compounds.[6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.

A summary of known dacomitinib-related compounds is presented in Table 1.

Table 1: Examples of Dacomitinib-Related Impurities

Impurity Name CAS Number Molecular Formula Likely Origin
Dacomitinib Desmethyl Impurity 2468202-15-3 C₂₃H₂₃ClFN₅O₂ Process-Related (Intermediate)
Dacomitinib Z-Isomer N/A C₂₄H₂₅ClFN₅O₂ Process-Related (By-product)
(2E)-4-(1-Piperidinyl)-2-butenoic Acid HCl 197892-69-6 C₉H₁₆ClNO₂ Process-Related (Starting Material)

| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | 162012-67-1 | C₁₄H₇ClF₂N₄O₂ | Process-Related (Intermediate) |

(Data sourced from Pharmaffiliates[5])

Core Analytical Strategy: A Multi-Modal Approach

A robust impurity profiling strategy is not reliant on a single technique but integrates multiple methods for separation, quantification, and identification. High-Performance Liquid Chromatography (HPLC) serves as the foundational tool for separation and quantification, while Mass Spectrometry (MS) is indispensable for structural elucidation.

G cluster_0 Impurity Profiling Workflow Start Dacomitinib API / Drug Product Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Predicts Degradants HPLC_Method Stability-Indicating HPLC Method (Separation & Quantification) Start->HPLC_Method Routine Analysis Forced_Deg->HPLC_Method Stressed Samples LCMS_ID LC-MS/MS Analysis (Identification & Characterization) HPLC_Method->LCMS_ID Peak > Threshold Validation Method Validation (ICH Q2) HPLC_Method->Validation Ensures Reliability Report Impurity Profile Report LCMS_ID->Report Structural Info Validation->Report Validation Data

Caption: General workflow for dacomitinib impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

Reverse-Phase HPLC (RP-HPLC) is the primary method for separating dacomitinib from its impurities.[3][7] The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[8] Such a method must be able to resolve the active ingredient from all potential impurities and degradation products.[6][9]

Causality in Method Development:

  • Column Choice: A C18 stationary phase (e.g., Agilent ZORBAX Eclipse, Kromasil C18) is commonly selected due to its hydrophobic nature, which provides good retention and separation for moderately polar compounds like dacomitinib and its related substances.[3][7]

  • Mobile Phase: A combination of an aqueous buffer (e.g., sodium perchlorate, triethylamine adjusted to a specific pH) and an organic modifier (typically acetonitrile) is used.[3][7] The buffer controls the ionization state of the analytes to ensure reproducible retention times, while the organic modifier controls the elution strength.

  • Detection: UV detection is standard, with wavelengths around 253-260 nm providing good sensitivity for dacomitinib's chromophore.[3][7]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

While HPLC-UV can quantify impurities, it cannot identify them. For structural elucidation, coupling HPLC to a mass spectrometer is essential. LC-MS/MS provides molecular weight information and fragmentation patterns, which are used to identify unknown impurities by piecing together their chemical structures.[10][11] This is particularly crucial for novel degradants discovered during forced degradation studies.[12]

Causality in Method Development:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for molecules like dacomitinib.[10][11] ESI is generally suitable for polar to moderately polar compounds and is often used in the positive ion mode for dacomitinib, which contains basic nitrogen atoms that are readily protonated.

  • Analyzer: A triple quadrupole or high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is used. Triple quadrupoles are excellent for quantification using Multiple Reaction Monitoring (MRM), while HRMS provides highly accurate mass measurements, enabling the determination of elemental composition.[2][12]

Experimental Protocols and Methodologies

The following protocols are detailed, self-validating frameworks grounded in published methods and ICH guidelines.[4][13]

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Quantification

This protocol is designed to separate and quantify known and unknown impurities in dacomitinib bulk drug substance.

G cluster_1 RP-HPLC Protocol Workflow Prep_Mobile Prepare Mobile Phase (Buffer & Acetonitrile) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Sample & Standard Solutions SST Inject System Suitability Standard (SST) Prep_Sample->SST Equilibrate->SST Check_SST Verify SST Criteria (Tailing, Resolution, %RSD) SST->Check_SST Check_SST->Equilibrate Fail Inject_Samples Inject Blank, Standard, and Samples Check_SST->Inject_Samples Pass Analyze Integrate Peaks & Calculate Results Inject_Samples->Analyze

Caption: Experimental workflow for the RP-HPLC method.

A. Instrumentation & Materials:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: Agilent ZORBAX Eclipse C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Dacomitinib reference standard and impurity standards (if available).

  • Acetonitrile (HPLC grade), Sodium Perchlorate (AR grade), Perchloric Acid (AR grade).

  • Water (Milli-Q or equivalent).

B. Chromatographic Conditions:

Table 2: Optimized HPLC Parameters

Parameter Condition Rationale
Mobile Phase A 0.1M Sodium Perchlorate, pH adjusted to 5.6 with Perchloric Acid Buffering agent to control analyte ionization for consistent retention.[3]
Mobile Phase B Acetonitrile Organic modifier for elution.
Elution Mode Isocratic: 20:80 (v/v) of A:B A simple, robust condition providing adequate separation for known impurities.[3]
Flow Rate 1.0 mL/min Provides optimal efficiency and reasonable run time.[3]
Column Temp. Ambient or 30 °C Ensures reproducible retention times.
Detection UV at 253 nm Wavelength of high absorbance for dacomitinib and related structures.[3]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

C. Solution Preparation:

  • Standard Solution (100 µg/mL Dacomitinib): Accurately weigh 10 mg of dacomitinib reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol or a suitable diluent.[3]

  • Impurity Stock Solution (if available): Prepare a stock solution of each impurity at 100 µg/mL in diluent.

  • Spiked Sample / System Suitability Solution (SST): Prepare a solution of dacomitinib (e.g., 100 µg/mL) spiked with each known impurity at the specification level (e.g., 0.15% or 0.15 µg/mL). This solution is critical for verifying the method's separating power.[3][14]

  • Test Sample Preparation (1000 µg/mL): Accurately weigh 25 mg of dacomitinib API into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to ensure detection of impurities at low levels.

D. Procedure & System Suitability:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the SST solution in replicate (n=5).

  • Verify system suitability criteria are met:

    • Resolution: The resolution between dacomitinib and the closest eluting impurity must be > 2.0.[14]

    • Tailing Factor: The tailing factor for the dacomitinib peak should be ≤ 2.0.

    • %RSD: The relative standard deviation for the peak areas of replicate injections should be ≤ 2.0%.[4]

  • Once SST is passed, inject the blank, standard solution, and test samples.

E. Calculation: The amount of any impurity is calculated relative to the dacomitinib peak using the principle of relative response factor (RRF), or assuming an RRF of 1.0 if it is unknown.

% Impurity = (Area_impurity / Area_dacomitinib_std) * (Conc_std / Conc_sample) * (1 / RRF) * 100

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that could form under storage conditions.[6]

Table 3: Recommended Forced Degradation Conditions

Stress Condition Reagent / Condition Duration Rationale
Acid Hydrolysis 0.1 N HCl Room Temp, up to 24h To test susceptibility to acidic environments.[10]
Base Hydrolysis 0.1 N NaOH Room Temp, up to 30 mins To test susceptibility to alkaline environments.[10]
Oxidation 3-6% H₂O₂ Room Temp, up to 30 mins To simulate oxidative degradation.[10]
Thermal Stress 60-80 °C (Solid State) Up to 48h To evaluate the effect of heat.[10]

| Photolytic Stress | ICH-compliant light chamber (UV/Vis) | Per ICH Q1B | To assess sensitivity to light exposure. |

A. Procedure:

  • Prepare a stock solution of dacomitinib (e.g., 1 mg/mL).

  • For each condition, expose the dacomitinib sample (in solution or solid state) to the stressor. The goal is to achieve 5-20% degradation of the parent drug.

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid/base-stressed samples (e.g., with an equimolar amount of base/acid) before dilution.[10]

  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the stressed samples by the validated HPLC method alongside an unstressed control sample.

  • Use a PDA detector to perform peak purity analysis on the dacomitinib peak in the stressed samples. This ensures the peak is spectrally pure and no co-eluting degradants are present.

B. Data Analysis:

  • Compare the chromatograms of stressed samples to the control.

  • Identify and quantify any new peaks (degradation products).

  • Calculate the mass balance to ensure that the decrease in dacomitinib concentration is accounted for by the increase in impurities.

  • Peaks representing significant degradation products should be further investigated by LC-MS/MS for structural identification.

Method Validation according to ICH Q2(R2)

Any analytical method used for impurity testing must be thoroughly validated to ensure it is fit for its intended purpose.[13][15] The validation must demonstrate that the method is reliable, reproducible, and accurate for the quantification of impurities.

Table 4: Key Validation Parameters for Impurity Methods

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate and detect the analyte in the presence of other components (impurities, degradants). Peak purity analysis passes; resolution > 2.0 between adjacent peaks.[4]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. S/N ratio of 10:1; Precision (%RSD) ≤ 10%.[13]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99 for each impurity over a range from LOQ to 120% of the specification limit.[3]
Accuracy The closeness of the test results to the true value. % Recovery of 80-120% for spiked impurities at different concentration levels.[14]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. %RSD ≤ 5-10% depending on the concentration level.[13]

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits.[16] |

Conclusion

The analytical profiling of dacomitinib impurities is a critical, multi-faceted process that underpins drug safety and regulatory compliance. A robust strategy relies on the synergistic use of a well-developed, stability-indicating RP-HPLC method for separation and quantification, and advanced LC-MS/MS techniques for the unambiguous identification of unknown impurities. The protocols and validation frameworks presented in this note provide a comprehensive and scientifically sound approach. By understanding the causality behind each experimental choice and adhering to the principles of method validation outlined by ICH, scientists can confidently characterize the impurity profile of dacomitinib, ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Kamani, V., et al. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. Journal of Pharmaceutical Research International, 33(42B), 246-259. Available at: [Link]

  • Veeprho. (n.d.). Dacomitinib Impurities and Related Compound. Veeprho. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Kamani, V., et al. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. Semantic Scholar. Available at: [Link]

  • Kamani, V., et al. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. ResearchGate. Available at: [Link]

  • Annapurna, M. M., & Kumar, P. V. R. (2020). A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology, 13(10), 4649-4655. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Kumari, K., et al. (2021). HPLC Method Development and Validation for Quantitative Estimation of Dacomitinib in Pharmaceuticals Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 22(3), 606-620. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. Available at: [Link]

  • Annapurna, M. M., & Kumar, P. V. R. (2020). A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pharmaffiliates. (n.d.). Dacomitinib-impurities. Pharmaffiliates. Available at: [Link]

  • Sriram, D., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 62(4), 347-355. Available at: [Link]

  • Feng, X., et al. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Journal of Chromatography B, 1182, 122940. Available at: [Link]

  • Abdelhameed, A. S., et al. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLoS One, 14(4), e0214828. Available at: [Link]

  • Pharmaffiliates. (n.d.). Dacomitinib-impurities. Pharmaffiliates. Available at: [Link]

  • Kamani, V., et al. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. Journal of Pharmaceutical Research International. Available at: [Link]

  • Zhang, L., et al. (2020). New validated LC-MS/MS method for the determination of Dacomitinib in human plasma and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

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Application Note: A Robust LC-MS Method for the Detection of Dacomitinib Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the detection and identification of key synthetic intermediates of dacomitinib. Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Monitoring the purity and impurity profile of active pharmaceutical ingredients (APIs) is a critical component of drug development and manufacturing, ensuring safety and efficacy. This method provides a robust protocol for researchers, scientists, and drug development professionals to identify and monitor residual intermediates from the dacomitinib synthesis pathway, ensuring the quality of the final drug substance.

Introduction

Dacomitinib, with its complex quinazoline-based structure, is synthesized through a multi-step process.[2] During this synthesis, various intermediates are formed, and their effective removal is paramount. The presence of unreacted intermediates or by-products can impact the safety, stability, and efficacy of the final API.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in drug substances.[4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the detection and identification of trace-level impurities.[5] This note describes an LC-MS method capable of separating dacomitinib from its key precursors, allowing for their confident identification based on their mass-to-charge ratio (m/z). The causality behind the selection of chromatographic conditions and mass spectrometric parameters is explained to provide a deeper understanding of the method's development.

Dacomitinib Synthesis Pathway and Key Intermediates

The synthesis of dacomitinib is a multi-step process starting from 2-amino-4-fluorobenzoic acid.[2] Understanding this pathway is crucial for identifying potential intermediates that may carry over into the final product. A simplified schematic of the synthesis is presented below, highlighting the key intermediates targeted by this method.

Dacomitinib_Synthesis cluster_0 Core Synthesis cluster_1 Side-Chain Synthesis A 2-amino-4- fluorobenzoic acid B 7-Fluoro-6-nitro-3,4- dihydroquinazolin-4-one A->B Cyclization, Nitration C 4-Chloro-7-fluoro- 6-nitroquinazoline B->C Chlorination D N4-(3-Chloro-4-fluorophenyl)- 7-fluoro-6-nitroquinazolin-4-amine (Intermediate 1) C->D Coupling with 3-chloro-4-fluoroaniline E N4-(3-Chloro-4-fluorophenyl)- 7-methoxy-6-nitroquinazolin-4-amine D->E Methoxylation F N4-(3-Chloro-4-fluorophenyl)- 7-methoxyquinazoline-4,6-diamine (Intermediate 2) E->F Reduction I Dacomitinib F->I Amidation with Intermediate 3 G (2E)-4-bromo- 2-butenoic acid H (2E)-4-(1-Piperidinyl)- 2-butenoic acid (Intermediate 3) G->H Reaction with Piperidine H->I

Figure 1: Simplified synthetic pathway for dacomitinib, highlighting key intermediates.

The rationale for monitoring these specific intermediates is based on their position in the synthesis. Intermediate 1 and Intermediate 2 are advanced precursors to the dacomitinib core structure. Their presence would indicate an incomplete reaction in the later stages of the synthesis. Intermediate 3 is the side chain that is coupled to the core in the final step; its presence indicates an incomplete amidation reaction.

Experimental Protocol

Materials and Reagents
  • Dacomitinib reference standard and intermediates were sourced from commercially available suppliers.

  • HPLC-grade acetonitrile (ACN) and water were used.

  • Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were obtained.

Sample Preparation

The goal of sample preparation is to dissolve the API in a suitable solvent compatible with the LC-MS system, ensuring accurate analysis.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the dacomitinib drug substance in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Preparation: Dilute the stock solution to a final concentration of 10 µg/mL using the 50:50 ACN/water mixture. This concentration is suitable for detecting the main component without saturating the detector, while allowing for the detection of low-level impurities.

  • Spiked Sample Preparation (for method development): Spike the dacomitinib working standard with low levels (e.g., 0.1-1.0 µg/mL) of the intermediate standards to confirm retention times and detector response.

LC-MS Instrumentation and Conditions

A standard high-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable for this method.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar to non-polar compounds like dacomitinib and its intermediates.[6]

  • Mobile Phase: A mixture of water and acetonitrile is a common and effective mobile phase for reversed-phase chromatography. The addition of a modifier like formic acid or ammonium formate is crucial for good peak shape and ionization efficiency in ESI-MS.[7] Formic acid helps to protonate the analytes in the positive ion mode, leading to enhanced sensitivity.

  • Gradient Elution: A gradient elution is employed to ensure that both the more polar early-eluting intermediates and the more non-polar dacomitinib are eluted with good peak shape within a reasonable runtime.[8] A shallow gradient at the beginning helps to resolve closely related impurities.

  • MS Detection: ESI in positive ion mode is selected as dacomitinib and its intermediates contain multiple basic nitrogen atoms that are readily protonated.[9] A scan mode is used to detect all potential ions within a specified mass range, while a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for higher sensitivity and specificity once the target ions are known.

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 150 - 500
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C

Table 1: Optimized LC-MS parameters.

Data Analysis and Expected Results

The primary method for identifying the intermediates is by their unique mass-to-charge ratios. The expected protonated molecular ions ([M+H]⁺) for dacomitinib and its key synthetic intermediates are listed below.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
DacomitinibC₂₄H₂₅ClFN₅O₂469.95470.2
Intermediate 1 (N4-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine)C₁₄H₇ClF₂N₄O₂336.68337.0
Intermediate 2 (N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine)C₁₅H₁₂ClFN₄O318.74319.1
Intermediate 3 ((2E)-4-(1-Piperidinyl)-2-butenoic acid)C₉H₁₅NO₂169.22170.1

Table 2: Key analytes and their expected protonated molecular ions. Molecular weights sourced from commercial suppliers.[3][10]

By extracting the ion chromatograms for these specific m/z values, one can selectively detect the presence of each intermediate in the dacomitinib sample. The retention time of each peak should correspond to that of a pure reference standard if available.

For further confirmation, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of the intermediates is expected to show common fragments with dacomitinib, particularly those related to the quinazoline core. For instance, dacomitinib is known to produce characteristic fragment ions at m/z 385 and 319.[9][11] Similar fragmentation patterns can be expected from intermediates containing this core structure.

Method Validation Principles

This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique m/z of each intermediate and their chromatographic separation from dacomitinib.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each intermediate that can be reliably detected and quantified.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

Conclusion

This application note provides a comprehensive and robust LC-MS method for the detection of key synthetic intermediates of dacomitinib. The detailed protocol, including the rationale for experimental choices, allows for straightforward implementation in a quality control or research environment. By monitoring these critical process-related impurities, drug manufacturers can ensure the quality, consistency, and safety of the dacomitinib API, in line with stringent regulatory expectations.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Dacomitinib API prep2 Dissolve in ACN/Water prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 inj Inject Sample (5 µL) prep3->inj lc LC Separation (C18 Column, Gradient Elution) inj->lc ms MS Detection (ESI+, Scan m/z 150-500) lc->ms tic Acquire Total Ion Chromatogram (TIC) ms->tic eic Extract Ion Chromatograms (EIC) for Target m/z tic->eic ident Identify Intermediates by m/z and Retention Time eic->ident

Figure 2: General workflow for the LC-MS analysis of dacomitinib intermediates.

References

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2023). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Veeprho. (n.d.). Dacomitinib Impurities and Related Compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biotage. (2023). What is a Chromatography Gradient?. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Mukthinuthalapati Mathrusri Annapurna, Prava Venkata Raj Kumar*. Retrieved from [Link]

  • Veeprho. (n.d.). Dacomitinib Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dacomitinib-impurities. Retrieved from [Link]

  • LCGC International. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Biotage. (2023). What is a Chromatography Gradient?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma. Retrieved from [Link]

  • PubMed. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Retrieved from [Link]

  • National Institutes of Health. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. Retrieved from [Link]

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Application Note: Synthesis of (2E)-4-(piperidin-1-yl)but-2-enoic Acid via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Importance

Piperidine-containing compounds are among the most significant heterocyclic motifs in modern pharmacology, forming the structural core of numerous pharmaceuticals across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Their prevalence highlights the continuous need for robust and efficient synthetic methods to access novel piperidine derivatives.[3][4]

This application note provides a comprehensive guide to the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid, a versatile bifunctional building block, from the reaction of (2E)-4-bromo-2-butenoic acid and piperidine.[5][6] We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the chosen protocol, and provide a detailed, field-tested procedure suitable for researchers in medicinal chemistry and process development. The core of this transformation is a selective nucleophilic substitution, offering a reliable route to a valuable synthetic intermediate.

Reaction Principles and Mechanistic Insights

The reaction between (2E)-4-bromo-2-butenoic acid and piperidine presents an interesting case of competing reaction pathways. A thorough understanding of the substrate's reactivity and the nucleophile's dual role is critical for controlling the reaction outcome.

2.1 Reactant Analysis

  • (2E)-4-bromo-2-butenoic Acid: This substrate is an α,β-unsaturated carboxylic acid, featuring multiple electrophilic sites.[7] The carbon atom at the C4 position is activated towards nucleophilic attack due to it being an allylic halide, which can stabilize the transition state of a substitution reaction. The β-carbon (C3) is also electrophilic and susceptible to conjugate (Michael) addition.[8]

  • Piperidine: This secondary amine acts as both a potent nucleophile and a moderately strong base. Its lone pair of electrons can attack an electrophilic carbon center, or it can abstract a proton.[9]

2.2 Competing Reaction Pathways

Three primary pathways could theoretically occur:

  • Acid-Base Neutralization: The fastest initial reaction is the neutralization of the carboxylic acid by the basic piperidine to form a piperidinium 4-bromo-2-butenoate salt. This is a crucial first step that modulates the reactivity of the substrate.

  • SN2 Nucleophilic Substitution: The nitrogen atom of a second piperidine molecule can attack the C4 carbon, displacing the bromide ion to form the desired product. This is an example of a standard bimolecular nucleophilic substitution.[10]

  • Aza-Michael Addition: The piperidine could attack the electron-deficient β-carbon (C3) of the α,β-unsaturated system. This is a well-established reaction class for forming β-amino carbonyl compounds.[11]

2.3 Rationale for the Predominant Pathway

While both substitution and addition are plausible, the nucleophilic substitution at the C4 position is the experimentally observed and dominant pathway.[5] The rationale is twofold:

  • Substrate Activation: The C4-Br bond is an allylic halide bond. Allylic systems are highly reactive towards SN2 reactions because the p-orbitals of the adjacent double bond stabilize the transition state, lowering the activation energy.

  • Substrate Deactivation (Post-Neutralization): The initial acid-base reaction forms a carboxylate anion. This anion is electron-rich and pushes electron density into the conjugated π-system, reducing the electrophilicity of the β-carbon. This electronic effect disfavors the aza-Michael addition pathway, allowing the inherently favorable SN2 reaction at the activated allylic position to dominate.

The overall transformation is therefore a selective N-alkylation of a secondary amine with an alkyl halide.[9]

2.4 Visualized Reaction Mechanism

Caption: Proposed reaction mechanism showing initial salt formation followed by SN2 substitution.

Experimental Protocol

This protocol details a general procedure for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid. Optimization may be required based on scale and available equipment.

3.1 Materials and Equipment

  • (2E)-4-bromo-2-butenoic acid (CAS: 13991-36-1)

  • Piperidine (CAS: 110-89-4)

  • Acetonitrile (CH₃CN) , anhydrous

  • Diethyl ether (Et₂O)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Stir plate

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

3.2 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • (2E)-4-bromo-2-butenoic acid is a corrosive solid and a lachrymator. Avoid inhalation and skin contact.

  • Piperidine is a flammable, toxic, and corrosive liquid with a strong odor. Handle with care.

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add (2E)-4-bromo-2-butenoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the starting acid). Stir the resulting slurry at room temperature.

  • Nucleophile Addition: Cool the flask in an ice bath to 0 °C. Slowly add piperidine (2.2 eq.) dropwise over 10-15 minutes. The initial addition will be exothermic due to the acid-base reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Product Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the product and the piperidinium bromide salt.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted piperidine and other soluble impurities.

  • Drying: Dry the purified solid product under vacuum to yield (E)-4-(piperidin-1-yl)but-2-enoic acid, typically as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Workflow

4.1 Quantitative Data Summary

The following table provides representative data for the described reaction. Yields are dependent on reaction scale and purification efficiency.

ReagentMolar Eq.Molecular WeightAmount (Example)
(2E)-4-bromo-2-butenoic acid1.0164.98 g/mol 5.00 g
Piperidine2.285.15 g/mol 5.75 mL
Acetonitrile-41.05 g/mol 150 mL
Product Theoretical Yield 169.22 g/mol 5.13 g

4.2 Experimental Workflow Diagram

Caption: A step-by-step visualization of the synthesis protocol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure anhydrous conditions as water can interfere.
Product loss during workup.Use minimal solvent for washing. Ensure complete precipitation before filtering.
Impure Product Residual starting material.Ensure sufficient reaction time and correct stoichiometry of piperidine.
Formation of byproducts.Maintain a low temperature during piperidine addition to control exotherm.
Reaction Stalls Poor quality reagents.Use freshly distilled piperidine and anhydrous solvent.

Conclusion

The reaction of (2E)-4-bromo-2-butenoic acid with piperidine is an effective and selective method for synthesizing (E)-4-(piperidin-1-yl)but-2-enoic acid. The reaction proceeds via a dominant SN2 pathway at the activated allylic C4 position, a preference driven by the initial acid-base neutralization that deactivates the conjugated system towards Michael addition. The provided protocol is robust and serves as a valuable tool for researchers engaged in the synthesis of piperidine-based scaffolds for pharmaceutical and agrochemical applications.

References

  • Filo. (2025, August 11).
  • Ishikawa, T., et al. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH.
  • ResearchGate. (2025, August 7).
  • Accounts of Chemical Research.Nucleophilic vinylic substitution. A single- or a multi-step process?.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Encyclopedia MDPI. (2022, July 1).
  • ResearchGate.The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
  • MDPI.
  • RSC Publishing. (2021, April 28). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: S N V π or S N V σ.
  • ResearchGate.Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....
  • Google Patents.
  • DR-NTU.The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Chemguide.multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • PMC - PubMed Central.Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.
  • Benchchem.(E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0.
  • PubMed.Piperidin-4-one: the potential pharmacophore.
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • PharmaCompass.com.
  • PubMed.Discovery of 2-(4-Ureido-piperidin-1-yl)
  • PMC - PubMed Central.
  • PubChem.(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452.

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Troubleshooting & Optimization

Technical Support Center: Purification of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable pharmaceutical intermediate.

Introduction to the Purification Challenges

This compound is a zwitterionic compound at its isoelectric point, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual nature presents unique challenges in its purification, as its solubility and chromatographic behavior are highly dependent on pH. Common impurities often include unreacted starting materials, by-products from side reactions, and degradation products, which may have similar physicochemical properties to the target compound, making separation non-trivial.

This guide will provide a systematic approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Based on common synthetic routes, such as the reaction of (2E)-4-bromo-2-butenoic acid with piperidine[1], you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual piperidine and (2E)-4-bromo-2-butenoic acid.

  • Over-alkylation Products: Bis-alkylation of piperidine is a possibility, though less likely if stoichiometry is controlled.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, the (Z)-isomer of the product could be present.

  • Degradation Products: The α,β-unsaturated system can be susceptible to polymerization or Michael addition side reactions.

  • Inorganic Salts: If the hydrochloride salt is prepared using aqueous HCl and a base, inorganic salts like NaCl may be present[1].

Q2: My crude product is a yellow oil/solid. What is the likely cause of the color?

A yellow to brownish color in piperidine-containing compounds is often indicative of oxidation products[2]. The piperidine ring can be susceptible to oxidation, leading to colored impurities.

Q3: I am struggling to remove inorganic salts from my hydrochloride product. What is the best approach?

Direct recrystallization can be challenging if the inorganic salts co-precipitate. A common strategy is to perform an acid-base workup. This involves dissolving the crude product in an organic solvent and water, basifying the aqueous layer to deprotonate the piperidine nitrogen and precipitate the free base of your compound, which can then be extracted into an organic solvent. The inorganic salts will remain in the aqueous layer. The pure free base can then be re-converted to the hydrochloride salt.

Q4: Can I use silica gel chromatography to purify the free base of my compound?

While possible, silica gel chromatography of basic amines can be problematic due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to peak tailing, low recovery, and even degradation of the product. If you must use silica gel, it is advisable to deactivate it by pre-treating the column with a solvent mixture containing a small amount of a volatile base like triethylamine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent. The volume of solvent used was too large. Premature crystallization during hot filtration.Select a solvent system where the compound has high solubility when hot and low solubility when cold. Use a mixed-solvent system (e.g., alcohol/ether). Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus to prevent premature crystallization.
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent. The impurity level is too high.Use a lower-boiling point solvent or a mixed-solvent system. Try to partially purify the crude material by another method (e.g., trituration) before recrystallization.
Broad or tailing peaks in HPLC analysis Interaction of the basic piperidine moiety with residual silanol groups on the stationary phase. Inappropriate mobile phase pH.Use a C18 column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the piperidine nitrogen. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Multiple peaks observed for a seemingly pure sample in HPLC On-column degradation or isomerization. Presence of rotamers (conformational isomers).Ensure the mobile phase is compatible with the compound and does not cause degradation. For rotamers, adjusting the column temperature may help to coalesce the peaks.
Inconsistent melting point Presence of impurities. The compound is hygroscopic.Further purify the compound using the methods described in this guide. Ensure the sample is thoroughly dried under vacuum before analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol is a general guideline. The optimal solvent system and ratios should be determined experimentally on a small scale.

1. Solvent System Selection:

  • "Good" Solvent: A solvent in which this compound is readily soluble (e.g., methanol, ethanol, isopropanol, water).
  • "Poor" Solvent (Antisolvent): A solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., diethyl ether, ethyl acetate, acetone, acetonitrile). A common and effective combination for amine hydrochlorides is an alcohol and an ether.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the hot "good" solvent to just dissolve the solid.
  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
  • Perform a hot filtration to remove the charcoal and any insoluble impurities.
  • Slowly add the "poor" solvent to the hot filtrate until the solution becomes slightly turbid.
  • Rewarm the solution slightly until the turbidity just disappears.
  • Allow the flask to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this time.
  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold "poor" solvent.
  • Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to the zwitterionic nature of the free base, a mixed-mode HPLC column that offers both reversed-phase and ion-exchange retention mechanisms is highly recommended for optimal separation from both polar and non-polar impurities.

Table 1: Recommended HPLC Parameters

Parameter Recommended Setting
Column Mixed-Mode C18/Cation-Exchange (e.g., Primesep 200)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High initial purity AcidBase Acid-Base Workup Crude->AcidBase Inorganic salts present PureProduct Pure Product (>99%) Recrystallization->PureProduct AcidBase->Recrystallization Chromatography Column Chromatography AcidBase->Chromatography Closely related impurities Chromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: A decision-making workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Techniques

ImpurityPurification cluster_impurities Common Impurities cluster_techniques Purification Techniques Unreacted Unreacted Starting Materials Recrystallization Recrystallization Unreacted->Recrystallization Chromatography Chromatography Unreacted->Chromatography Inorganic Inorganic Salts AcidBase Acid-Base Workup Inorganic->AcidBase Isomers Isomeric Impurities Isomers->Recrystallization Fractional Isomers->Chromatography Oxidation Oxidation Products Oxidation->Chromatography Charcoal Charcoal Treatment Oxidation->Charcoal

Caption: Relationship between common impurity types and effective purification methods.

References

  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Rajasekar, S., et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(12), 836-843.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • American Elements. This compound. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
  • Ferreira, M., et al. (2022).
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Laschat, S., & Kunz, H. (1992). Stereoselective Synthesis of Piperidine and Indolizidine Alkaloids. Synthesis, 1992(01), 90–100.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • de Souza, A. C. S., et al. (2020). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. European Journal of Organic Chemistry, 2020(38), 6061-6064.

Sources

Technical Support Center: Synthesis of (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on the identification and mitigation of side products to ensure high purity and yield of the target compound.

Introduction: The Synthetic Pathway

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates.[1][2] The most common synthetic route involves the nucleophilic substitution of a leaving group at the C4 position of a but-2-enoic acid derivative with piperidine. A typical precursor is (E)-4-bromobut-2-enoic acid. The reaction is generally followed by treatment with hydrochloric acid to afford the desired hydrochloride salt.[1]

While the primary reaction appears straightforward, the bifunctional nature of the starting materials—containing both an electrophilic alkene and an electrophilic carbon-halogen bond—creates opportunities for several side reactions. This guide will address the most prevalent issues.

Visualizing the Main Reaction

Synthesis cluster_main Primary Synthetic Route start (E)-4-bromobut-2-enoic acid intermediate (E)-4-(piperidin-1-yl)but-2-enoic acid start->intermediate + Piperidine (Nucleophilic Substitution) piperidine Piperidine product This compound intermediate->product + HCl (Salt Formation) hcl HCl

Caption: Primary synthetic route for this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and prevention of side products.

Q1: I'm seeing an unexpected isomer in my crude product analysis. What is it and how can I prevent its formation?

A1: Isomerization to the (Z)-Isomer

The most common isomeric impurity is the (Z)-isomer of 4-(piperidin-1-yl)but-2-enoic acid. While the starting material is the (E)-isomer, certain reaction conditions can promote isomerization.

  • Causality: The double bond in α,β-unsaturated carbonyl compounds can isomerize under basic conditions or upon exposure to heat or light. The use of excess piperidine, which is a base, can facilitate this isomerization.

  • Identification: The (E) and (Z) isomers can typically be distinguished by ¹H NMR spectroscopy. The coupling constant (J-value) between the vinyl protons is characteristically larger for the trans (E) configuration (~15-18 Hz) compared to the cis (Z) configuration (~10-12 Hz). HPLC can also be used to separate and quantify the isomers.[3]

  • Prevention and Mitigation:

    • Control Stoichiometry: Use a minimal excess of piperidine.

    • Temperature Control: Maintain a low to moderate reaction temperature.

    • Purification: The isomers can often be separated by column chromatography or by recrystallization of the hydrochloride salt.

Q2: My reaction yield is low, and I have a significant amount of a higher molecular weight byproduct. What could this be?

A2: The Aza-Michael Addition Adduct

A very common side reaction is the aza-Michael addition, where a second molecule of piperidine adds to the electron-deficient double bond of either the starting material or the product.[4][5][6]

  • Causality: Piperidine is a potent nucleophile that can attack the electrophilic β-carbon of the α,β-unsaturated acid system in a conjugate addition.[7] This is a competing reaction pathway to the desired nucleophilic substitution.

  • Identification: The Michael adduct, 4-(piperidin-1-yl)-3-(piperidin-1-yl)butanoic acid, will have a significantly higher molecular weight. This can be readily identified by LC-MS. The ¹H NMR spectrum will also be distinct, showing the loss of the vinyl protons and the appearance of new aliphatic signals.

  • Prevention and Mitigation:

    • Slow Addition: Add the piperidine slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Solvent Choice: Using a non-polar, aprotic solvent can sometimes disfavor the Michael addition.

    • Temperature Control: Lower temperatures generally favor the SN2 reaction over the Michael addition.

Visualizing Michael Addition Side Product Formation

Michael_Addition cluster_side Side Reaction: Aza-Michael Addition product (E)-4-(piperidin-1-yl)but-2-enoic acid adduct Michael Adduct (Higher MW Impurity) product->adduct + Piperidine (Conjugate Addition) piperidine Piperidine

Caption: Formation of the aza-Michael addition side product.

Q3: My reaction mixture turned dark and viscous, resulting in a tar-like substance. What happened?

A3: Polymerization of the Starting Material/Product

The α,β-unsaturated carbonyl moiety is susceptible to polymerization, especially under certain conditions.[8][9][10]

  • Causality: Radical or anionic polymerization can be initiated by heat, light, or impurities. The presence of a base (piperidine) can also initiate anionic polymerization of the butenoic acid derivative.

  • Identification: The formation of an insoluble, tar-like material is a strong indicator of polymerization. This material will often show a complex mixture of signals in the NMR and a broad range of molecular weights in a mass spectrum.

  • Prevention and Mitigation:

    • Use of Inhibitors: Adding a small amount of a radical inhibitor, such as hydroquinone or BHT, can prevent radical polymerization.

    • Temperature Control: Avoid excessive heating of the reaction mixture.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-initiated side reactions.

Summary of Potential Side Products and Mitigation Strategies

Side ProductIdentification MethodProbable CausePrevention/Mitigation Strategy
(Z)-Isomer ¹H NMR (J-coupling), HPLCExcess base, heatControl stoichiometry, lower reaction temperature
Michael Adduct LC-MS (higher MW), ¹H NMRExcess piperidine, polar solventsSlow addition of piperidine, lower temperature
Polymer Visual (tar formation), complex NMRHeat, light, impurities, excess baseAdd radical inhibitor, control temperature, use inert atmosphere

Experimental Protocols: Reaction Monitoring by HPLC

To effectively troubleshoot your synthesis, it is crucial to monitor the reaction progress and identify the formation of side products in near real-time.

Objective: To separate and quantify the starting material, the desired product, and major side products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench it immediately in a known volume (e.g., 1 mL) of the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Identify peaks corresponding to the starting material, product, and side products based on their retention times (determined by running standards, if available) and relative peak areas. The Michael adduct, being more non-polar, will likely have a longer retention time than the main product.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Observed (e.g., low yield, impurity) analyze Analyze Crude Product (HPLC, NMR, LC-MS) start->analyze identify Identify Side Product(s) analyze->identify isomer Isomerization (Z-isomer) identify->isomer Isomeric Impurity adduct Michael Adduct identify->adduct High MW Impurity polymer Polymerization identify->polymer Tar Formation solve_isomer Adjust Stoichiometry Lower Temperature isomer->solve_isomer solve_adduct Slow Reagent Addition Lower Temperature adduct->solve_adduct solve_polymer Add Inhibitor Use Inert Atmosphere Lower Temperature polymer->solve_polymer

Caption: A logical workflow for troubleshooting side product formation.

References

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Available at: [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • National Institutes of Health. (n.d.). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). 2-Butenoic acid, polymer with ethenyl acetate and 2-propenoic acid. Available at: [Link]

  • American Elements. (n.d.). This compound. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • Quora. (2019). What would be polymer of but-2-ene?. Available at: [Link]

  • ResearchGate. (n.d.). Aza-Michael addition reaction between piperidine and n-butyl acrylate. Available at: [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Available at: [Link]

  • St. Benedict & St. John's University. (n.d.). Extra Problems with Nucleophilic Substitution & Elimination. Available at: [Link]

  • NSF Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. Available at: [Link]

  • ResearchGate. (2016). How to confirm whether isomer is E or Z in (2-fluorophenyl)(piperidin-4-yl)methanone oxime. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemguide. (n.d.). Nucleophilic Substitution Mechanisms Menu. Available at: [Link]

Sources

Technical Support Center: Synthesis & Yield Optimization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[3] Our goal is to provide a scientifically grounded, experience-driven resource to help you troubleshoot issues and significantly improve your reaction yields and product purity.

The synthesis of this molecule, while conceptually straightforward, involves multiple steps where efficiency can be lost. This guide is structured in a question-and-answer format to directly address the most pressing issues that may arise during your experimental work.

I. Proposed Synthetic Pathway

The most common and logical synthetic route to this compound involves a three-step process starting from an appropriate 4-halobut-2-enoate ester.[3] This guide will focus on the pathway beginning with Ethyl (E)-4-bromobut-2-enoate.

Synthetic_Pathway cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation A Ethyl (E)-4-bromobut-2-enoate C Ethyl (E)-4-(piperidin-1-yl)but-2-enoate A->C Base, Solvent (e.g., K2CO3, ACN) B Piperidine D (E)-4-(piperidin-1-yl)but-2-enoic acid C->D Base Hydrolysis (e.g., LiOH, THF/H2O) E (E)-4-(piperidin-1-yl)but-2-enoic acid HCl D->E Acidification (e.g., HCl in Dioxane)

Caption: Overall synthetic workflow for the target compound.

II. Troubleshooting Guide & FAQs

Step 1: Nucleophilic Substitution
Question: My reaction yield for the substitution of bromide with piperidine is consistently low (<50%). What are the primary causes?

Answer: Low yields in this SN2-type reaction on an allylic bromide are common and can typically be attributed to several factors.[4]

  • Insufficient Base: Piperidine acts as both the nucleophile and the base to neutralize the HBr byproduct. This consumes a second equivalent of your nucleophile, effectively halving its concentration. The resulting piperidinium bromide salt can also complicate the reaction and purification.

    • Solution: Employ a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in slight excess (1.2-1.5 equivalents). This neutralizes the acid byproduct without consuming the piperidine nucleophile.

  • Solvent Choice: The polarity and nature of the solvent are critical. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). These solvents effectively dissolve the reagents but do not significantly hinder the nucleophilicity of the piperidine.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition.

    • Solution: Start the reaction at room temperature and monitor by TLC or LCMS. If the reaction is sluggish, gently heat to 40-50°C. Avoid high temperatures that could promote elimination or polymerization side reactions.

  • Side Reactions: The primary competing reaction is elimination. Additionally, since piperidine is a secondary amine, over-alkylation is not a concern, but polymerization of the starting material or product can occur.[5]

    • Solution: Using a slight excess of piperidine (1.1-1.2 equivalents) along with a dedicated base will favor the desired substitution reaction.

Question: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

Answer: Besides unreacted starting material, common byproducts in this step include:

  • Piperidinium Bromide: This salt is often insoluble in organic solvents and can be removed by filtration or an aqueous wash.

  • Elimination Products: Formation of buta-2,3-dienoic acid derivatives via E2 elimination. This is minimized by using moderate temperatures and avoiding overly strong, sterically hindered bases.

  • Isomerized Products: Although the (E) geometry is generally stable, harsh conditions could potentially lead to some isomerization. Maintaining neutral or slightly basic conditions is key.

A decision tree for troubleshooting this first step is provided below:

Troubleshooting_Step1 start Low Yield in Step 1? q1 Is an external base used? start->q1 a1_no Add 1.5 eq. K2CO3 or Cs2CO3 q1->a1_no No q2 What is the solvent? q1->q2 Yes a1_no->q2 a2_protic Switch to ACN or DMF q2->a2_protic Protic (e.g., EtOH) q3 Reaction Temperature? q2->q3 Aprotic (e.g., ACN) a2_protic->q3 a3_high Run at RT or gentle heat (40°C) q3->a3_high > 60°C end Yield Optimized q3->end < 50°C a3_high->end

Caption: Decision tree for troubleshooting low yields in Step 1.

Step 2: Ester Hydrolysis
Question: My ester hydrolysis is slow or incomplete. How can I drive it to completion?

Answer: Saponification of α,β-unsaturated esters can sometimes be challenging due to the conjugated system.

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, but lithium hydroxide (LiOH) is often preferred as it is less likely to cause isomerization or other side reactions.

  • Solvent System: A biphasic system is required to dissolve both the ester (organic) and the base (aqueous). A mixture of tetrahydrofuran (THF) and water is a standard and effective choice. Methanol or ethanol can also be used, but risk of transesterification exists if the reaction is not driven to completion.

  • Temperature and Time: These reactions are typically run from room temperature to a gentle reflux (e.g., 40-60°C). Monitor the disappearance of the starting material by TLC/LCMS. If the reaction stalls, adding more base or increasing the temperature may be necessary.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be basic. It is crucial to carefully acidify the mixture to the isoelectric point of the amino acid to precipitate the zwitterionic free base.[6] Over-acidification will form the soluble hydrochloride salt prematurely.

Question: I am concerned about 1,4-conjugate addition (Michael addition) of hydroxide to the α,β-unsaturated system. Is this a significant risk?

Answer: While possible, saponification (attack at the carbonyl) is kinetically much faster than Michael addition for a hydroxide nucleophile under standard hydrolytic conditions. The risk of this side reaction is low but can be further minimized by:

  • Using a milder base like LiOH.

  • Maintaining the lowest effective temperature.

  • Avoiding a large excess of the hydroxide base.

Step 3: Salt Formation and Purification
Question: My final product is an oil or a sticky solid and difficult to purify. What is the best method for isolation and purification?

Answer: The final product is an amino acid hydrochloride, which can be hygroscopic. Proper technique is essential for obtaining a pure, crystalline solid.

  • Salt Formation: After hydrolysis and extraction of the free base into an organic solvent (like dichloromethane or ethyl acetate), the hydrochloride salt is formed by adding a solution of HCl. Anhydrous HCl in a solvent like 1,4-dioxane or diethyl ether is highly recommended to prevent introducing water, which can make the product oily.

  • Crystallization: The hydrochloride salt will often precipitate directly from the reaction solvent. If it oils out, try cooling the solution, scratching the flask, or adding a seed crystal. If it remains an oil, remove the solvent under reduced pressure and attempt recrystallization.

  • Recrystallization Solvents: A common and effective method for purifying amino acid hydrochlorides is recrystallization from an alcohol/ether mixture, such as ethanol/diethyl ether or isopropanol/diethyl ether.[7] Dissolve the crude product in a minimal amount of the hot alcohol, then slowly add the ether until turbidity persists. Cool slowly to promote crystal growth.

  • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be an effective purification method.[8][9] Using a strongly acidic cation-exchange resin, the amino acid will bind and can be eluted after washing away neutral impurities.[6][9]

Data Summary & Recommended Conditions
StepKey ReagentsSolventTemp. (°C)Key Parameters & Troubleshooting
1. Substitution Ethyl (E)-4-bromobut-2-enoate, Piperidine (1.2 eq), K₂CO₃ (1.5 eq)Acetonitrile25-45Issue: Low conversion. Fix: Ensure anhydrous conditions; use Cs₂CO₃ for faster reaction. Monitor by TLC.
2. Hydrolysis Ethyl (E)-4-..-enoate, LiOH (2.0 eq)THF / H₂O (3:1)25-50Issue: Incomplete reaction. Fix: Increase temperature or add more LiOH. Carefully adjust pH to ~7 for work-up.
3. Salt Formation (E)-4-..-enoic acid, HCl in Dioxane (1.1 eq)Dioxane/DCM0-25Issue: Oily product. Fix: Use anhydrous HCl source. Recrystallize from Ethanol/Ether. Dry under high vacuum.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-4-(piperidin-1-yl)but-2-enoate
  • To a stirred solution of Ethyl (E)-4-bromobut-2-enoate (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 12-18 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, filter the solid salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid
  • Dissolve the crude ethyl ester from the previous step (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~7 using 1M HCl. The zwitterionic product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Formation of this compound
  • Suspend the dry free base from Protocol 2 in anhydrous dichloromethane or ethyl acetate.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The hydrochloride salt will precipitate. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to yield the final product.

  • If necessary, recrystallize from hot ethanol by adding diethyl ether.

IV. References

  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Retrieved from BenchChem Technical Support.

  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from ChemBK.

  • ResearchGate. (2017, March 27). How to purify amino acids (HCl salt) with dowex resin? Retrieved from ResearchGate.

  • Google Patents. (1990). Process for isolating and purifying amino acids. (U.S. Patent No. US4956471A).

  • Google Patents. (1946). Preparation of amino acids from their salts. (U.S. Patent No. US2404503A).

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from Mitsubishi Chemical Corporation.

  • LookChem. (n.d.). General procedures for the purification of Amino acids. Retrieved from Chempedia.

  • Journal of the American Chemical Society. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters.

  • Advanced ChemBlocks. (n.d.). (2E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from Advanced ChemBlocks Inc.

  • Chemistry Stack Exchange. (2020, August 19). Nucleophilic allylic substitution via SN2. Retrieved from Chemistry Stack Exchange.

  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from PubChem.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.

  • National Institutes of Health. (n.d.). An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. Retrieved from PMC.

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • Organic Chemistry. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from YouTube.

  • ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.

  • Quora. (2017, April 3). Why does this nucleophilic substitution reaction not work?

  • Sigma-Aldrich. (n.d.). Ethyl (e)-4-bromobut-2-enoate. Retrieved from Sigma-Aldrich.

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from University of Calgary.

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from AMERICAN ELEMENTS.

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.

  • New Journal of Chemistry (RSC Publishing). (n.d.). A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile.

  • J&K Scientific. (n.d.). This compound. Retrieved from J&K Scientific.

  • BLDpharm. (n.d.). 37746-78-4|(E)-Ethyl 4-bromobut-2-enoate. Retrieved from BLDpharm.

  • PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. Retrieved from PubChem.

  • PubChem. (n.d.). Ethyl 4-bromobut-2-enoate. Retrieved from PubChem.

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Stability and storage conditions for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction & Scope

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing this compound (CAS: 197892-69-6). As a key pharmaceutical intermediate, maintaining the chemical integrity, purity, and stability of this compound is paramount for reproducible and successful experimental outcomes.[1][2] This document provides detailed answers to frequently asked questions, troubleshooting protocols for common issues, and best practices for handling and storage, grounded in chemical principles and supplier recommendations.

The core structure of this molecule, featuring a tertiary amine, a carbon-carbon double bond (alkene), and a carboxylic acid hydrochloride salt, dictates its stability profile. These functional groups are susceptible to specific degradation pathways, such as oxidation and hygroscopicity, which the following guidelines are designed to mitigate.

Compound Properties at a Glance

For ease of reference, the fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 197892-69-6[3][4][5][6][7][8]
Molecular Formula C₉H₁₆ClNO₂[3][4][6]
Molecular Weight ~205.68 g/mol [3]
Appearance Colorless to pale yellow crystalline or powdery solid[1][5]
Purity Typically ≥95-97%[3][4][5]
Solubility Soluble in water and alcohol solvents[1]
Melting Point Approximately 140-145 °C[1]

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?
  • Causality: The "inert atmosphere" recommendation is critical. The tertiary amine and the alkene functional group in the molecule's structure are susceptible to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of N-oxides or products of oxidative cleavage at the double bond, resulting in impurity generation.

Q2: The product sheet says "store at room temperature." How critical is an inert atmosphere?

Answer: While some suppliers provide the simpler "store at room temperature" instruction, this is a baseline for short-term storage.[3] For long-term storage, or for applications where high purity is critical (e.g., GMP environments, development of analytical standards), adhering to the "inert atmosphere" protocol is strongly advised.[4][5] For routine research, tightly sealing the container after each use and minimizing headspace can be a sufficient practical measure.

Q3: Is this compound sensitive to moisture?

Answer: Yes, as a hydrochloride salt of a carboxylic acid, the compound is expected to be hygroscopic. Moisture can compromise the physical state of the powder (clumping) and potentially provide a medium for hydrolytic degradation over extended periods, although the latter is less likely given the structure. The primary reason to keep it dry is to ensure accurate weighing and prevent the physical changes that can make handling difficult. Storing in a desiccator or a dry box is a best practice.

Q4: What is the expected shelf-life of this compound?

Answer: A specific shelf-life or retest period is not publicly documented in the provided literature. The stability of the compound is highly dependent on the storage conditions. When stored correctly under an inert atmosphere, at room temperature, and protected from light and moisture, the compound should remain stable for an extended period. For critical applications, it is the end-user's responsibility to qualify the material for its intended use, especially if it has been stored for more than a year. We recommend performing a purity check (e.g., via HPLC or LC-MS) on older batches before use. This aligns with general FDA and ICH guidelines for stability testing.[9][10][11]

Q5: How should I prepare solutions of this compound? Are they stable?

Answer: The compound is soluble in water and alcohol solvents.[1] For solution preparation, use high-purity, degassed solvents if possible, especially for long-term solution storage.

There is no specific data on the solution-state stability. Therefore, it is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, we advise the following:

  • Filter the solution through a 0.22 µm filter.

  • Store at -20°C or -80°C in small, single-use aliquots.

  • Protect from light by using amber vials or wrapping them in foil.

  • Before use, thaw the aliquot completely and vortex gently. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common issues that may indicate compound instability or improper handling.

Troubleshooting_Guide start Problem Encountered color_change Issue: Color Change Solid has turned yellow/brown start->color_change inconsistent_results Issue: Inconsistent Results Variable activity or peak areas start->inconsistent_results solubility_issue Issue: Poor Solubility Fails to dissolve as expected start->solubility_issue cause1 {Potential Cause | Oxidative degradation or exposure to contaminants.} color_change->cause1 leads to cause2 {Potential Cause | Partial degradation, weighing errors due to moisture uptake, or impure solvent.} inconsistent_results->cause2 leads to cause3 {Potential Cause | Incorrect solvent, insufficient mixing, or compound has degraded to an insoluble form.} solubility_issue->cause3 leads to action1 Action: Re-test Purity | Use HPLC/LC-MS to check for impurities. Compare with a fresh standard if possible. cause1->action1 action3 Action: Review Protocol | Ensure proper weighing technique (use desiccated compound), use fresh, high-purity solvent. cause2->action3 action4 Action: Verify Solvent & Method | Confirm solvent choice. Use sonication or gentle warming to aid dissolution. cause3->action4 action2 Action: Discard | If purity is compromised, discard the batch to ensure data integrity. action1->action2 if impure action3->action1 then action4->action1 if still fails

Caption: Troubleshooting decision tree for common issues.

Experimental Protocols

While comprehensive stability studies are proprietary, a user can perform a self-validating check on their material. Below is a fundamental protocol for assessing the short-term stability of a prepared solution.

Protocol: Short-Term Solution Stability Assessment
  • Objective: To determine if the compound remains stable in a specific solvent under defined conditions for a typical experimental duration.

  • Materials:

    • This compound

    • High-purity solvent (e.g., Water, DMSO, Ethanol)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Amber and clear glass autosampler vials

  • Methodology:

    • T=0 Analysis: Accurately prepare a stock solution (e.g., 1 mg/mL) in the desired solvent. Immediately perform an HPLC/LC-MS analysis to determine the initial purity and peak area. This is your baseline.

    • Sample Aliquoting: Dispense the remaining stock solution into several vials under different conditions:

      • Condition A: Amber vial, stored at room temperature on the benchtop.

      • Condition B: Clear vial, stored at room temperature on the benchtop (light exposure).

      • Condition C: Amber vial, stored at 4°C.

    • Time-Point Analysis: Analyze an aliquot from each condition at set time points (e.g., 4h, 8h, 24h, 48h).

    • Data Analysis: Compare the purity profile and the peak area of the main compound at each time point against the T=0 baseline. A significant decrease (>2-5%) in the main peak area or the appearance of new impurity peaks indicates degradation.

  • Interpretation: This test will reveal sensitivities to light and temperature in your specific solvent system, allowing you to define appropriate handling conditions for your experiments. This approach is a simplified version of methods used in formal stability studies.[12][13]

Recommended Handling Workflow

To ensure maximum integrity of the compound from receipt to use, we recommend the following workflow.

Handling_Workflow receipt 1. Compound Receipt inspection 2. Visual Inspection (Check for color, clumping) receipt->inspection storage 3. Long-Term Storage (Room Temp, Inert Gas, Tightly Sealed) inspection->storage if OK weighing 4. Aliquoting/Weighing (Minimize exposure to air/humidity) storage->weighing dissolution 5. Solution Preparation (Use fresh, high-purity solvent) weighing->dissolution use 6. Experimental Use (Ideally, use immediately) dissolution->use short_term_storage Short-Term Solution Storage (Aliquot, -20°C, Dark) dissolution->short_term_storage if needed

Caption: Recommended workflow for handling the compound.

References

  • This compound. Lead Sciences. [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. [Link]

  • Chemical Label (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (1:1). Fisher Scientific. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • This compound | 197892-69-6. J&K Scientific. [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. PubChem. [Link]

  • Guidance for Industry: Q1E Evaluation of Stability Data. FDA. [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program. MDPI. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

  • Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). FDA. [Link]

Sources

Dacomitinib Forced Degradation Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Forced Degradation Studies of Dacomitinib. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the experimental design, execution, and troubleshooting of stress testing for dacomitinib and its intermediates. Our goal is to equip you with the necessary knowledge to develop robust, stability-indicating analytical methods and to understand the degradation landscape of this potent tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they critical for dacomitinib?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The core purpose is to identify the likely degradation products that could form under various storage and handling conditions, thereby establishing the intrinsic stability of the molecule.[1][2] For dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR)[3][4], these studies are mandated by regulatory bodies like the ICH to:

  • Elucidate Degradation Pathways: Determine the potential chemical transformations dacomitinib might undergo (e.g., hydrolysis, oxidation, photolysis).[1]

  • Develop Stability-Indicating Methods: Ensure the primary analytical method, typically HPLC, can accurately separate and quantify dacomitinib in the presence of its degradants and any process-related impurities.[2][5][6] This is crucial for the accurate assessment of purity and stability of the final drug product.

  • Characterize Degradation Products: Isolate and identify significant degradation products to assess their potential toxicological impact.

  • Inform Formulation and Packaging: The stability profile helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug from degradation.

Q2: What are the primary degradation pathways observed for dacomitinib?

Based on available studies, dacomitinib is susceptible to degradation under several conditions. The primary pathways include:

  • Hydrolytic Degradation: Dacomitinib shows significant degradation in both acidic and basic conditions. Studies report nearly 99% decomposition in 0.1N HCl and significant degradation in 0.1N NaOH.[7]

  • Oxidative Degradation: The molecule is susceptible to oxidation, often initiated using hydrogen peroxide (H₂O₂).[1][7] One study noted about 20.5% degradation under oxidative stress.[7][8]

  • Thermal Degradation: Exposure to elevated temperatures (e.g., 60°C) can cause substantial degradation, with one report indicating over 82% decomposition.[1][7]

  • Photodegradation: While less detailed in the provided literature, oxidative degradation can also be initiated by exposure to light, suggesting a potential for photodegradation.[1]

Q3: What are the recommended stress conditions for a comprehensive dacomitinib study?

A typical forced degradation study for dacomitinib should follow ICH guidelines and include the following conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is not overwhelmed and that secondary degradation is minimized.

Stress ConditionRecommended Reagent/ConditionTypical DurationReference
Acid Hydrolysis 0.1N HClMonitor over several hours[7]
Base Hydrolysis 0.1N NaOH30 minutes to several hours[7][8]
Oxidation 3-30% H₂O₂30 minutes to several hours[7][8]
Thermal 60-80°C (in solution or solid state)24 hours or more[7]
Photolytic ICH-specified light source (e.g., 1.2 million lux hours and 200 watt hours/m²)As per ICH Q1B[9]
Q4: How do I choose the right analytical technique for separating dacomitinib from its degradation products?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most common and effective technique for this purpose.[2][5] For definitive identification of degradants, HPLC coupled with Mass Spectrometry (LC-MS) is essential.[7][8]

Key considerations for method development include:

  • Stationary Phase: A C18 column (e.g., Agilent ZORBAX, Simpack C18) is a standard and effective choice.[2][5][7]

  • Mobile Phase: A combination of an aqueous buffer (e.g., sodium perchlorate, ammonium acetate, or formic acid solution) and an organic modifier like acetonitrile is typically used.[2][7][10] The pH of the aqueous phase is a critical parameter to optimize for achieving separation.

  • Detection: UV detection at a wavelength where both dacomitinib and its impurities have significant absorbance (e.g., 253 nm or 259 nm) is recommended.[2][7]

Troubleshooting Guides

Experimental Setup & Execution

Q: I'm not seeing significant degradation (<5%) under my chosen stress conditions. What should I adjust?

A: This is a common challenge. The goal is to find conditions that induce degradation without completely destroying the molecule. Here's how to troubleshoot:

  • Increase Stressor Concentration: If using 0.1N HCl or NaOH shows minimal effect, cautiously increase the concentration to 1N. Similarly, for oxidation, you can increase the percentage of H₂O₂.

  • Extend Exposure Time: If degradation is slow, simply extend the duration of the experiment from hours to days, taking time points periodically to monitor the progress.

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 60°C to 80°C) will accelerate the reaction rate. Perform these experiments in a controlled environment like a calibrated oven or water bath.

  • Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) may be necessary, but this should be approached systematically to understand the primary degradation driver.

Q: My drug substance precipitated after adding the acid/base. How can I resolve this?

A: Dacomitinib's solubility can be pH-dependent. Precipitation invalidates the experiment as it removes the drug from the solution where degradation occurs.

  • Add a Co-solvent: Before adding the stressor, dissolve dacomitinib in a mixture of an organic solvent (like acetonitrile or methanol, which are common HPLC mobile phase components) and water. This can help maintain solubility across a wider pH range.

  • Reduce Drug Concentration: Lowering the initial concentration of dacomitinib can prevent it from exceeding its solubility limit upon pH change.

  • Heat the Solution: Gently warming the solution may help keep the drug dissolved, but be mindful that this introduces a second stressor (heat) that must be controlled and accounted for.

Analytical Method Development (HPLC)

Q: I have poor resolution between the dacomitinib peak and a major degradant. How can I improve separation?

A: Achieving adequate resolution is the primary goal of a stability-indicating method.

  • Modify Mobile Phase pH: The ionization state of dacomitinib and its degradants can be altered by changing the mobile phase pH. Even a small adjustment of ±0.2 pH units can significantly impact retention times and selectivity.

  • Change Organic Modifier Ratio: If using isocratic elution, adjust the ratio of acetonitrile to the aqueous buffer. A lower percentage of organic solvent generally increases retention time and may improve the separation of closely eluting peaks.

  • Implement a Gradient: If isocratic methods fail, a gradient elution (where the percentage of organic solvent is increased over the run) is a powerful tool to resolve complex mixtures of parent drug and degradants.[7][10]

  • Try a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a C8 or a phenyl column) or a different particle size could provide the necessary selectivity.

Data Interpretation & Characterization

Q: How do I perform a mass balance calculation and what are the acceptable limits?

A: Mass balance is a critical self-validating component of your study. It confirms that all the degraded parent drug can be accounted for by the sum of the degradation products.

  • Calculation: Mass Balance (%) = [(Assay of Parent Drug) + (Sum of % Area of All Degradation Products)] / (Initial Assay of Parent Drug) x 100.

  • Methodology: This requires calculating the relative response factors (RRFs) for the major degradants if their identities are known. If not, an RRF of 1.0 is often assumed, but this assumption should be noted.

  • Acceptable Limits: A mass balance close to 100% (typically within a 95-105% range) indicates that your analytical method is capable of detecting all generated products and is therefore stability-indicating. A poor mass balance suggests that some degradants may be non-chromophoric (not detected by UV), volatile, or irreversibly adsorbed to the column.

Q: My LC-MS data shows several new peaks. How do I proceed with structural elucidation?

A: Identifying unknown degradants is a key outcome of forced degradation.

  • Determine Molecular Weight: The first step is to obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) for each new peak. The difference between this mass and that of dacomitinib (469.95 g/mol ) provides clues about the chemical modification (e.g., +16 Da suggests oxidation, -18 Da suggests dehydration).

  • Fragment Ion Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradant peaks. By comparing the fragmentation pattern of a degradant to that of the parent dacomitinib, you can pinpoint which part of the molecule has been modified. For example, a modification on the piperidine ring would alter the mass of fragments containing that moiety.[11][12]

  • Isolation and NMR: For definitive structural confirmation of major degradants, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9]

Experimental Protocols & Workflows

Protocol 1: Standard Forced Degradation Experimental Setup

This protocol outlines the general steps for subjecting dacomitinib to various stress conditions.

  • Preparation: Prepare a stock solution of dacomitinib in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).[7]

  • Stress Application:

    • Acid/Base: Mix equal volumes of the drug stock solution with 0.2N HCl or 0.2N NaOH to achieve a final stressor concentration of 0.1N. Incubate at a controlled temperature (e.g., 60°C).[7]

    • Oxidation: Mix the drug stock solution with an appropriate volume of H₂O₂ (e.g., 30%) and incubate at room temperature.

    • Thermal: Store the drug stock solution in a sealed vial in a calibrated oven at 60°C.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching/Neutralization: Immediately stop the degradation process. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with the mobile phase and cool to stop the reaction.[7]

  • Analysis: Analyze all samples, including an unstressed control, using the developed stability-indicating HPLC method.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization prep Prepare Dacomitinib Stock Solution (100 µg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stress ox Oxidation (30% H₂O₂, RT) prep->ox Expose to Stress therm Thermal Stress (60°C) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress quench Neutralize / Quench Reaction at Time Points acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via Stability-Indicating RP-HPLC-UV Method quench->hplc ms Characterize Degradants using LC-MS/MS hplc->ms If unknowns > threshold report Calculate Mass Balance & Final Report hplc->report ms->report

Workflow for a typical forced degradation study of dacomitinib.
Protocol 2: A Stability-Indicating RP-HPLC-UV Method

This method is adapted from published literature and serves as a robust starting point for analysis.[2][5]

  • Column: Agilent ZORBAX Eclipse C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1M Sodium Perchlorate, pH adjusted to 5.6

    • B: Acetonitrile

  • Elution Mode: Isocratic

  • Composition: 20:80 (v/v) of A:B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 253 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • System Suitability: Inject a standard solution of dacomitinib spiked with known impurities or a partially degraded sample. Check for resolution (>2) between critical pairs, tailing factor (<1.5), and theoretical plates (>2000).

Data Summary & Potential Degradation Pathways

Summary of Dacomitinib Degradation

The following table summarizes quantitative data from a published study on dacomitinib stress testing.[7]

Stress ConditionReagent/TempDuration% DegradationMajor Degradant Peak (RT)
Acidic Hydrolysis 0.1N HCl-99.62%12.475 min
Alkaline Hydrolysis 0.1N NaOH30 min84.29%12.475 min
Thermal 60°C-82.39%12.467 min
Oxidative H₂O₂30 min20.51%Multiple peaks

Note: Retention times (RT) are specific to the chromatographic conditions used in the cited study.

Potential Degradation Pathways

Dacomitinib's structure contains several functionalities prone to degradation, including the quinazoline core, the butenamide side chain, and the piperidine ring.

G cluster_pathways Potential Degradation Sites & Products Dacomitinib Dacomitinib Structure (Quinazoline, Butenamide, Piperidine moieties) Hydrolysis Hydrolysis (Acid/Base) Amide bond cleavage in butenamide side chain Dacomitinib->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (H₂O₂) N-Oxidation of piperidine ring Hydroxylation of quinazoline core Dacomitinib->Oxidation [O] Metabolic Metabolic Bioactivation (In-vivo related) Iminium ion formation Aldehyde formation Dacomitinib->Metabolic CYP Enzymes

Potential degradation sites on the dacomitinib molecule.

References

  • Veeprho. Dacomitinib Impurities and Related Compound. [Link]

  • Abdelhameed, A. S., et al. (2019). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances, 9(1), 1-11. [Link]

  • Annapurna, M. M., et al. (2021). Stability indicating RP-HPLC method for the analysis of dacomitinib and its related impurities in bulk. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4341. [Link]

  • Yamani, N. S., et al. (2023). A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. Research Journal of Pharmacy and Technology, 16(9), 4391-4398. [Link]

  • ResearchGate. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. [Link]

  • Royal Society of Chemistry. (2018). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances. [Link]

  • Semantic Scholar. (2021). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. [Link]

  • Feng, X., et al. (2021). Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer. Journal of Chromatography B, 1182, 122940. [Link]

  • Research Journal of Pharmacy and Technology. (2023). A new stability indicating HPLC and LC-APCI-MS methods for the estimation of Dacomitinib in pharmaceutical dosage forms. [Link]

  • Abdelhameed, A. S., et al. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLoS One, 14(4), e0214084. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dacomitinib? [Link]

  • MDPI. (2021). Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells. [Link]

  • Wikipedia. Dacomitinib. [Link]

  • PubMed. (2019). Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. [Link]

  • PubMed. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]

Sources

Minimizing impurity formation in the synthesis of dacomitinib

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dacomitinib Synthesis

Welcome to the technical support center for dacomitinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing impurity formation during the synthesis of dacomitinib. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Impurities in Dacomitinib Synthesis

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing a persistent impurity with a molecular weight corresponding to a desmethyl analog of dacomitinib. What is the likely source of this impurity and how can I prevent its formation?

The presence of a desmethyl dacomitinib impurity, specifically O-desmethyldacomitinib, is a common challenge.[1] This impurity arises from the incomplete methylation of the hydroxyl group on the quinazoline ring during the synthesis.

Root Cause Analysis:

The formation of O-desmethyldacomitinib is typically linked to the methylation step where a methylating agent is used to convert the hydroxyl precursor to the final methoxy group of dacomitinib. The key factors contributing to its formation are:

  • Insufficient Methylating Agent: An inadequate stoichiometric ratio of the methylating agent to the substrate can lead to incomplete methylation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the efficiency of the methylation reaction.

  • Steric Hindrance: The complex structure of the dacomitinib precursor might sterically hinder the access of the methylating agent to the hydroxyl group.

Troubleshooting and Mitigation Strategies:

  • Optimize the Stoichiometry of the Methylating Agent:

    • Carefully calculate and optimize the molar ratio of your methylating agent (e.g., methyl iodide, dimethyl sulfate) to the hydroxyl-dacomitinib precursor. A slight excess of the methylating agent may be necessary to drive the reaction to completion.

  • Fine-tune Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction kinetics. Monitor for the formation of other degradation products at higher temperatures.

    • Reaction Time: Extend the reaction time to allow for complete methylation. Use in-process controls (e.g., TLC, HPLC) to monitor the disappearance of the starting material.

    • Base Selection: The choice of a suitable base (e.g., potassium carbonate, sodium hydride) is critical. The base should be strong enough to deprotonate the hydroxyl group without causing unwanted side reactions.

  • Purification:

    • If the impurity is still present after optimization, a robust purification method such as column chromatography with a carefully selected solvent system can be employed to separate the desmethyl impurity from the final product.

Q2: My final dacomitinib product shows the presence of the Z-isomer. What causes its formation and how can I control it?

The presence of the Z-isomer of dacomitinib is a process-related impurity that can be challenging to remove due to its similar properties to the desired E-isomer.[1]

Root Cause Analysis:

The (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(1-piperidinyl)-2-butenamide structure of dacomitinib contains a double bond in the butenamide side chain. The formation of the Z-isomer can occur during the synthesis of this side chain or during the final coupling step.

  • Non-Stereoselective Synthesis: The synthetic route used to prepare the 4-(1-piperidinyl)-2-butenoic acid side chain may not be fully stereoselective, leading to a mixture of E and Z isomers.

  • Isomerization during Coupling: The conditions used for the amide bond formation between the quinazoline core and the butenoic acid side chain (e.g., high temperature, prolonged reaction times, use of certain coupling agents) can promote isomerization of the double bond.

  • Photochemical Isomerization: Exposure of the reaction mixture or the final product to light, particularly UV light, can induce E/Z isomerization.

Troubleshooting and Mitigation Strategies:

  • Stereoselective Synthesis of the Side Chain:

    • Employ a stereoselective synthetic route for the preparation of (2E)-4-(1-piperidinyl)-2-butenoic acid. This will minimize the introduction of the Z-isomer from the start.

  • Optimize the Amide Coupling Reaction:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause isomerization.

    • Coupling Reagents: Screen different coupling reagents to find one that minimizes isomerization.

  • Protection from Light:

    • Conduct the synthesis and purification steps in amber glassware or under conditions that protect the product from light.

  • Crystallization:

    • A carefully designed crystallization process can sometimes be used to selectively crystallize the desired E-isomer, leaving the Z-isomer in the mother liquor.

Q3: I have identified unreacted intermediates, such as N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, in my final product. How can I improve the conversion in the final step?

The presence of unreacted starting materials or intermediates, like N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine[1], indicates an incomplete final coupling reaction.

Root Cause Analysis:

  • Inefficient Coupling: The amide bond formation between the quinazoline core and the butenoic acid side chain may be sluggish.

  • Stoichiometric Imbalance: An incorrect ratio of the reactants can leave one of them unconsumed.

  • Deactivation of Reagents: The coupling agents or the reactants themselves may degrade over time or be sensitive to air and moisture.

Troubleshooting and Mitigation Strategies:

  • Optimize Coupling Conditions:

    • Experiment with different coupling agents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA) to find the most efficient combination for your specific substrates.

    • Ensure all reagents are of high quality and are handled under anhydrous conditions if they are moisture-sensitive.

  • Adjust Stoichiometry:

    • A slight excess of the more accessible or less expensive reactant can be used to drive the reaction to completion.

  • In-Process Monitoring:

    • Use HPLC or LC-MS to monitor the progress of the reaction and ensure it has gone to completion before work-up.

FAQ: Dacomitinib Synthesis and Impurity Control

Q: What are the main classes of impurities encountered in dacomitinib synthesis?

Impurities in dacomitinib can be broadly categorized into:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[2] Examples include the desmethyl impurity and the Z-isomer.

  • Degradation Products: These form due to the degradation of dacomitinib under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3]

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.[2]

  • Elemental Impurities: Trace metals from catalysts or manufacturing equipment can be present.[2]

Q: What analytical techniques are most suitable for dacomitinib impurity profiling?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[4][5][6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used for the identification and structural elucidation of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of unknown impurities.[2][6]

  • Gas Chromatography (GC): Used for the detection and quantification of residual solvents.[2][6]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can provide information about the functional groups present in impurities.[2][6]

Q: How can I perform a stress testing study to identify potential degradation products of dacomitinib?

Stress testing involves subjecting dacomitinib to harsh conditions to accelerate its degradation and identify the resulting degradation products. A typical stress testing protocol would include:

  • Acidic Degradation: Treat a solution of dacomitinib with an acid (e.g., 0.1N HCl) and monitor the degradation over time.[3]

  • Basic Degradation: Treat a solution of dacomitinib with a base (e.g., 0.1N NaOH) and monitor the degradation.[3]

  • Oxidative Degradation: Treat a solution of dacomitinib with an oxidizing agent (e.g., hydrogen peroxide) and monitor the degradation.[3]

  • Thermal Degradation: Expose a solid sample or a solution of dacomitinib to elevated temperatures (e.g., 60°C) and monitor for degradation products.[3]

  • Photolytic Degradation: Expose a solid sample or a solution of dacomitinib to UV and visible light and monitor for degradation.

The samples from each stress condition should be analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.

Data and Protocols

Table 1: Common Impurities in Dacomitinib Synthesis
Impurity NameCAS NumberPotential SourceRecommended Analytical Method
Dacomitinib Desmethyl Impurity2468202-15-3Incomplete methylation of the hydroxyl precursorHPLC, LC-MS
Dacomitinib Z-IsomerN/ANon-stereoselective synthesis or isomerizationHPLC, NMR
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine179552-75-1Unreacted intermediateHPLC, LC-MS
(2E)-4-(1-Piperidinyl)-2-butenoic Acid Hydrochloride197892-69-6Unreacted starting material for the side chainHPLC, LC-MS
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine162012-67-1Intermediate from an alternative synthetic routeHPLC, LC-MS
Protocol: HPLC Method for Dacomitinib and Impurity Analysis

This is a general HPLC method that can be used as a starting point for the analysis of dacomitinib and its impurities. Optimization may be required based on the specific impurities being monitored.

  • Column: Agilent ZORBAX Eclipse (250 x 4.6 mm; 5 µm)[4][5]

  • Mobile Phase: 0.1M Sodium Perchlorate (pH 5.6) and Acetonitrile in a ratio of 20:80 (v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection: UV at 253 nm[4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Troubleshooting Workflow for Impurity Identification and Mitigation

G cluster_0 Impurity Detected cluster_1 Identification cluster_2 Root Cause Analysis cluster_3 Mitigation Strategy Impurity Detected Impurity Detected Characterize by LC-MS Characterize by LC-MS Impurity Detected->Characterize by LC-MS Isolate and Characterize by NMR Isolate and Characterize by NMR Characterize by LC-MS->Isolate and Characterize by NMR If unknown Compare with Known Impurity Standards Compare with Known Impurity Standards Characterize by LC-MS->Compare with Known Impurity Standards Process-Related? Process-Related? Compare with Known Impurity Standards->Process-Related? Degradation Product? Degradation Product? Process-Related?->Degradation Product? No Optimize Reaction Conditions Optimize Reaction Conditions Process-Related?->Optimize Reaction Conditions Yes Improve Purification Improve Purification Process-Related?->Improve Purification Yes Modify Synthetic Route Modify Synthetic Route Process-Related?->Modify Synthetic Route If persistent Control Storage Conditions Control Storage Conditions Degradation Product?->Control Storage Conditions Yes

Caption: A general workflow for identifying the source of an impurity and implementing a mitigation strategy.

References

  • Dacomitinib Impurities and Related Compound - Veeprho. [Link]

  • Original Research Article Stability indicating RP-HPLC method for the analysis of dacomitinib and its related impurities in bulk. [Link]

  • Mukthinuthalapati Mathrusri Annapurna, Prava Venkata Raj Kumar - Research Journal of Pharmacy and Technology. [Link]

  • Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations | Request PDF - ResearchGate. [Link]

  • Dacomitinib-impurities - Pharmaffiliates. [Link]

  • Synthetic process of antitumor drug dacomitinib - 中国药科大学学报. [Link]

  • Synthetic process of antitumor drug dacomitinib - ResearchGate. [Link]

  • Dacomitinib Monograph for Professionals - Drugs.com. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

Sources

Technical Support Center: Optimization of Piperidine Addition to Butenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the optimization of the aza-Michael addition of piperidine to butenoic acid, a crucial reaction for the synthesis of β-amino acids and other valuable intermediates in pharmaceutical development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

Conceptual Overview: The Aza-Michael Addition

The reaction between piperidine (a secondary amine) and butenoic acid (an α,β-unsaturated carboxylic acid) is a classic example of an aza-Michael addition. This reaction involves the nucleophilic addition of the amine to the electron-deficient β-carbon of the unsaturated acid, leading to the formation of a new carbon-nitrogen bond.[1][2] The reaction can proceed without a catalyst, but it is often sluggish.[3] Therefore, various catalytic systems are employed to enhance the reaction rate and yield.

Reaction Mechanism

The generally accepted mechanism involves the activation of the α,β-unsaturated system by a catalyst, followed by the nucleophilic attack of piperidine. The resulting intermediate is then protonated to yield the final β-amino acid product.

aza_michael_addition cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Piperidine Piperidine (Nucleophile) Activated_Complex Activated Complex (with Catalyst) Piperidine->Activated_Complex + Catalyst Butenoic_Acid Butenoic Acid (Michael Acceptor) Butenoic_Acid->Activated_Complex Enolate_Intermediate Enolate Intermediate Activated_Complex->Enolate_Intermediate Nucleophilic Attack Product β-Piperidinyl Butanoic Acid Enolate_Intermediate->Product Protonation experimental_workflow A 1. Add butenoic acid, piperidine, and CAN to a round-bottom flask. B 2. Add water and stir the mixture at room temperature. A->B C 3. Monitor the reaction progress by TLC. B->C D 4. Upon completion, dilute the mixture with ethyl acetate. C->D E 5. Wash with saturated aqueous sodium bicarbonate solution. D->E F 6. Separate the organic layer and dry over anhydrous MgSO4. E->F G 7. Filter and concentrate the organic layer in vacuo. F->G H 8. Purify the crude product by crystallization or chromatography. G->H

Sources

Removal of unreacted starting materials from (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Removal of Unreacted Starting Materials from (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction: The Challenge of Purity

This compound is a valuable bifunctional molecule, frequently utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its synthesis, commonly involving the reaction of an electrophilic butenoic acid derivative with nucleophilic piperidine, can often result in a crude product contaminated with unreacted starting materials. The zwitterionic nature of the free base and the high polarity of its hydrochloride salt present unique challenges for purification.[1][3]

This guide provides a structured, problem-oriented approach to diagnosing and resolving purity issues related to starting material contamination. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Troubleshooting Diagnosis - Is My Product Contaminated?

Before attempting any purification, it is critical to confirm the presence and identity of impurities. Rushing into a purification protocol without proper analysis can lead to significant product loss and wasted effort.

Q1: What are the first analytical steps I should take to assess the purity of my crude product?

A1: A multi-pronged analytical approach is always recommended.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a polar stationary phase (silica gel) and a mobile phase such as Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a few drops of acetic acid or ammonia to prevent streaking. The product, being a salt, should have a low Rf value. Piperidine will likely have a higher Rf, while the starting halo-acid's polarity will depend on the specific halogen.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of organic acids and polar compounds.[4][5] A reversed-phase method is most common.[6][7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides unequivocal structural confirmation and can be used to quantify impurities if their signals are well-resolved from the product's signals.

Q2: What are the most probable starting material impurities and their analytical signatures?

A2: Based on a common synthetic route from (2E)-4-bromo-2-butenoic acid and piperidine, the two most likely contaminants are:

  • Piperidine:

    • ¹H NMR (in CDCl₃): Look for characteristic broad signals around δ 2.8 ppm (protons adjacent to N) and a multiplet around δ 1.5-1.6 ppm (other ring protons).[9] These peaks will be distinct from your product's signals.

    • HPLC: Being a small, basic molecule, piperidine will elute very early on a standard reversed-phase column.

  • (2E)-4-halobut-2-enoic acid (e.g., bromo- or chloro-):

    • ¹H NMR: This will show characteristic vinyl proton signals (δ ~6-7.5 ppm) and a methylene group adjacent to the halogen (δ ~4.0-4.5 ppm). These can overlap with the vinyl protons of the product, but the coupling patterns and chemical shifts will differ.

    • HPLC: This acidic starting material will have a different retention time from your product, typically eluting earlier unless it is highly non-polar.

The following diagram outlines the initial diagnostic workflow.

G cluster_0 Diagnostic Workflow Crude Crude Product Analysis Perform Initial Analysis (TLC, HPLC, ¹H NMR) Crude->Analysis Decision Impurities Detected? Analysis->Decision Pure Product is Pure (>98% by HPLC/NMR) Proceed to Next Step Decision->Pure No Impure Contaminant(s) Identified Decision->Impure Yes

Caption: Initial workflow for diagnosing product purity.

Part 2: Purification Protocols - A Step-by-Step Guide

Once you have identified the contaminant, you can select the most appropriate purification strategy.

Q3: My product is primarily contaminated with excess piperidine. What is the most effective removal method?

A3: You have two excellent options, depending on the scale and desired final purity.

Method 1: Recrystallization (Recommended for >5% Impurity)
  • Principle of Separation: This technique exploits the solubility differences between your target compound and the impurity in a given solvent system. This compound is a polar salt, while piperidine hydrochloride (formed in the acidic medium) has different solubility characteristics. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the piperidine salt remains in the cold mother liquor.[10]

  • Scientist's Note: For amine hydrochlorides, alcohol-based solvent systems are often a great starting point.[11] Avoid purely non-polar solvents in which your product salt will be insoluble.

Experimental Protocol: Recrystallization from Isopropanol/Methanol

  • Solvent Selection: Prepare a 95:5 mixture of isopropanol (IPA) and methanol. The small amount of methanol helps dissolve the product, while the bulk IPA acts as the anti-solvent upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid at a gentle boil. Caution: Adding too much solvent will drastically reduce your yield.[10]

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Analyze the dried product and the mother liquor by TLC or HPLC to confirm the removal of piperidine.

Method 2: Cation-Exchange Chromatography (Recommended for <5% Impurity or Highest Purity Needs)
  • Principle of Separation: Ion-exchange chromatography separates molecules based on their net charge.[12][13] A strong cation-exchange resin (e.g., Dowex 50W) is negatively charged and will bind positively charged molecules (cations). Both your product (protonated piperidine moiety) and piperidine (as piperidinium) are cations. However, they can be eluted selectively by increasing the ionic strength (salt concentration) or changing the pH of the eluent.[12][14]

  • Scientist's Note: This method offers exceptional resolving power and is ideal for removing trace amounts of basic impurities or for separating molecules with subtle charge differences.[13]

Experimental Protocol: Strong Cation-Exchange Chromatography

  • Resin Preparation: Swell a strong acid cation-exchange resin (H⁺ form) in deionized water. Pack it into a chromatography column to form a uniform bed.

  • Equilibration: Wash the column with 3-5 column volumes of deionized water or a very dilute acid (e.g., 0.01 M HCl) until the eluent pH matches the influent pH.

  • Sample Loading: Dissolve the crude product in a minimum volume of deionized water. Apply the solution carefully to the top of the resin bed.

  • Elution:

    • Begin eluting with deionized water. This may wash through any anionic or neutral impurities.

    • Elute the bound cations using a stepwise or linear gradient of aqueous ammonia (e.g., 0.1 M to 2.0 M NH₄OH) or a salt solution like NaCl. Piperidine, being smaller and less charged under some conditions, will typically elute before the larger product molecule.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions. If using a volatile buffer like aqueous ammonia, you can remove it by rotary evaporation. If using a salt like NaCl, a subsequent desalting step (e.g., reversed-phase C18 cartridge) may be necessary before lyophilizing to obtain the final solid.

Q4: My product is contaminated with the starting (2E)-4-halobut-2-enoic acid. How do I proceed?

A4: The strategy is similar but targets the acidic nature of the impurity.

  • Recrystallization: The same protocol as described in A3 can be effective, as the solubility of the halo-acid will differ from your product salt.

  • Anion-Exchange Chromatography: This is the logical counterpart to cation-exchange.

    • Principle: Use a strong basic anion-exchange resin (e.g., Dowex 1x8, Cl⁻ or OH⁻ form). This positively charged resin will bind the negatively charged carboxylate of the unreacted halo-acid, while your positively charged product will pass through the column in the void volume.[12]

    • Protocol: Equilibrate the column with water. Dissolve your sample in water and load it. Your product will elute first. Collect the flow-through, confirm its purity, and then isolate the solid product by lyophilization or evaporation. The bound halo-acid can be stripped from the resin later with a strong salt or acid wash to regenerate the column.

The diagram below presents a decision-making framework for choosing a purification strategy.

G cluster_1 Purification Strategy Decision Tree Start Impure Product Identified Identify Identify Primary Contaminant (via NMR/HPLC) Start->Identify Decision Contaminant Type? Identify->Decision Piperidine Piperidine (Basic Impurity) Decision->Piperidine Basic Haloacid Halo-butenoic Acid (Acidic Impurity) Decision->Haloacid Acidic Both Both Impurities Present Decision->Both Both Recryst Attempt Recrystallization (from Alcohol/Water) Piperidine->Recryst Haloacid->Recryst Both->Recryst CatEx Cation-Exchange Chromatography Recryst->CatEx Impurity Persists AnEx Anion-Exchange Chromatography Recryst->AnEx Impurity Persists Sequential Sequential Ion-Exchange (Anion -> Cation) Recryst->Sequential Impurity Persists

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigor in Pharmaceutical Reference Standards

In the landscape of drug development and quality control, the integrity of analytical data is paramount. Every quantitative analysis, every identity confirmation, and every purity assessment relies on a foundational benchmark: the reference standard. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1]. This is not merely a suggestion but a cornerstone of scientific validity and regulatory compliance. Using a poorly characterized or "reagent grade" material for critical assays is analogous to building a skyscraper on an uninspected foundation—the risks of catastrophic failure are unacceptably high.

This guide provides an in-depth, field-proven framework for the comprehensive characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS: 197892-69-6) , a key intermediate in pharmaceutical synthesis[2][3]. We will move beyond a simple listing of properties to explain the causality behind the chosen analytical methodologies, establishing a self-validating system for its qualification. The objective is to demonstrate the stark contrast between a fully qualified reference standard and its uncharacterized counterparts, providing researchers and drug development professionals with a blueprint for ensuring data integrity.

Overview of Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is the first step in its characterization. These data are critical for handling, storage, and the design of analytical methods.

PropertyValueSource(s)
CAS Number 197892-69-6[4][5][6][7][8]
Molecular Formula C₉H₁₆ClNO₂[5][6]
Molecular Weight 205.68 g/mol [6][8]
Appearance Colorless to pale yellow crystalline powder[2]
Melting Point Approx. 140-145 °C[2]
Solubility Soluble in water and alcohol solvents[2]
Stereochemistry (E)-isomer (trans configuration at the C2-C3 double bond)[9]
Storage Inert atmosphere, Room Temperature[4][6]

The Qualification Workflow: An Integrated Approach

A reference standard is not simply purchased; it is qualified. This requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of information. Our workflow is designed around the principles outlined in the International Council for Harmonisation (ICH) Q6A guidelines, which specify universal tests for new drug substances, including Identity, Purity, and Assay[5][7].

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment identity Unambiguous Structural Confirmation nmr ¹H & ¹³C NMR Spectroscopy identity->nmr ms Mass Spectrometry (MS) identity->ms purity Quantification of Impurities ms->purity hplc HPLC-UV (Organic Impurities) purity->hplc residual GC-HS (Residual Solvents) purity->residual inorganic ICP-MS (Inorganic Impurities) purity->inorganic potency Determination of Potency (Assay) hplc->potency mass_balance Mass Balance Approach (100% - Impurities) potency->mass_balance qualified Qualified Reference Standard (with Certificate of Analysis) mass_balance->qualified start Candidate Material (E)-4-(piperidin-1-yl)but-2-enoic acid HCl start->identity

Figure 1: Comprehensive workflow for reference standard qualification.

Experimental Deep Dive: Protocols and Rationale

Phase 1: Unambiguous Identity Confirmation

The first and most critical question is: "Is the material what it claims to be?" We employ a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation.

  • Expertise & Rationale: NMR provides an atomic-level fingerprint of the molecule. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. The choice of solvent, DMSO-d₆, is deliberate; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as the carboxylic acid proton, which might be invisible in other solvents.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Instrument: 500 MHz NMR Spectrometer.

    • Parameters: Acquire spectrum at 25 °C with 16 scans.

    • Data Processing: Reference the residual DMSO solvent peak to 2.50 ppm.

  • Expected ¹H NMR Data Summary

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5broad s1H-COOH
~7.0-7.2m1H-CH=CH-COOH
~6.0-6.2m1H=CH-CH₂-
~3.5-3.7d2H=CH-CH₂-N
~2.8-3.2m4HPiperidine (-CH₂-N-CH₂-)
~1.5-1.8m6HPiperidine (other -CH₂-)
  • Expertise & Rationale: MS provides the molecular weight of the compound, serving as a crucial check on its elemental composition. Electrospray Ionization (ESI) is the preferred technique for this molecule due to its polar and ionizable nature. High-resolution MS (HRMS) can confirm the molecular formula with high accuracy (typically < 5 ppm error).

  • Experimental Protocol: ESI-MS

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the standard in 50:50 Acetonitrile:Water.

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF).

    • Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Observe the [M+H]⁺ ion.

  • Expected MS Data

ParameterExpected Value
Molecular Formula (Free Base) C₉H₁₅NO₂
Exact Mass (Free Base) 169.1103
Observed [M+H]⁺ (High Resolution) 170.1179 ± 5 ppm
Phase 2: Purity Assessment & Impurity Profiling

Purity is not merely the absence of other components; it is a quantified profile of all detectable impurities.

  • Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A UV detector is suitable due to the presence of the conjugated α,β-unsaturated carboxylic acid chromophore. A gradient elution method is chosen to ensure that any potential impurities, which may have a wide range of polarities, are effectively separated and detected. The use of a buffered mobile phase (e.g., phosphate buffer) is critical to control the ionization state of both the carboxylic acid and the piperidine nitrogen, ensuring reproducible retention times and peak shapes.

  • Experimental Protocol: HPLC-UV

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Concentration: 0.5 mg/mL in Mobile Phase A.

    • System Suitability (Trustworthiness): Before analysis, perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area must be ≤ 2.0%.

    • Calculation: Purity is calculated using the area percent method, assuming all impurities have a similar response factor.

  • Typical Purity Specification

ParameterAcceptance Criterion
Purity (Area %) ≥ 99.5%
Any Single Impurity ≤ 0.15%
Total Impurities ≤ 0.5%

The Comparison: Qualified Standard vs. Alternatives

The value of a fully characterized reference standard is best understood when compared against the alternatives.

Alternative 1: The "Reagent Grade" Material

The most common alternative is using a material purchased from a chemical supplier without a comprehensive Certificate of Analysis.

AspectQualified Reference Standard Uncharacterized "Reagent Grade" Material
Identity Confirmed by orthogonal methods (NMR, MS).Assumed based on label; risk of incorrect isomer or structure.
Purity Quantified by a validated HPLC method (e.g., 99.8%).Unknown or stated as a minimum (e.g., ">97%"); profile of impurities is unknown.
Potency (Assay) Accurately assigned via mass balance.Unknown. Using an assumed potency of 100% leads to significant assay errors.
Regulatory Risk Low. Data is defensible and traceable.High. Data is unreliable and will not withstand regulatory scrutiny.
Financial Impact Higher initial cost, prevents costly batch failures and rework.Low initial cost, high risk of inaccurate results leading to failed experiments or rejected batches.
Alternative 2: The Stereochemical Impurity - (Z)-isomer

The synthesis of the target molecule can potentially generate the (Z)-isomer (cis) as an impurity[9]. As stereoisomers can have vastly different pharmacological and toxicological profiles, controlling for this impurity is critical.

G cluster_E (E)-Isomer (trans) - The Reference Standard cluster_Z (Z)-Isomer (cis) - A Critical Impurity E_isomer Z_isomer

Figure 2: Structural comparison of the desired (E)-isomer and the potential (Z)-isomer impurity.

A properly validated HPLC method, as described in section 4.2.A, must be able to resolve the (E)-isomer from the (Z)-isomer. During method development, a sample enriched with the (Z)-isomer should be used to confirm separation, thereby ensuring the purity value of the reference standard accurately reflects the absence of this critical stereochemical impurity.

Conclusion

The characterization of a reference standard like this compound is a rigorous, multi-step process that forms the bedrock of reliable analytical science. It involves a synergistic application of spectroscopic and chromatographic techniques to confirm identity, profile impurities, and assign a precise potency. As we have demonstrated, the alternative—relying on uncharacterized materials or ignoring critical aspects like stereochemical purity—introduces unacceptable risks into the research and development pipeline. A well-qualified reference standard is not an expense; it is an investment in data integrity, regulatory success, and ultimately, patient safety.

References

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - Introduction. [Link]

  • American Elements. This compound. [Link]

  • Lead Sciences. This compound. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Pharmaffiliates. Cas No.197892-69-6 this compound. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Dacomitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dacomitinib (marketed as Vizimpro®) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor developed by Pfizer.[1][2] It is a crucial therapeutic agent for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific epidermal growth factor receptor (EGFR) mutations (exon 19 deletion or exon 21 L858R substitution).[3][4] Dacomitinib's mechanism of action involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of tumor-driving signaling pathways.[1]

The molecular complexity of dacomitinib, which features a substituted 4-anilinoquinazoline core linked to a reactive acrylamide "warhead", necessitates a sophisticated and efficient synthetic strategy. For researchers and drug development professionals, understanding the evolution of its synthesis—from early, linear approaches to highly optimized commercial processes—provides valuable insights into process chemistry, scalability, and economic viability. This guide offers an in-depth comparison of three distinct synthetic routes, highlighting their respective strengths, weaknesses, and the chemical rationale underpinning their design.

Route 1: An Early-Stage Linear Synthesis

Early synthetic approaches to complex molecules often prioritize flexibility and confirmation of the target structure over step economy. One such reported synthesis of dacomitinib is a linear, eleven-step sequence starting from 2-amino-4-fluorobenzoic acid.[5][6] While effective for producing initial quantities for study, this route is less suitable for large-scale manufacturing due to its length and moderate overall yield.

Synthetic Workflow

The synthesis begins by constructing the quinazolinone core through cyclization of 2-amino-4-fluorobenzoic acid with formamide. This is followed by a series of functional group interconversions on the core: nitration, reduction of the nitro group to an amine, and installation of the methoxy group. The key C-N bond formations are achieved in the later stages. First, the 4-position of the quinazoline is chlorinated, typically with thionyl chloride (SOCl₂), to activate it for nucleophilic aromatic substitution. This chloroquinazoline intermediate is then coupled with 3-chloro-4-fluoroaniline. The final steps involve coupling the C6-amino group with the (E)-4-(piperidin-1-yl)but-2-enoyl side chain to complete the synthesis of dacomitinib.[1][5][6]

Route_1_Linear_Synthesis A 2-Amino-4-fluorobenzoic acid B 7-Fluoro-4-quinazolinone A->B Formamide, High Temp. C 7-Fluoro-6-nitro-4-quinazolinone B->C HNO₃, H₂SO₄ D 6-Amino-7-fluoro-4-quinazolinone C->D Reduction (e.g., H₂, Pd/C) E 6-Amino-7-methoxy-4-quinazolinone D->E NaOMe, Methanol F 6-Amino-4-chloro-7-methoxyquinazoline E->F SOCl₂ or POCl₃ G N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine F->G 3-Chloro-4-fluoroaniline, Acid H Dacomitinib G->H (E)-4-(Piperidin-1-yl)but-2-enoyl chloride, Base

Caption: A representative linear synthesis of dacomitinib.

Protocol Highlight: Chlorination of Quinazolinone (Step E to F)
  • To a suspension of 6-Amino-7-methoxy-4-quinazolinone (1.0 equiv) in toluene is added N,N-dimethylformamide (catalytic amount).

  • The mixture is heated to 60°C.

  • Thionyl chloride (SOCl₂, 2.0-3.0 equiv) is added dropwise over 30 minutes, maintaining the temperature.

  • The reaction mixture is stirred at 80-90°C for 4-6 hours until conversion is complete as monitored by TLC or HPLC.

  • After cooling, the solvent is removed under reduced pressure. The crude residue is triturated with a non-polar solvent (e.g., hexane) or used directly in the next step after an aqueous work-up.

Causality: The transformation of the 4-quinazolone to a 4-chloroquinazoline is a critical activation step. The hydroxyl tautomer of the quinazolinone is a poor leaving group. Reagents like SOCl₂ or POCl₃ convert it into a chlorosulfite or phosphate ester intermediate, respectively, which is readily displaced by the chloride ion, creating the highly reactive chloroquinazoline electrophile needed for the subsequent SNAr reaction with the aniline.

Route 2: An Improved Convergent Synthesis

Process chemists often redesign initial routes to be more convergent, meaning different key fragments of the molecule are synthesized separately and then joined together near the end of the synthesis. This approach typically increases overall yield and simplifies purification logistics. One improved synthesis of dacomitinib follows this philosophy, starting from 2-bromo-4-methoxy-5-nitrobenzonitrile.[7]

Synthetic Workflow

This route begins by reacting the starting benzonitrile with 3-chloro-4-fluoroaniline to form a benzamidine intermediate. This key intermediate is then cyclized with formamide to directly construct the N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine core in a highly efficient manner. This strategy cleverly installs the C4-anilino substituent before the quinazoline ring is even formed. The nitro group is then reduced to the crucial C6-amine using a milder reducing agent like thiourea dioxide, which is selective and avoids issues seen with catalytic hydrogenation in the presence of a chloro-substituted aniline. The final step is the acylation of this diamine with the pre-formed (E)-4-(piperidin-1-yl)-2-butenoic acid side chain to yield dacomitinib.[7]

Route_2_Convergent_Synthesis A 2-Bromo-4-methoxy- 5-nitrobenzonitrile B N-(3-Chloro-4-fluorophenyl)-2-bromo- 4-methoxy-5-nitrobenzamidine A->B 3-Chloro-4-fluoroaniline C N-(3-Chloro-4-fluorophenyl)-7-methoxy- 6-nitroquinazolin-4-amine B->C Formamide, Cyclization D N4-(3-Chloro-4-fluorophenyl)-7-methoxy- quinazoline-4,6-diamine C->D Thiourea dioxide, Reduction E Dacomitinib D->E (E)-4-(Piperidin-1-yl)- 2-butenoic acid, Coupling agent

Caption: An improved convergent synthesis of dacomitinib.

Expertise in Action: The Strategic Cyclization (Step B to C)

The decision to form the benzamidine first and then cyclize is a significant process improvement. In linear routes (like Route 1), the 4-chloroquinazoline intermediate can be challenging to purify and handle. By forming the C4-N bond before the quinazoline ring is closed, this route bypasses the need for a separate chlorination and SNAr sequence, thereby shortening the synthesis and avoiding potentially harsh reagents like SOCl₂ late in the sequence.

Route 3: The Pfizer Commercial Process

The commercial synthesis developed by Pfizer represents a pinnacle of process optimization, designed for maximum efficiency, scalability, and safety. It is a highly convergent three-step, two-isolation process that achieves an impressive 58% overall yield on a scale of over 800 kg.[8][9] The key innovation in this route is the use of a low-temperature Dimroth rearrangement in the final step to form the quinazoline ring.

Synthetic Workflow

The synthesis starts with a pre-formed formamidine precursor, which is the product of a hydrogenative reduction of a nitroarene. This aniline intermediate is not isolated but carried forward directly into an amidation reaction with a separately synthesized (E)-4-(piperidin-1-yl)but-2-enoyl side chain. This reaction, facilitated by the peptide coupling agent T3P® (Propylphosphonic Anhydride), forms the key amide intermediate, which is isolated in high yield.[9]

The final, and most innovative, step is the ring-closing Dimroth rearrangement. This reaction is typically conducted at high temperatures (e.g., refluxing acetic acid), but such conditions would degrade dacomitinib. The Pfizer team optimized this transformation to proceed at a mild 30°C in neat acetic acid, furnishing the final active pharmaceutical ingredient (API) directly, which is then isolated via a seeded crystallization.[9] This late-stage ring formation avoids the low solubility of quinazoline intermediates that plagued earlier process development efforts.[9]

Route_3_Pfizer_Process cluster_0 Step 1: Reduction cluster_1 Step 2: Amidation cluster_2 Step 3: Dimroth Rearrangement A Formamidine Nitroarene Precursor B Aniline Intermediate (in solution) A->B H₂, Pd/C, Acetonitrile C Key Amide Intermediate B->C (E)-4-(Piperidin-1-yl)but-2-enoic acid, T3P®, 2,6-Lutidine D Dacomitinib C->D 3-Chloro-4-fluoroaniline, Acetic Acid, 30°C

Caption: The highly efficient three-step Pfizer commercial process.

Trustworthiness Through Innovation: The Low-Temperature Dimroth Rearrangement

The development of a mild Dimroth rearrangement is a testament to deep process understanding. High temperatures are usually required to drive this equilibrium-based transformation. By using neat acetic acid as the solvent and a slight excess of the aniline, the Pfizer team could kinetically favor the rearrangement at a temperature that preserved the integrity of the final product.[9] This self-validating protocol demonstrates how understanding reaction mechanisms can overcome significant barriers to scalability and product stability.

Comparative Analysis

The evolution of dacomitinib synthesis showcases a clear progression towards higher efficiency, convergence, and scalability.

MetricRoute 1: Early LinearRoute 2: Improved ConvergentRoute 3: Pfizer Commercial
Overall Yield ~36.1%[5][6]~68.6%[7]58%[8][9]
Number of Steps ~11 steps[5][6]~4 steps[7]3 steps (from advanced intermediate)[9]
Longest Linear Sequence 1143
Key Strategy Linear assembly on a pre-formed quinazoline core.Convergent; forms C4-anilino bond before cyclization.Highly convergent; late-stage quinazoline formation via Dimroth rearrangement.
Key Reagents/Conditions SOCl₂, NaOMe, Catalytic Hydrogenation.Thiourea dioxide.T3P®, Low-temp Dimroth Rearrangement.
Scalability & Purity Challenging due to many steps and potential for cumulative impurities. Low solubility of intermediates.Good; fewer steps and higher yield improve throughput.Excellent; designed for multi-hundred kg scale. Avoids problematic intermediates.[8][9]

Conclusion

This comparative analysis reveals a clear trajectory in the synthesis of dacomitinib, moving from a lengthy, linear academic route to a highly optimized, convergent commercial process.

  • Route 1 is a classic medicinal chemistry approach, suitable for initial discovery but impractical for large-scale production.

  • Route 2 represents a significant improvement, demonstrating the power of a convergent strategy to boost yield and reduce step count. Its avoidance of harsh chlorinating agents is also a notable advantage.

  • Route 3 , the Pfizer commercial process, stands as the most advanced and efficient synthesis. Its strategic late-stage formation of the quinazoline ring via a novel, low-temperature Dimroth rearrangement elegantly solves the critical issue of intermediate solubility that hampered earlier efforts.[9]

For researchers in drug development, the Pfizer process provides a masterclass in industrial process chemistry, where understanding and optimizing a single key transformation can redefine the entire manufacturing route. It highlights that the ideal synthesis is not just about the highest yield but also about operational simplicity, robustness, and scalability.

References

  • Molecules. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link][1][10]

  • ResearchGate. Early and Late Stage Process Development for the Manufacture of Dacomitinib. [Link][8]

  • ResearchGate. Synthetic process of antitumor drug dacomitinib. [Link][5]

  • Journal of China Pharmaceutical University. Synthetic process of antitumor drug dacomitinib. [Link][6]

  • Chinese Journal of Pharmaceuticals. Improved Synthesis of Dacomitinib. [Link][7]

  • Google Patents. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • ResearchGate. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link][2]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • PubChem. Dacomitinib. [Link][3]

  • Pfizer. Dacomitinib Tablets DACOPLICE. [Link][4]

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A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product are reliable, reproducible, and accurate. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a compound of interest in contemporary drug discovery.

Our approach transcends a simple checklist of validation parameters. We delve into the "why" behind each experimental choice, offering insights grounded in years of application science. This guide is structured to be a self-validating system, where the successful execution of each described protocol inherently builds confidence in the method's overall performance.

The Analytical Challenge: Quantifying this compound

This compound presents a typical analytical challenge for quantitative HPLC. As a small molecule with a defined structure, HPLC with UV detection is a suitable and widely used technique. The validation process, therefore, will be aligned with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).

The objective of this validation is to demonstrate that the developed HPLC method is "fit for purpose," meaning it can consistently and accurately measure the concentration of the active pharmaceutical ingredient (API) in a given sample.

I. The Validation Roadmap: A Parameter-by-Parameter Deep Dive

An analytical method validation is a systematic process composed of several key performance characteristics. The following sections will detail the experimental approach and acceptance criteria for each.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation P1 Define Method & Acceptance Criteria E1 Specificity P1->E1 Begin Validation E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 E7 System Suitability E6->E7 R1 Compile Data E7->R1 Complete Experiments R2 Validation Report R1->R2

Caption: Overall workflow for HPLC method validation.

Specificity: Ensuring the Signal is Uniquely from the Analyte

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. It's the foundational parameter; without it, you can't be sure you're measuring the right thing.

Experimental Protocol:

  • **Blank

A Comparative Guide to the Analytical Characterization of Dacomitinib Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, dacomitinib stands as a potent second-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring the purity and safety of dacomitinib is paramount.[4] This involves the meticulous identification, quantification, and control of any impurities that may arise during synthesis, formulation, or storage.[1][5] This guide provides a comprehensive analysis of the methodologies employed for the characterization of dacomitinib impurities, offering a comparative overview of analytical techniques and supporting experimental data to aid researchers in this critical aspect of drug development.

While the specific designation "impurity 24" is not found in publicly available literature, this guide will focus on the analytical strategies applicable to known dacomitinib impurities, such as process-related impurities and degradation products, which serve as representative examples for establishing a robust impurity control strategy. The principles and methods discussed herein are broadly applicable to any potential impurity encountered during the lifecycle of dacomitinib.

The Significance of Impurity Profiling in Dacomitinib

The presence of impurities in a drug substance can have significant implications for its efficacy and safety.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products.[6][7][8][9] Therefore, a thorough understanding of the impurity profile of dacomitinib is not only a regulatory requirement but also a fundamental aspect of ensuring patient safety.[4][6]

Impurities can be broadly categorized as organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents.[7] Each of these categories requires specific analytical techniques for their detection and quantification. This guide will primarily focus on the analysis of organic impurities, which are often structurally similar to the API and present unique analytical challenges.

Analytical Methodologies for Dacomitinib Impurity Analysis: A Comparative Overview

The primary analytical techniques for the separation and quantification of dacomitinib and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10][11][12]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of dacomitinib and its related substances.[10][13][14] This method offers excellent resolution, sensitivity, and reproducibility for the separation of closely related compounds.

Key Experimental Parameters and Their Rationale:

  • Stationary Phase (Column): C18 columns are the most common choice for the analysis of dacomitinib, providing good retention and separation of the non-polar API and its impurities.[3][15] The choice of a specific C18 column (e.g., Agilent ZORBAX Eclipse, Kromasil C18) can influence the selectivity and resolution of the separation.[10][15]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile) is used as the mobile phase.[10][15] The pH of the aqueous buffer is a critical parameter that affects the ionization state of dacomitinib and its impurities, thereby influencing their retention times and peak shapes. The organic modifier concentration is optimized to achieve the desired retention and separation.

  • Detection: UV detection is commonly used, with the detection wavelength selected based on the UV absorbance maxima of dacomitinib and its impurities.[10][15] A photodiode array (PDA) detector can be beneficial for obtaining spectral information and assessing peak purity.

Workflow for HPLC Method Development and Validation:

Caption: HPLC method development and validation workflow.

Comparison of Reported HPLC Methods:

ParameterMethod 1[10][13][14]Method 2[15]
Column Agilent ZORBAX Eclipse (250x4.6 mm; 5 µm)Kromasil C18 (250 x 4.6 mm; 5µm)
Mobile Phase 0.1M Sodium Perchlorate (pH 5.6): Acetonitrile (20:80 v/v)0.2% Triethylamine (pH 3.0): Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 253 nmUV at 260 nm
Retention Time (Dacomitinib) 5.8 minNot explicitly stated
Impurity Retention Times Impurity 1: 4.0 min, Impurity 2: 7.7 minNot explicitly stated
LOD/LOQ Impurity 1: 0.06/0.2 µg/mL, Impurity 2: 0.025/0.08 µg/mLNot explicitly stated

Experimental Protocol: A Representative RP-HPLC Method

This protocol is based on a published method for the analysis of dacomitinib and its impurities.[10][13][14]

  • Preparation of Mobile Phase:

    • Aqueous Phase: Prepare a 0.1M solution of sodium perchlorate and adjust the pH to 5.6 with a suitable acid or base.

    • Organic Phase: HPLC grade acetonitrile.

    • Mobile Phase: Mix the aqueous and organic phases in a ratio of 20:80 (v/v). Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse C18 (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection: UV at 253 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of dacomitinib and its impurity reference standards in a suitable diluent (e.g., mobile phase).

    • Sample Solution: Accurately weigh and dissolve the dacomitinib drug substance or product in the diluent to achieve a target concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for providing structural information.[11][12][16]

Key Advantages of LC-MS for Impurity Profiling:

  • High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels.[3][12][16]

  • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation patterns that can be used to identify the chemical structure of unknown impurities.[11]

  • Confirmation of Identity: LC-MS can be used to confirm the identity of known impurities by comparing their mass spectra with those of reference standards.

Workflow for LC-MS Impurity Identification:

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a molecule of interest in medicinal chemistry, presents a unique combination of functional groups—a piperidine ring, an α,β-unsaturated carboxylic acid, and a hydrochloride salt—that give rise to a distinct spectral signature. This guide provides an in-depth comparison of its expected spectral data with that of relevant alternatives, supported by foundational principles of spectroscopic analysis.

The structural integrity of a molecule is paramount. In the case of this compound, with the chemical formula C₉H₁₆ClNO₂, its characterization relies on a multi-technique spectroscopic approach.[1] While publicly available, fully assigned spectra for this specific compound are scarce, we can, with a high degree of confidence, predict its spectral features. This predictive analysis, when juxtaposed with experimental data from analogous structures, provides a robust framework for its identification and characterization.

Predicted Spectral Data and Comparative Analysis

A thorough analysis necessitates the use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below, we dissect the anticipated spectral characteristics of our target compound and compare them with known data from structurally related molecules.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is invaluable for mapping the proton environment of a molecule. For this compound, we expect a series of distinct signals. The presence of the hydrochloride salt will lead to protonation of the piperidine nitrogen, causing a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with an Analog

Proton Assignment Predicted Chemical Shift (ppm) for Target Compound Experimental Data for Analog: (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid [2]Rationale for Prediction and Key Differences
Carboxylic Acid (-COOH)> 12.0 (broad singlet)12.2 (broad)The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[3] This is consistent with the analog.
Olefinic Protons (-CH=CH-)6.0 - 7.5 (doublets)N/AThe two protons on the carbon-carbon double bond will appear as doublets due to coupling with each other. The proton alpha to the carbonyl will be further downfield.
Methylene Protons adjacent to N (-CH₂-N⁺)3.0 - 3.5 (multiplet)3.60 (triplet)The electron-withdrawing effect of the protonated nitrogen will deshield these protons, causing a significant downfield shift.
Piperidine Protons (-CH₂-)1.5 - 2.0 (multiplets)N/AThe remaining protons on the piperidine ring will appear as a complex series of multiplets in the aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with an Analog

Carbon Assignment Predicted Chemical Shift (ppm) for Target Compound Experimental Data for Analog: (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid [2]Rationale for Prediction and Key Differences
Carbonyl Carbon (-COOH)165 - 175174.0The carbonyl carbon of an α,β-unsaturated carboxylic acid is expected in this region.[3]
Olefinic Carbons (-CH=CH-)120 - 150N/AThe two sp² hybridized carbons of the double bond will appear in this range.
Methylene Carbon adjacent to N (-CH₂-N⁺)50 - 6057.0The carbon adjacent to the protonated nitrogen will be shifted downfield.
Piperidine Carbons (-CH₂-)20 - 30N/AThe remaining sp³ hybridized carbons of the piperidine ring will be found in the aliphatic region.
Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, we would expect to see the molecular ion of the free base after the loss of HCl.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Fragmentation Pathway
[M-Cl]⁺170.12Loss of the chloride counter-ion.
[M-HCl]⁺169.11Loss of hydrogen chloride. This represents the molecular ion of the free base.[4]
[M-HCl-COOH]⁺124.11Subsequent loss of the carboxylic acid group.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to facilitate the detection of the protonated molecule.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (e.g., on an Orbitrap or TOF instrument) is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Rationale
O-H (Carboxylic Acid)2500-3300 (very broad)StretchingThe O-H stretch in a carboxylic acid is characteristically very broad due to hydrogen bonding.[3][5]
N⁺-H2400-2800 (broad)StretchingThe stretch of the protonated amine overlaps with the O-H and C-H stretches.
C-H2850-3000StretchingAliphatic C-H stretches from the piperidine and butenoic acid backbone.
C=O (Carboxylic Acid)1700-1725StretchingThe carbonyl stretch of an α,β-unsaturated carboxylic acid.[5]
C=C1620-1680StretchingThe carbon-carbon double bond stretch.
C-O1210-1320StretchingThe carbon-oxygen single bond stretch of the carboxylic acid.[6]

Visualizing the Structure and Analytical Workflow

To better understand the relationships between the different parts of the molecule and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Spectral Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Synthesis and Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR ¹H and ¹³C NMR Dissolution->NMR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Comparison Comparison with Analog Structures Structure->Comparison

Caption: A typical workflow for the spectral analysis of a novel compound.

Conclusion

References

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butenoic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, (E)-. Retrieved from [Link]

  • PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Butynoic acid. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-amino-4-keto-but-2-enoic acid butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6).[1][2][3][4][5] As a crucial intermediate in pharmaceutical synthesis, its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[6] This document outlines and critically evaluates the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) for the robust characterization and purity determination of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to guide researchers and quality control professionals in selecting the most appropriate analytical strategy.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical compounds.[6] The isomeric purity, specifically the (E)-configuration, and the absence of process-related impurities are critical quality attributes (CQAs) that can significantly impact the downstream reaction yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is essential to ensure the identity, strength, and purity of this intermediate. This guide will delve into the practical application and comparative strengths of orthogonal analytical techniques.

The validation of analytical methods is a cornerstone of pharmaceutical quality control, ensuring that the chosen methods are accurate, precise, and reliable for their intended purpose.[7][8][9] Regulatory bodies such as the FDA and EMA mandate rigorous validation to guarantee the consistency and quality of pharmaceutical products.[7][8]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete purity profile. By employing a combination of orthogonal methods, which measure the same attribute through different physicochemical principles, a more comprehensive and reliable assessment can be achieved.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the most widely used technique for the analysis of organic acids due to its simplicity, speed, and stability.[10] It excels at separating the main compound from structurally similar impurities and degradation products.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar compounds like organic acids, reversed-phase HPLC using a C18 column is a common and effective approach.[10][11] Detection is typically achieved using a UV detector, as the carboxyl group of organic acids absorbs in the low UV range (around 210 nm).[10][11][12]

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic mobile phase of 5 mM phosphoric acid solution (pH adjusted to 2.1) is a suitable starting point.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 210 nm.[11][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject 1 mg/mL separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it invaluable for both structural confirmation and purity assessment.[14][15][16][17] High-field ¹H and ¹³C NMR are often used to demonstrate the purity of organic compounds.[18][19]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide a wealth of structural information.[15]

Experimental Protocol: ¹H NMR for this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD) are suitable solvents as the compound is soluble in water and alcohol.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Data Interpretation: The ¹H NMR spectrum should be consistent with the expected structure of (E)-4-(piperidin-1-yl)but-2-enoic acid. The presence of unexpected signals can indicate impurities. The integration of the peaks should correspond to the number of protons in each part of the molecule. The coupling constant between the vinylic protons (on the double bond) can confirm the (E)-stereochemistry.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound.[20][21][22] It is a highly sensitive method that provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[20]

Principle: In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected.[20][21] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule.[18][19]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base form of the compound (C₉H₁₅NO₂), which has a calculated molecular weight of 169.22 g/mol .[23][24] The molecular weight of the hydrochloride salt is 205.68 g/mol .[1] The presence of other significant peaks may indicate the presence of impurities.

Workflow for MS Molecular Weight Confirmation

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Interpretation prep Prepare Dilute Solution ionize Electrospray Ionization prep->ionize separate Mass Analysis ionize->separate detect Detection separate->detect identify Identify Molecular Ion Peak detect->identify confirm Confirm Molecular Weight identify->confirm

Caption: Workflow for Mass Spectrometry analysis.

Elemental Analysis (EA): A Fundamental Assessment of Purity

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound and is a powerful tool for purity determination.[25][26][27] It provides the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[25]

Principle: The most common method for elemental analysis is combustion analysis. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified.[26] The measured elemental composition is then compared to the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted, and the resulting gases are analyzed.

Data Interpretation: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₉H₁₆ClNO₂.[18][19] A significant deviation may indicate the presence of impurities, residual solvents, or an incorrect molecular formula.

Comparative Analysis of Purity Assessment Techniques

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity, impurity profileHigh sensitivity, excellent for separating mixtures, widely availableRequires a suitable chromophore for UV detection, method development can be time-consuming
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, isomeric purity, quantitative purity with internal standardProvides unambiguous structural confirmation, non-destructiveLower sensitivity compared to MS, can be complex to interpret for complex mixtures
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, elemental composition (HRMS)High sensitivity, provides exact mass informationDoes not typically separate isomers, may not be quantitative without calibration
Elemental Analysis Combustion and quantification of elemental componentsElemental composition, confirmation of empirical formulaProvides fundamental purity information, good for detecting inorganic impurities and residual solventsDoes not provide structural information, requires a pure sample for accurate results

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a synthesized pharmaceutical intermediate like this compound requires a multi-pronged analytical strategy. While HPLC is the primary tool for quantifying purity and identifying impurities, its findings should be corroborated by orthogonal techniques. NMR spectroscopy is indispensable for confirming the chemical structure and stereochemistry. Mass spectrometry provides unequivocal confirmation of the molecular weight, and elemental analysis serves as a fundamental check of the elemental composition and overall purity. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of this critical synthetic intermediate.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dacomitinib Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the quality control and analytical development of pharmaceuticals.

Introduction: The Criticality of Impurity Profiling for Dacomitinib

Dacomitinib (Vizimpro®) is a second-generation, irreversible tyrosine kinase inhibitor that has demonstrated significant efficacy in the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations.[1] As with any potent pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Impurities in dacomitinib can arise from various sources, including the manufacturing process, degradation, or storage, and have the potential to impact the drug's efficacy and safety profile.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous control of impurities.[2][3] This necessitates the development and validation of robust analytical methods capable of accurately detecting and quantifying these impurities. This guide provides an in-depth comparison of common analytical techniques for dacomitinib impurity profiling and presents a framework for the cross-validation of these methods to ensure consistency and reliability of results across different analytical platforms.

At the Crossroads of Analytical Technology: HPLC vs. UPLC-MS/MS for Dacomitinib Impurity Analysis

The two most prevalent analytical techniques for the separation and quantification of pharmaceutical impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The choice between these methods is a critical decision in any analytical laboratory, driven by a balance of performance, speed, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For years, HPLC has been the gold standard for pharmaceutical analysis.[] It is a robust and reliable technique that separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For dacomitinib and its impurities, reversed-phase HPLC (RP-HPLC) is the most common approach.[5][6]

Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency and Sensitivity

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[7][8] This results in several key advantages over traditional HPLC:

  • Increased Resolution and Peak Capacity: The smaller particle size leads to more efficient separation, allowing for the resolution of closely eluting impurities.[7]

  • Faster Analysis Times: The higher flow rates and shorter column lengths enabled by UPLC significantly reduce run times, increasing sample throughput.[7]

  • Enhanced Sensitivity: Narrower peaks result in greater peak heights, improving the limits of detection (LOD) and quantification (LOQ) for trace-level impurities.[7]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[7]

Mass Spectrometry (MS) Detection: Unambiguous Identification

When coupled with a mass spectrometer, UPLC provides not only quantitative data but also structural information, enabling the unambiguous identification of known and unknown impurities. This is particularly valuable during forced degradation studies and for characterizing novel impurities.[9]

Quantitative Performance Comparison: HPLC vs. UPLC-MS/MS for Dacomitinib Impurities

The following table summarizes the performance characteristics of representative HPLC and UPLC-MS/MS methods for the analysis of dacomitinib and its impurities, based on published data.

ParameterRP-HPLC Method[5][6]UPLC-MS/MS MethodKey Advantages of UPLC-MS/MS
Column Agilent ZORBAX Eclipse (250×4.6 mm; 5 µm)Reversed-phase C18 (e.g., Acquity UPLC BEH C18)Higher efficiency and resolution with sub-2 µm particles.
Analysis Time ~10-15 minutes< 5 minutesSignificantly faster analysis, leading to higher sample throughput.
Linearity (r²) ≥ 0.999≥ 0.9999Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ~0.025 µg/mL for impurities0.35 ng/mL for dacomitinibOrders of magnitude more sensitive, crucial for trace impurities.
Limit of Quantification (LOQ) ~0.06 µg/mL for impurities1.1 ng/mL for dacomitinibEnables accurate quantification of very low-level impurities.
Precision (%RSD) < 2%0.84–3.58%Both methods demonstrate good precision.
Accuracy (% Recovery) 98-102%92.2–100.32%Both methods provide accurate results.
Specificity Demonstrated by peak purity and resolution from degradants.Confirmed by mass-to-charge ratio (m/z) and fragmentation patterns.MS provides unequivocal identification, enhancing specificity.

The Cornerstone of Reliability: Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive framework for this process, which is essential for ensuring the integrity of analytical data.[1][2]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For impurity methods, this means demonstrating that the peaks for known impurities and degradation products are well-resolved from the main dacomitinib peak and from each other.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Causality in Experimental Choices

The selection of validation experiments is not arbitrary; it is a scientifically driven process. For instance, forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the method. The ability of the method to separate the resulting degradation products from the parent drug is a critical aspect of specificity.

Cross-Validation: Ensuring Method Comparability

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method, or when performed in a different laboratory or by a different analyst. This is a critical step when transferring a method from a research and development setting to a quality control laboratory, or when adopting a new technology like UPLC to replace an existing HPLC method.

The primary goal of cross-validation is to ensure that the data generated by the two methods are comparable and that any observed differences are within acceptable limits.

Experimental Workflow for Cross-Validation of Dacomitinib Impurity Methods

The following diagram and protocol outline a robust workflow for the cross-validation of two analytical methods for dacomitinib impurities, for example, an existing HPLC method and a newly developed UPLC-MS/MS method.

CrossValidationWorkflow Cross-Validation Workflow for Dacomitinib Impurity Methods cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Method Execution cluster_2 Phase 3: Data Analysis & Evaluation cluster_3 Phase 4: Conclusion & Reporting start Define Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol samples Prepare Sample Sets (API, FDF, Spiked Samples) protocol->samples analysis1 Analyze Samples using Method A (e.g., HPLC) samples->analysis1 analysis2 Analyze Samples using Method B (e.g., UPLC-MS/MS) samples->analysis2 compare Compare Results for Impurity Profile & Quantification analysis1->compare analysis2->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats evaluate Evaluate Against Acceptance Criteria stats->evaluate report Generate Cross-Validation Report evaluate->report conclusion Conclusion on Method Comparability report->conclusion

Caption: A structured workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

1. Define Acceptance Criteria:

  • Before initiating the study, establish clear and scientifically justified acceptance criteria for the comparison of results. These criteria should be based on the intended purpose of the method and may include:

    • The difference in the mean percentage of a specified impurity should not exceed a predefined value (e.g., ±0.05% for impurities >0.1%).

    • The relative percent difference (RPD) for the total impurities should be within a specified limit (e.g., ≤15%).

    • No new impurities should be detected by one method that are not detected by the other, above the reporting threshold.

2. Prepare Sample Sets:

  • Select a minimum of three representative batches of dacomitinib drug substance and/or drug product.

  • Prepare samples with known impurities by spiking the drug substance with reference standards of known dacomitinib impurities at various concentration levels (e.g., at the reporting threshold, specification limit).

  • Include samples from forced degradation studies to challenge the specificity of both methods.

3. Method Execution:

  • Analyze each sample in triplicate using both the established HPLC method and the new UPLC-MS/MS method.

  • Ensure that the same analyst, or analysts with equivalent training and experience, perform the analyses to minimize inter-analyst variability.

4. Data Analysis and Comparison:

  • For each sample, calculate the percentage of each known impurity and the total impurities obtained from both methods.

  • Compare the impurity profiles generated by both methods. Note any differences in the number of impurities detected, their retention times, and their relative peak areas.

  • Perform statistical analysis, such as a student's t-test to compare the means of the results and an F-test to compare the variances.

5. Evaluation and Reporting:

  • Evaluate the obtained results against the pre-defined acceptance criteria.

  • If the results meet the acceptance criteria, the two methods can be considered comparable, and the new method can be implemented.

  • If the results do not meet the acceptance criteria, a thorough investigation should be conducted to understand the source of the discrepancy. This may involve further method optimization or a re-evaluation of the acceptance criteria.

Known Dacomitinib Impurities

A thorough understanding of the potential impurities is crucial for developing a specific and robust analytical method. Some of the known process-related and degradation impurities of dacomitinib include:

  • Dacomitinib Impurity 1 (N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine): A potential process-related impurity.

  • Dacomitinib Desmethyl Impurity: A potential metabolite or degradation product.[1]

  • Dacomitinib Z-Isomer: An isomeric impurity that may form during synthesis.

  • Degradation Products: Arising from hydrolysis, oxidation, or photolysis.

The following diagram illustrates the logical relationship in selecting an analytical method for dacomitinib impurity analysis.

MethodSelection Decision Framework for Dacomitinib Impurity Method Selection start Need for Dacomitinib Impurity Analysis? node_sensitivity High Sensitivity Required? (Trace Impurities) start->node_sensitivity node_speed High Throughput Needed? node_sensitivity->node_speed Yes method_hplc Select HPLC Method node_sensitivity->method_hplc No node_identification Need for Structural Elucidation? node_speed->node_identification Yes method_uplc_uv Select UPLC-UV Method node_speed->method_uplc_uv No node_identification->method_uplc_uv No method_uplc_ms Select UPLC-MS/MS Method node_identification->method_uplc_ms Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The selection and validation of an appropriate analytical method are critical for ensuring the quality, safety, and efficacy of dacomitinib. While HPLC remains a robust and reliable technique, UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and specificity for impurity profiling.

Cross-validation provides a systematic and scientifically sound approach to demonstrate the comparability of analytical methods. By following a well-defined protocol and establishing clear acceptance criteria, researchers and drug development professionals can confidently transition between analytical technologies and ensure the consistency and reliability of their impurity data. This, in turn, supports robust quality control throughout the drug development lifecycle and ensures compliance with global regulatory expectations.

References

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A Senior Application Scientist's Guide to Piperidine Derivatives in Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, remains an indispensable tool in synthetic chemistry, particularly in the assembly of complex molecules and pharmaceutical intermediates.[1][2] The advent of organocatalysis has revolutionized this field, offering a greener and often more efficient alternative to traditional metal-based catalysts. Within this domain, secondary amines, especially piperidine and its derivatives, have carved out a significant niche due to their unique ability to activate substrates through enamine and iminium ion intermediates.[3][4]

This guide provides a comparative analysis of various piperidine derivatives as catalysts in the Michael addition reaction. We will delve into the mechanistic underpinnings, compare catalyst performance with experimental data, provide a validated protocol, and offer insights gleaned from years of application-focused research.

The Catalytic Heart: The Enamine Mechanism

The efficacy of piperidine and other secondary amine catalysts in Michael additions stems from their ability to form a transient, highly nucleophilic enamine species with a donor molecule (e.g., a ketone or aldehyde).[2][3][5] This enamine then attacks the Michael acceptor (an α,β-unsaturated compound), followed by hydrolysis to release the product and regenerate the catalyst. This cyclic process is efficient and allows for catalytic quantities of the amine to drive the reaction to completion.

The general catalytic cycle can be visualized as follows:

Enamine_Catalysis_Michael_Addition cluster_cycle cluster_reactants Catalyst Piperidine Catalyst (R₂NH) Enamine Enamine Intermediate Catalyst->Enamine + Donor - H₂O Donor Carbonyl Donor (e.g., Ketone) Adduct Iminium Adduct Enamine->Adduct + Acceptor Acceptor Michael Acceptor Product Michael Product Adduct->Product + H₂O Product->Catalyst - Catalyst caption General mechanism for piperidine-catalyzed Michael addition via enamine activation.

Caption: General mechanism for piperidine-catalyzed Michael addition via enamine activation.

A Comparative Benchmarking of Piperidine Catalysts

The choice of catalyst is critical and depends on the desired outcome, particularly concerning yield and stereoselectivity. The structure of the piperidine derivative directly influences its catalytic activity through steric and electronic effects.[4] Let's compare three representative catalysts in a model reaction: the addition of cyclohexanone to β-nitrostyrene.

  • Piperidine: The parent heterocycle. It is an effective, inexpensive base catalyst but provides no stereocontrol, resulting in a racemic mixture of the product.

  • 3-Methylpiperidine: Introducing a simple alkyl substituent provides a probe for steric effects. The methyl group can influence the approach of the substrates, potentially affecting the reaction rate and, in some cases, diastereoselectivity, though it does not induce enantioselectivity.[4]

  • Chiral Camphorsulfonamide-Piperidine Derivative: These are bifunctional catalysts designed for asymmetric synthesis.[6][7] One part of the molecule (the piperidine nitrogen) acts as the enamine-forming center, while the chiral scaffold (derived from camphor) creates a chiral environment, directing the approach of the Michael acceptor to favor the formation of one enantiomer over the other.

Performance Data Summary

The following table summarizes typical performance data for these catalysts under comparable conditions.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
Piperidine10Toluene12~95%0% (Racemic)
3-Methylpiperidine10Toluene15~92%0% (Racemic)
Chiral Piperidine-Camphorsulfonamide10Toluene24~89%up to 18% (S)[6][7]

Scientist's Insight: As the data illustrates, moving from simple piperidine to a substituted version like 3-methylpiperidine can slightly decrease the reaction rate due to steric hindrance without offering stereocontrol benefits.[4] Achieving high enantioselectivity requires a specifically designed chiral catalyst. While the camphorsulfonamide derivative induces some enantiomeric excess, more sophisticated catalysts, often based on proline or cinchona alkaloids, are typically required to achieve the >90% ee values often sought in pharmaceutical development.[2][8] The trade-off is often between catalyst cost/complexity and the desired level of stereochemical purity.

Experimental Workflow: A Practical Guide

This section provides a detailed, step-by-step protocol for the Michael addition of a ketone to a nitro-olefin, a common transformation in drug discovery programs.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start prep 1. Preparation - Dry glassware - Weigh reagents - Add solvent start->prep reactants 2. Add Reactants - Add Michael Donor (Ketone) - Add Michael Acceptor (Nitro-olefin) prep->reactants catalyst 3. Add Catalyst - Inject Piperidine Derivative reactants->catalyst reaction 4. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS catalyst->reaction workup 5. Workup - Quench reaction - Perform liquid-liquid extraction reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize by NMR, HRMS - Determine ee% by chiral HPLC purify->analysis end End analysis->end

Caption: A typical experimental workflow for a piperidine-catalyzed Michael addition.

Detailed Step-by-Step Protocol

Reaction: Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by piperidine.

Materials:

  • trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)

  • Cyclohexanone (5.0 mmol, 0.52 mL)

  • Piperidine (0.1 mmol, 0.01 mL)

  • Toluene (5 mL, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Round-bottom flask (25 mL), magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar.

  • Reagent Addition: Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol) and anhydrous toluene (5 mL). Stir until the solid is fully dissolved.

  • Donor Addition: Add cyclohexanone (0.52 mL, 5.0 mmol).

  • Catalyst Initiation: Add piperidine (0.01 mL, 0.1 mmol) to the solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrostyrene spot has been consumed (typically 12-18 hours).

  • Workup: Upon completion, quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting and Field Insights

  • Low Yields: Incomplete reactions can be due to catalyst deactivation or insufficient reaction time. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the catalytic cycle. Increasing catalyst loading to 15-20 mol% can sometimes improve conversion.

  • Side Reactions: For ketone donors, self-aldol condensation can be a competing pathway. Using a larger excess of the ketone can often minimize this side reaction.

  • Solvent Effects: The choice of solvent is crucial. While toluene is a good starting point, polar aprotic solvents like DMSO or DMF can sometimes accelerate the reaction, whereas protic solvents may inhibit catalysis by solvating the catalyst.

  • Achieving Asymmetry: For drug development professionals, achieving high enantioselectivity is paramount. While simple piperidine derivatives are useful for initial proof-of-concept syntheses, transitioning to a well-established chiral organocatalyst system (e.g., a Jørgensen-Hayashi or MacMillan catalyst) is necessary for producing enantioenriched compounds.[9]

Conclusion

Piperidine and its derivatives are robust and highly effective catalysts for the Michael addition. While simple piperidine provides a cost-effective solution for racemic syntheses, the true power of this scaffold is realized in its chiral derivatives, which enable the asymmetric construction of complex molecular architectures. Understanding the interplay between catalyst structure, reaction conditions, and the desired outcome is essential for leveraging these powerful tools in research and development.

References

  • Proposed mechanism for amine‐catalyzed Michael additions via iminium ion intermediate. MOLECULES, Jun 2022.

  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. ResearchGate, N/A.

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  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate, N/A.

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  • Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Semantic Scholar, 2018.

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  • L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. PMC - NIH, 2006.

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI, 2022.

  • Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation. PubMed, 2022.

  • Enantioselective tandem Michael/Michael addition reactions for chiral cyclopentanes. ResearchGate, N/A.

  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group, 2001.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No: 197892-69-6). As a nitrogen-containing organic acid hydrochloride, this compound requires careful management to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a framework for operational safety and responsible waste management.

Part 1: Hazard Identification and Core Safety Principles

This compound is classified as a hazardous substance.[1][2] Understanding its properties is the first step in safe handling and disposal. The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[1][2] It may also cause respiratory irritation.[1] The primary risks involve exposure through inhalation of dust, skin/eye contact, and ingestion.

Table 1: Chemical and Hazard Identification

Property Identifier Source(s)
CAS Number 197892-69-6 [1][3]
Chemical Formula C₉H₁₆ClNO₂ [3]
Physical Form Solid, crystalline powder [1][4]
GHS Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]

| Hazard Statements | H302, H315, H319, H335 |[1] |

The hydrochloride salt form dictates that this compound will form an acidic solution when dissolved in water.[5][6] Furthermore, its organic structure containing nitrogen means that specific disposal methods, such as controlled incineration, are required to prevent the formation of harmful environmental pollutants like nitrogen oxides (NOx).[7][8]

Part 2: Personnel Protection and Safe Handling

To mitigate the risks associated with this compound, a stringent adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10]

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Eye & Face Protection Safety goggles with side shields or a full-face shield. Protects eyes from dust particles and potential splashes.[11][12]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A fully-fastened lab coat or chemical-resistant apron. Prevents direct skin contact, which can cause irritation.[9]
Respiratory Protection Use in a chemical fume hood. If dust cannot be controlled, an appropriate particulate respirator may be required. Avoids inhalation of the powder, which can cause respiratory tract irritation.[9][10]

| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material. | Prevents accidental ingestion and cross-contamination.[9][11] |

Part 3: Standard Disposal Protocol for Waste Chemical

Disposal of this compound must be managed through a licensed hazardous waste program. Due to its chemical nature, it cannot be discarded in standard trash or washed down the drain.[13] The following workflow provides a systematic approach to its disposal.

Step-by-Step Disposal Procedure:
  • Waste Characterization : Treat all waste this compound, including contaminated materials, as hazardous chemical waste.[14]

  • Container Selection : Use a dedicated, compatible, and leak-proof container for waste accumulation. The container must have a secure screw-top cap and be in good condition.[15]

  • Labeling : Affix a "Hazardous Waste" label to the container as soon as the first portion of waste is added.[15] The label must clearly state the full chemical name: "this compound" and list all constituents.[15]

  • Storage : Keep the waste container sealed at all times, except when adding waste.[16] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and away from incompatible materials.[15][16]

  • Arrange for Disposal : Contact your institution’s Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[13][16] Do not transport hazardous waste yourself.[13]

Disposal Decision Workflow

Caption: Decision workflow for routine disposal.

Part 4: Emergency Procedures for Spill Management

Immediate and correct response to a chemical spill is critical to prevent exposure and environmental contamination.[17] Laboratory personnel should be familiar with these procedures before working with the compound.[18]

Minor Spill Cleanup (Small quantity of solid)

A minor spill is a small amount of material that you are trained and equipped to handle safely.

  • Alert & Secure : Alert personnel in the immediate area.[17] Restrict access to the spill zone.

  • Don PPE : At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[18]

  • Containment : Prevent the powder from becoming airborne.[19] Do not use a dry brush or create dust.

  • Clean Up : Gently cover the spill with absorbent pads to prevent spreading.[20] Carefully scoop the material using a plastic scoop and place it into a heavy-duty plastic bag or a designated hazardous waste container.[19][20]

  • Decontaminate Area : Because the compound is an acidic salt, the residual material should be neutralized.[18][21] Cautiously apply a weak base like sodium bicarbonate or soda ash over the spill area.[18][22] After neutralization is complete (check with pH paper if necessary), wipe the area with a wet paper towel.[18][20]

  • Package Waste : Place all contaminated materials, including used PPE, scoops, and paper towels, into the plastic bag.[20][21] Seal the bag, and then place it inside a second bag (double-bagging).[21] Label it as hazardous waste containing "this compound" and the neutralizer used.

  • Final Steps : Decontaminate any non-disposable tools used during the cleanup.[19] Wash your hands thoroughly. Contact EHS for waste pickup.

Major Spill

If the spill is large, if you feel unsafe, or if the powder has become airborne, follow these steps:

  • Evacuate the laboratory immediately and alert others.[17]

  • Close the laboratory doors to contain the spill.[17]

  • Call your institution's emergency number and/or EHS for assistance.

  • Do not re-enter the area until it has been cleared by trained emergency responders.

Spill Response Workflow

Caption: Step-by-step workflow for spill response.

References

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Personal protective equipment for handling (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

This guide provides mission-critical safety protocols and operational directives for the handling of this compound (CAS: 197892-69-6). As a key intermediate in pharmaceutical research, its safe management is paramount to both personnel safety and experimental integrity.[1][2] This document moves beyond mere compliance, offering a framework for building a culture of safety and precision in your laboratory.

Core Hazard Profile & Risk Assessment

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, appearing as a colorless to pale yellow crystalline powder, which is soluble in water and alcohol.[1][3] Its primary risks are associated with direct contact and inhalation of dust particles.

The Globally Harmonized System (GHS) provides a clear summary of its potential hazards.

Identifier Value Source
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][5]
CAS Number 197892-69-6[1][3][6][7]
Molecular Formula C₉H₁₆ClNO₂[1][6][7]
Appearance Solid (Colorless to pale yellow powder)[1][3]

Causality of Hazards:

  • The hydrochloride salt nature of the compound contributes to its irritant properties, particularly upon contact with mucous membranes (eyes, respiratory tract).

  • The piperidine moiety , a cyclic amine, and its derivatives can be bioactive and may cause irritation or toxic effects upon absorption or ingestion.[8][9]

  • As a fine powder, the compound can easily become airborne, creating an inhalation risk (H335) and posing a dust explosion hazard under specific conditions, although the latter is a lower probability in typical lab quantities.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE is your primary defense against exposure. This is not a checklist, but a system where each component supports the others.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Prep Confirm Fume Hood Operation & Clear Area Inspect Inspect All PPE (Gloves, Gown, Eyewear) Prep->Inspect Coat 1. Don Lab Coat or Gown Inspect->Coat Gloves1 2. Don First Pair of Nitrile Gloves Coat->Gloves1 Respirator 3. Don Respirator (If Required) Gloves1->Respirator Eyewear 4. Don Goggles & Face Shield Respirator->Eyewear Gloves2 5. Don Second Pair of Nitrile Gloves Eyewear->Gloves2

Caption: PPE Donning Sequence and Preparation.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that provide a full seal around the eyes are required.[8] This is non-negotiable due to the H319 "serious eye irritation" classification.

  • Required: A full-face shield must be worn over the safety goggles.[4][5][10] The hydrochloride component can cause significant damage, and a face shield protects the entire face from splashes during solution preparation or accidental spills.[11][12]

Hand Protection
  • Protocol: Double-gloving with nitrile rubber gloves is the standard protocol. Nitrile provides excellent resistance to a broad range of chemicals and is suitable for handling this compound.[8]

  • Why Double-Gloving? The outer glove absorbs any initial contamination, protecting the inner glove. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Integrity Check: Before use, always inspect gloves for any signs of degradation, punctures, or tears.[4]

Body Protection
  • Standard: A flame-retardant lab coat is the minimum requirement.[8]

  • Best Practice: For operations involving larger quantities (>10g) or where significant dust generation is possible, a chemical-resistant apron worn over the lab coat is strongly recommended.[10] Ensure sleeves are fully extended and cuffs are tucked into the inner pair of gloves.

Respiratory Protection
  • Primary Control: All handling of the solid compound MUST be conducted within a certified chemical fume hood to control dust and potential vapors.[10][13]

  • Secondary Control: If a fume hood is unavailable or if procedures have a high potential for aerosolization (e.g., sonication, vigorous mixing), a NIOSH-approved respirator with N95 or higher particulate filters is required.[14] A full risk assessment should be conducted to determine if acid gas cartridges are also necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures reproducible results.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the containment area.

    • Ensure an emergency eyewash station and safety shower are directly accessible.[9]

  • Weighing and Transfer:

    • Don all PPE as per the sequence diagram in Section 2.

    • Perform all weighing operations on an analytical balance placed inside the fume hood or in a dedicated containment enclosure.

    • Use a spatula to carefully transfer the solid compound. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • To dissolve the compound, place the weigh boat or vessel containing the powder into your final glassware within the fume hood.

    • Slowly add the solvent (e.g., water, alcohol) to the solid, ensuring the stream is not forceful enough to create splashes or aerosols. When diluting acids or acidic salts, always add the solid to the liquid or add the liquid slowly to the solid to manage any potential exothermic reactions safely.[12]

  • Post-Handling Decontamination:

    • Carefully wipe down all external surfaces of containers, glassware, and the work area within the fume hood using a damp cloth (with water or 70% ethanol).

    • Dispose of all contaminated disposable materials (bench paper, weigh boats, outer gloves) into the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning to prevent self-contamination. The outer gloves should be removed first. The respirator (if used) and face shield/goggles should be removed last after exiting the lab area.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[4][5]

Emergency Response Plan

Prepare for contingencies by having a clear, immediate action plan.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4][5]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a final wipe-down.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical requirement to protect the environment and public health.

Disposal_Workflow Gen Waste Generation (Contaminated PPE, Glassware, Excess Compound) Seg Segregate Waste (No Mixing with Other Streams) Gen->Seg Cont Containerize in Labeled, Chemically-Resistant, Sealed Container Seg->Cont Store Store in Designated, Ventilated Hazardous Waste Area Cont->Store Disp Arrange Pickup by Licensed Environmental Waste Service Store->Disp

Caption: Chemical Waste Disposal Workflow.

  • Waste Segregation: All waste contaminated with this compound must be collected separately. Do not mix it with other chemical waste streams to prevent unknown and potentially hazardous reactions.[13]

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4][13] The label should include the full chemical name, CAS number, and associated hazard symbols. Ensure the container is kept tightly sealed when not in use.[15]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[12][13]

  • Final Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13][16] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]

By integrating these protocols into your daily laboratory operations, you establish a robust framework that protects researchers, ensures the integrity of your work, and maintains regulatory compliance.

References

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. Available at: [Link]

  • This compound - AMERICAN ELEMENTS. Available at: [Link]

  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. Available at: [Link]

  • This compound - Lead Sciences. Available at: [Link]

  • SAFETY DATA SHEET - Angene Chemical. Available at: [Link]

  • Chemical label (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (1:1). Available at: [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem. Available at: [Link]

  • Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. Available at: [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.